1,3,7-Trimethyluric Acid-d3
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-7-(trideuteriomethyl)-9H-purine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXCFUMGEBZDDI-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(NC1=O)N(C(=O)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30849545 | |
| Record name | 1,3-Dimethyl-7-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188297-95-2 | |
| Record name | 1,3-Dimethyl-7-(~2~H_3_)methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is 1,3,7-Trimethyluric Acid-d3
An In-depth Technical Guide to 1,3,7-Trimethyluric Acid-d3
Abstract
This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of a minor caffeine metabolite. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical origins, physicochemical properties, and core applications of this compound. The primary focus is its role as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). We will explore the fundamental principles of isotope dilution mass spectrometry (IDMS) that make this compound an indispensable tool for achieving accuracy and precision in pharmacokinetic and metabolic studies. The guide includes a detailed, field-proven protocol for its application, data analysis principles, and visualizations to clarify complex pathways and workflows.
Introduction and Biological Significance
1,3,7-Trimethyluric acid is a purine alkaloid and a minor metabolite of caffeine.[1][2] In humans, caffeine is extensively metabolized, with only a small fraction excreted unchanged.[3] The primary metabolic routes involve demethylation to paraxanthine, theobromine, and theophylline. However, a smaller portion, estimated at around 15%, undergoes C-8 hydroxylation to form 1,3,7-trimethyluric acid.[3] This conversion is catalyzed by several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2E1, and CYP3A4.[1][4]
The metabolic ratio of 1,3,7-trimethyluric acid to its parent compound, caffeine, is being investigated as a potential biomarker for assessing the activity of CYP3A enzymes.[5] Given its role in xenobiotic metabolism, the accurate quantification of 1,3,7-trimethyluric acid in biological matrices is critical for drug interaction studies and personalized medicine. This compound is the stable isotope-labeled (SIL) analogue, which serves as the ideal internal standard for its quantification.[6]
Metabolic Pathway of Caffeine
The biotransformation of caffeine is a complex process involving multiple enzymatic steps. The formation of 1,3,7-trimethyluric acid represents a terminal step in one of the minor pathways.
Caption: Metabolic pathways of caffeine leading to major demethylated metabolites and 1,3,7-trimethyluric acid.
Physicochemical Properties: Analyte vs. Internal Standard
This compound is designed to be chemically and physically almost identical to its unlabeled counterpart, with the key difference being its mass. This near-identity is crucial for its function as an internal standard.[7] The deuterium atoms are typically placed on one of the methyl groups, resulting in a mass increase of three Daltons.[8]
| Property | 1,3,7-Trimethyluric Acid (Analyte) | This compound (Internal Standard) |
| Synonyms | 8-Oxocaffeine, TMU | TMU-d3, 8-oxo Caffeine-d3 |
| Molecular Formula | C₈H₁₀N₄O₃ | C₈H₇D₃N₄O₃ |
| Molecular Weight | ~210.19 g/mol [9] | ~213.21 g/mol |
| Monoisotopic Mass | 210.0753 Da[9] | 213.0941 Da[8] |
| CAS Number | 5415-44-1[9] | Not consistently assigned; varies by manufacturer |
| Appearance | Crystalline solid[10] | Crystalline solid[11] |
| Purity | ≥98% (typical)[10] | ≥99% deuterated forms (typical)[4] |
| Storage | -20°C[10] | -20°C[4] |
The Gold Standard: Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of a deuterated internal standard is the cornerstone of isotope dilution mass spectrometry (IDMS), which is considered the "gold standard" for quantitative analysis in complex matrices.[7][12] The core principle is that a known amount of the stable isotope-labeled internal standard (this compound) is added to the unknown sample at the very beginning of the analytical process.[7]
Causality Behind the Choice: Because the deuterated standard is nearly chemically identical to the analyte, it behaves the same way during every step of the workflow: extraction, cleanup, chromatography, and ionization.[7][13]
-
Correction for Sample Loss: Any analyte lost during sample preparation will be accompanied by a proportional loss of the internal standard.
-
Mitigation of Matrix Effects: In complex biological samples (like plasma or urine), other molecules can interfere with the ionization of the target analyte in the mass spectrometer source, either suppressing or enhancing the signal. Since the deuterated standard co-elutes and experiences the same matrix effects, the ratio of the analyte signal to the internal standard signal remains constant and accurate.[14][15]
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, IDMS corrects for variations in injection volume and instrument performance, leading to significantly higher accuracy and reproducibility.[12][14]
Conventional chromatography detectors (e.g., UV) cannot distinguish between the analyte and its deuterated analogue, making mass spectrometry the essential detection method for this technique.[13]
A Self-Validating Bioanalytical Workflow
The following section details a representative protocol for the quantification of 1,3,7-trimethyluric acid in human plasma. This workflow is designed to be self-validating through the consistent application of the deuterated internal standard.
Caption: A typical bioanalytical workflow for quantifying an analyte using a deuterated internal standard.
Detailed Experimental Protocol
Objective: To quantify 1,3,7-trimethyluric acid in human plasma.
Materials:
-
Human plasma (K₂EDTA)
-
1,3,7-Trimethyluric Acid (Analyte standard)
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes or 96-well plates
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 1,3,7-trimethyluric acid in DMSO.
-
Prepare a 1 mg/mL stock solution of this compound (IS) in DMSO.
-
From these, prepare working solutions by serial dilution in 50:50 ACN:Water for spiking calibration standards and the IS working solution. A typical IS working concentration might be 100 ng/mL.
-
-
Preparation of Calibration Curve Standards:
-
In clean tubes, add 100 µL of blank control plasma.
-
Spike with appropriate volumes of the analyte working solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of each standard, quality control (QC) sample, and unknown study sample into a 96-well plate or microcentrifuge tubes.
-
Add 10 µL of the IS working solution (e.g., 100 ng/mL) to all wells/tubes except for the blank matrix control.
-
Add 300 µL of cold Acetonitrile to all wells/tubes to precipitate proteins.
-
Vortex or shake for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer 250 µL of the supernatant to a new plate/vials.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
| Parameter | Condition |
| LC System | Standard UHPLC System |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization, Positive Mode (ESI+) |
| MRM Transition (Analyte) | Q1: 211.1 -> Q3: 168.1 (example transition) |
| MRM Transition (IS) | Q1: 214.1 -> Q3: 171.1 (example transition) |
| Gas Temps | Optimized for instrument (e.g., 350-500°C) |
| Collision Energy | Optimized for each transition |
Data Analysis and Quantification
Following data acquisition, the peak areas for both the analyte and the internal standard are integrated by the instrument software.
-
Calculate the Peak Area Ratio (PAR):
-
PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Generate Calibration Curve:
-
A calibration curve is constructed by plotting the PAR for each calibration standard against its known concentration.
-
A linear regression analysis is performed, typically with a 1/x or 1/x² weighting, to generate a best-fit line with the equation y = mx + c, where 'y' is the PAR and 'x' is the concentration.
-
-
Quantify Unknown Samples:
-
The PAR is calculated for each unknown sample.
-
The concentration of the unknown sample is then determined by interpolating its PAR value onto the calibration curve.
-
Conclusion
This compound is a highly specialized and critical tool for modern bioanalysis. Its role as a stable isotope-labeled internal standard enables researchers to leverage the power of isotope dilution mass spectrometry, the undisputed gold standard for quantification in complex biological matrices. By co-eluting and behaving identically to the endogenous analyte throughout the analytical process, it effectively corrects for sample loss and matrix-induced ionization variability. This ensures the generation of highly accurate, precise, and reliable data, which is paramount for advancing our understanding of caffeine metabolism, pharmacokinetics, and drug-drug interactions involving key CYP450 enzymes.
References
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Vertex AI Search. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? 13
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ClinPGx. Caffeine Pathway, Pharmacokinetics. 3
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ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. 14
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Benchchem. The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS. 7
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International Journal of Pharmaceutical Research and Applications. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. 15
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ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. 12
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ResearchGate. The possible pathway for the conversion of caffeine to methyluric acids in kucha and some Coffea species. 16
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PubChem. 1,3,7-trimethyluric acid. 9
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Cayman Chemical. 1,3,7-Trimethyluric Acid-d9. 4
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United States Biological. 1,3,7-Trimethyluric Acid-d9 CAS: 117490-42-3. 17
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Wikipedia. 1,3,7-Trimethyluric acid. 1
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TargetMol. 1,3,7-Trimethyluric acid. 2
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LGC Standards. This compound. 8
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Cayman Chemical. 1,3,7-Trimethyluric Acid (CAS 5415-44-1). 10
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MedChemExpress. 1,3,7-Trimethyluric acid-d9 | Stable Isotope. 6
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Sapphire North America. 1,3,7-Trimethyluric Acid-d9. 11
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MedChemExpress. 1,3,7-Trimethyluric acid | Caffeine Metabolite. 5
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A Technical Guide to 1,3,7-Trimethyluric Acid-d3: Properties, Analysis, and Application as an Internal Standard
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of 1,3,7-Trimethyluric Acid-d3, an isotopically labeled analog of a minor caffeine metabolite. We delve into the core chemical and physical properties of this compound, its biological origins within the context of caffeine metabolism, and its critical application in modern analytical science. The primary focus is on its role as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis by mass spectrometry. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust understanding of this reagent for pharmacokinetic, metabolomic, or clinical chemistry studies involving caffeine.
Section 1: Introduction & Rationale
1.1 The Parent Compound: 1,3,7-Trimethyluric Acid
1,3,7-Trimethyluric acid, also known as 8-oxocaffeine, is a purine alkaloid and a metabolite of caffeine.[1][2][3] While the primary metabolic pathway for caffeine in humans involves demethylation to paraxanthine (catalyzed mainly by the CYP1A2 enzyme), a smaller portion, estimated at around 15%, undergoes C-8 hydroxylation to form 1,3,7-trimethyluric acid.[4] This reaction is a marker for the activity of other cytochrome P450 isoforms, particularly CYP3A4.[5][6] Consequently, quantifying 1,3,7-trimethyluric acid is valuable for assessing specific metabolic pathways and understanding the complete pharmacokinetic profile of caffeine.[6][7]
1.2 The Significance of Deuteration: The Role of this compound
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), accuracy and precision are paramount. Biological matrices like plasma or urine are complex and can cause significant variability in analytical results through phenomena such as ion suppression or enhancement, and inconsistent analyte recovery during sample preparation.
The use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as this compound, is the gold standard for mitigating these issues. A SIL-IS is an ideal internal standard for several reasons:
-
Near-Identical Physicochemical Properties: It co-elutes chromatographically with the non-labeled (native) analyte.
-
Correction for Matrix Effects: Any ion suppression or enhancement experienced by the native analyte at the mass spectrometer's ion source will be mirrored by the SIL-IS, allowing for accurate ratio-based quantification.
-
Correction for Recovery: It behaves identically during all sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). Any loss of the native analyte during these steps is matched by a proportional loss of the SIL-IS.
By adding a known concentration of this compound to every sample and standard, the ratio of the native analyte's MS signal to the SIL-IS signal is used for quantification. This creates a self-validating system where variations in sample handling and instrument response are effectively normalized, ensuring the highest degree of data integrity.
Section 2: Physicochemical Properties
The fundamental properties of this compound are critical for its effective use in the laboratory. The data presented below is a synthesis from multiple authoritative sources.
2.1 Chemical Identifiers and Structure
| Property | Value |
| Analyte Name | This compound |
| Synonyms | 1,3-dimethyl-7-(trideuteriomethyl)-9H-purine-2,6,8-trione[8] |
| CAS Number | 188297-95-2[9] |
| Molecular Formula | C₈H₇D₃N₄O₃[9] |
| Molecular Weight | ~213.21 g/mol [9] |
| Unlabeled CAS | 5415-44-1[1][3][8][10] |
| Unlabeled MW | ~210.19 g/mol [1][7][10] |
| Appearance | White Solid, Crystalline Solid[1][5][9] |
2.2 Solubility Profile
Accurate preparation of stock solutions is the foundation of any quantitative assay. The solubility of 1,3,7-trimethyluric acid has been reported in several common laboratory solvents. Note that the deuterated form is expected to have virtually identical solubility.
| Solvent | Reported Solubility |
| Water | 5.0 - 5.5 mg/mL[1][2] |
| DMSO | 10.0 - 13.9 mg/mL[2][5] |
| DMF | 10 mg/mL[5] |
| Ethanol | 1 mg/mL[5] |
| PBS (pH 7.2) | 1 mg/mL[5] |
-
Application Insight: For creating high-concentration stock solutions, DMSO is a preferred solvent. Subsequent dilutions into aqueous-organic mixtures are typically performed to prepare working standards that are compatible with the initial liquid chromatography mobile phase. Sonication is recommended to aid dissolution in both aqueous and DMSO solutions.[2]
2.3 Stability and Storage
Proper handling and storage are crucial to maintain the integrity of the standard.
-
Solid Form: Store at -20°C for long-term stability.[5][11] Stability of ≥ 4 years has been reported under these conditions.[5]
-
Stock Solutions: For maximum stability, store stock solutions at -80°C (usable for up to 6 months) or -20°C (usable for up to 1 month).[6]
Section 3: Biological Context - The Metabolic Fate of Caffeine
Understanding the origin of 1,3,7-trimethyluric acid is key to appreciating its utility as a biomarker. It is one of several metabolites produced from caffeine, the world's most widely consumed psychoactive substance.[4]
3.1 Overview of Caffeine Metabolism
Caffeine is extensively metabolized in the liver, with less than 3% excreted unchanged.[4] The metabolism is dominated by three primary pathways:
-
N-3 demethylation (~70-80%): Forms paraxanthine (1,7-dimethylxanthine).
-
N-1 demethylation (~7-8%): Forms theobromine.
-
N-7 demethylation (~7-8%): Forms theophylline.
-
C-8 hydroxylation (~15%): Forms 1,3,7-trimethyluric acid.[4]
3.2 The Role of Cytochrome P450 (CYP) Enzymes
These metabolic transformations are catalyzed by a superfamily of enzymes known as Cytochrome P450s. While CYP1A2 is the principal enzyme responsible for over 95% of the initial metabolism of caffeine (primarily to paraxanthine), the formation of 1,3,7-trimethyluric acid is attributed to other isoforms, including CYP3A4.[4][5] Therefore, the metabolic ratio of 1,3,7-trimethyluric acid to caffeine can serve as a specific in-vivo probe for CYP3A activity.[6]
Section 4: Analytical Characterization
Confirming the identity and purity of an analytical standard is a prerequisite for its use. Below are the expected spectral characteristics for this compound and its native analog.
4.1 Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for which this standard is designed.
| Analyte | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) |
| 1,3,7-Trimethyluric Acid | 210.0753[1][7] | 211.0826 | 209.0680 |
| This compound | 213.0941[8] | 214.1014 | 212.0868 |
-
Application Insight: In a typical LC-MS/MS experiment, specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM) are monitored for both the analyte and the internal standard. For example, one might monitor the transition from m/z 211 -> 82 for the native compound and m/z 214 -> 82 or another appropriate fragment for the d3-labeled standard. The mass shift of +3 Da provides unambiguous differentiation between the analyte and the IS.
4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
While not used for routine quantification, NMR is the definitive method for structural elucidation and confirmation of deuteration.
-
¹H NMR (Parent Compound): The ¹H NMR spectrum of 1,3,7-trimethyluric acid in water shows three distinct singlets for the methyl groups at approximately 3.22, 3.34, and 3.39 ppm.[1]
-
Impact of Deuteration (-d3): For this compound, where one of the methyl groups is deuterated (e.g., at the N7 position), the corresponding proton singlet would be absent from the spectrum. This absence provides direct confirmation of the location and completeness of the isotopic label.
4.3 Infrared (IR) & UV-Visible Spectroscopy
-
IR Spectroscopy: The IR spectrum would be dominated by characteristic absorptions for the functional groups present, including strong C=O (carbonyl) stretches (typically 1650-1750 cm⁻¹) and C-N stretches.
-
UV-Visible Spectroscopy: The compound exhibits two characteristic maximum absorbance wavelengths (λmax) at approximately 236 nm and 290 nm.[5][10] This property is useful for detection by UV-based HPLC methods, though LC-MS is preferred for its superior selectivity and sensitivity in complex matrices.
Section 5: Core Application - Quantitative Bioanalysis using LC-MS/MS
This section provides a practical, field-proven workflow for the quantification of 1,3,7-trimethyluric acid in human plasma, illustrating the essential role of this compound.
5.1 The Principle of the Self-Validating System
The entire analytical workflow, from sample aliquotting to final data processing, is subject to potential errors. The SIL-IS acts as a chemical mimic that validates each step. If a pipetting error occurs, both analyte and IS are affected equally, leaving their ratio unchanged. If the sample experiences more ion suppression than a standard, the ratio remains constant. This inherent self-correction is the foundation of trustworthy quantitative bioanalysis.
5.2 Experimental Protocol: Quantification of 1,3,7-Trimethyluric Acid in Human Plasma
This protocol is a representative example and should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before implementation.
-
Reagents and Materials:
-
1,3,7-Trimethyluric Acid (native standard)
-
This compound (Internal Standard, IS)
-
Control human plasma (K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Preparation of Stock and Working Solutions:
-
Causality: Prepare primary stock solutions (e.g., 1 mg/mL) in DMSO to ensure complete dissolution.
-
Prepare an intermediate spiking solution of the IS (e.g., 1 µg/mL) in 50:50 Methanol:Water. This composition ensures compatibility with the plasma sample.
-
Serially dilute the native stock solution to create a set of working solutions for the calibration curve (e.g., from 1 ng/mL to 1000 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Step 1: Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Step 2: Add 10 µL of the IS working solution to every tube (except double blanks) and vortex briefly.
-
Step 3: Add 150 µL of ice-cold acetonitrile.
-
Causality: Acetonitrile is a highly effective protein precipitating agent. The 3:1 ratio of solvent to plasma ensures near-complete protein removal, which is critical for protecting the LC column and MS interface from contamination. Using cold solvent enhances the precipitation efficiency.
-
-
Step 4: Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Step 5: Centrifuge at ~14,000 x g for 10 minutes at 4°C.
-
Causality: Centrifugation pellets the precipitated proteins, leaving the analyte and IS in the supernatant.
-
-
Step 6: Carefully transfer 100 µL of the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Instrumental Conditions:
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | e.g., 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| SRM Transition (Analyte) | Q1: 211.1 -> Q3: [Product Ion m/z] |
| SRM Transition (IS) | Q1: 214.1 -> Q3: [Product Ion m/z] |
-
Data Analysis and Quantification:
-
Integrate the chromatographic peaks for both the analyte and the IS.
-
Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area / IS Peak Area).
-
Construct a calibration curve by plotting the PAR against the nominal concentration for the calibration standards.
-
Apply a linear regression model (typically with 1/x² weighting) to the calibration curve.
-
Determine the concentration of the analyte in unknown samples by back-calculating from their PAR using the regression equation.
-
Section 6: Conclusion
This compound is more than just a deuterated molecule; it is an enabling tool for high-integrity science. Its chemical properties, being nearly identical to its native counterpart, allow it to serve as the ideal internal standard in demanding bioanalytical applications. By effectively correcting for variations in sample preparation and instrument response, its use underpins the accuracy and reliability of pharmacokinetic and metabolic studies of caffeine. A thorough understanding of its properties, biological context, and application in a self-validating analytical system, as detailed in this guide, is essential for any researcher aiming to produce robust and defensible quantitative data.
Section 7: References
-
1,3,7-Trimethyluric acid | C8H10N4O3 | CID 79437 - PubChem. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Metabolism of 1,3,7-trimethyldihydrouric acid in the rat - PubMed. (1976, October 15). PubMed. Retrieved January 22, 2026, from [Link]
-
1,3,7-Trimethyluric acid (Compound) - Exposome-Explorer - IARC. (n.d.). Exposome-Explorer. Retrieved January 22, 2026, from [Link]
-
Showing metabocard for 1,3,7-Trimethyluric acid (HMDB0002123) - Human Metabolome Database. (n.d.). HMDB. Retrieved January 22, 2026, from [Link]
-
8-(3-phenylpropyl)-1,3,7-triethylxanthine is a synthetic caffeine substitute with stronger metabolic modulator activity - PubMed. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Showing Compound 1,3,7-Trimethyluric acid (FDB022854) - FooDB. (2011, September 21). FooDB. Retrieved January 22, 2026, from [Link]
-
Showing Compound 1,3,7-trimethylurate (FDB030187) - FooDB. (2015, May 7). FooDB. Retrieved January 22, 2026, from [Link]
-
1,3,7-Trimethyluric acid - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
CAS No : 188297-95-2| Chemical Name : this compound | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]
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1 3 7 Trimethyluric acid - mzCloud. (2015, October 7). mzCloud. Retrieved January 22, 2026, from [Link]
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1,3,7-Trimethyluric Acid-d3 structure
An In-Depth Technical Guide to 1,3,7-Trimethyluric Acid-d3: Structure, Application, and Quantitative Analysis
Introduction: Beyond a Metabolite
1,3,7-Trimethyluric acid is a purine alkaloid and a minor human metabolite of caffeine, formed via C-8 oxidation primarily by cytochrome P450 enzymes.[1][2][3] While its endogenous role is linked to xenobiotic metabolism, its true value in the scientific community emerges in its isotopically labeled form: this compound. This deuterated analogue serves as an indispensable tool in quantitative bioanalysis, particularly in pharmacokinetic and metabolomic studies.[4][5] The strategic replacement of three hydrogen atoms with their heavier deuterium isotopes provides a molecule that is chemically identical to the endogenous analyte but mass-shifted, making it the gold standard for use as an internal standard in mass spectrometry-based assays. This guide provides a detailed exploration of its structure, the rationale for its use, and a practical workflow for its application in a research setting.
Part 1: Physicochemical and Structural Characterization
Core Chemical Structure
1,3,7-Trimethyluric acid is an oxopurine derivative built upon a purine ring system.[2][6] Its structure is characterized by:
-
Purine Core: A fused bicyclic system composed of a pyrimidine ring and an imidazole ring.
-
Oxo Groups: Ketone groups are located at positions 2, 6, and 8 of the purine ring, classifying it as a trione.[2]
-
Methyl Groups: Methyl groups are attached to the nitrogen atoms at positions 1, 3, and 7.[2]
The deuterated variant, This compound , specifically involves the isotopic labeling of one of these methyl groups. Commercially available standards often feature labeling at the N7-methyl position, resulting in the IUPAC name: 1,3-dimethyl-7-(trideuteriomethyl)-9H-purine-2,6,8-trione .[7] This precise placement ensures chemical behavior that is virtually identical to the parent compound during chromatographic separation, while allowing for clear differentiation by a mass spectrometer.
Key Properties and Data
The fundamental properties of both the unlabeled analyte and its d3-labeled internal standard are summarized below for comparative reference.
| Property | 1,3,7-Trimethyluric Acid (Analyte) | This compound (Internal Standard) | Source(s) |
| IUPAC Name | 1,3,7-trimethyl-9H-purine-2,6,8-trione | 1,3-dimethyl-7-(trideuteriomethyl)-9H-purine-2,6,8-trione | [2][7] |
| Synonyms | 8-Oxocaffeine, Trimethyluric Acid | TMU-d3 | [2][8] |
| Chemical Formula | C₈H₁₀N₄O₃ | C₈H₇D₃N₄O₃ | [7][9] |
| Molecular Weight | 210.19 g/mol | ~213.21 g/mol | [2][7] |
| Monoisotopic Mass | 210.0753 Da | 213.0941 Da | [2][7] |
| CAS Number | 5415-44-1 | N/A (Labeled) | [9] |
| Appearance | White, crystalline solid | Crystalline solid | [3][10] |
| Solubility | DMSO: ~13.9 mg/mL; H₂O: ~5 mg/mL | DMF: 10 mg/ml; DMSO: 10 mg/ml | [8][11] |
Expected Spectroscopic Profile
-
Mass Spectrometry (MS): In a mass spectrometer, the key distinction is the mass-to-charge ratio (m/z). Using positive electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 211.1 for the analyte and m/z 214.1 for the d3-internal standard. This 3-Dalton mass difference is easily resolved by modern mass spectrometers and is the basis for its utility in isotope dilution assays.[12]
-
Nuclear Magnetic Resonance (¹H NMR): In the ¹H NMR spectrum of the unlabeled compound, three distinct singlets would be observed in the ~3.2-3.4 ppm range, each integrating to 3 protons and corresponding to the N1, N3, and N7 methyl groups.[2] For the 7-methyl-d3 variant, the singlet corresponding to the N7-methyl protons would be absent, and the other two singlets would remain. This absence provides definitive confirmation of the deuteration site.
Part 2: The Scientific Rationale for Isotopic Labeling
Biological Context: A Marker of Caffeine Metabolism
Caffeine is almost completely metabolized in the human body, with less than 3% excreted unchanged.[1] While the primary pathway involves N-demethylation to paraxanthine, theophylline, and theobromine, a smaller but significant portion (~15%) undergoes C-8 hydroxylation to form 1,3,7-trimethyluric acid.[1][13] This reaction is catalyzed by several cytochrome P450 enzymes, including CYP1A2 and CYP3A4.[3][8][14] Consequently, the urinary or plasma concentration of 1,3,7-trimethyluric acid, often expressed as a ratio to caffeine, can serve as a valuable biomarker for assessing the activity of these crucial drug-metabolizing enzymes.[15]
The Internal Standard: A Self-Validating System
Quantitative analysis of endogenous metabolites in complex biological matrices like plasma or urine is fraught with challenges, including ion suppression/enhancement, variable sample recovery during extraction, and instrument performance fluctuations.[16] A stable isotope-labeled (SIL) internal standard is the most effective solution to these problems.
Causality Behind the Choice:
-
Co-elution: this compound has nearly identical physicochemical properties to its unlabeled counterpart. This ensures it behaves the same way during sample preparation and liquid chromatography, eluting from the analytical column at the same retention time.[5][17]
-
Correction for Matrix Effects: Both the analyte and the SIL internal standard experience the same degree of signal suppression or enhancement from interfering substances in the biological matrix as they enter the mass spectrometer source simultaneously.
-
Correction for Recovery: By adding a precise amount of the d3-standard to every sample before extraction, any loss of the target analyte during sample processing steps (e.g., protein precipitation, liquid-liquid extraction) is mirrored by a proportional loss of the internal standard.
The instrument measures the ratio of the analyte response to the internal standard response. Because both are affected equally by experimental variability, the ratio remains constant and directly proportional to the analyte's true concentration. This principle makes the method a self-validating system, ensuring high accuracy and precision.[16]
Part 3: Experimental Protocol - Quantification in Human Plasma
This section outlines a standard protocol for the quantification of 1,3,7-trimethyluric acid in human plasma using LC-MS/MS with this compound as an internal standard.
Workflow Overview
The process involves protein precipitation to remove macromolecules from the plasma, followed by dilution and direct analysis using a tandem mass spectrometer coupled with a liquid chromatograph.
Caption: Bioanalytical Workflow for Metabolite Quantification.
Step-by-Step Methodology
1. Preparation of Standards:
- Create a primary stock solution of 1,3,7-trimethyluric acid and this compound (Internal Standard, IS) in DMSO (e.g., at 1 mg/mL).
- Prepare a series of working standard solutions by serially diluting the analyte stock in 50:50 methanol:water. These will be used to spike blank plasma to create the calibration curve (e.g., 1-1000 ng/mL).
- Prepare a single IS working solution (e.g., 100 ng/mL) in acetonitrile.
2. Sample Preparation (Protein Precipitation):
- Aliquot 50 µL of each sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 200 µL of the IS working solution in acetonitrile to every tube. Causality Note: Adding the IS in the precipitation solvent ensures immediate and consistent mixing while simultaneously denaturing proteins.
- Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
- Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
3. LC-MS/MS Conditions:
- LC System: Standard HPLC or UHPLC system.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- MS System: Triple quadrupole mass spectrometer.
- Ionization: Electrospray Ionization, Positive Mode (ESI+).
- Detection: Multiple Reaction Monitoring (MRM).
- Analyte (1,3,7-Trimethyluric Acid): Q1 (Precursor Ion) m/z 211.1 → Q3 (Product Ion) m/z 168.1.
- IS (this compound): Q1 (Precursor Ion) m/z 214.1 → Q3 (Product Ion) m/z 171.1.
4. Data Analysis:
- Integrate the chromatographic peak areas for both the analyte and the IS MRM transitions.
- Calculate the Peak Area Ratio (Analyte Area / IS Area) for all samples.
- For the calibration standards, plot the Peak Area Ratio against the known concentration.
- Perform a linear regression (typically with 1/x² weighting) to generate a calibration curve.
- Determine the concentration of the analyte in QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Conclusion
This compound is a powerful analytical tool that exemplifies the sophistication of modern bioanalysis. Its structural design as a stable isotope-labeled analogue of a key caffeine metabolite allows researchers to achieve highly accurate and precise quantification in complex biological fluids. By correcting for inevitable experimental variations, its use as an internal standard underpins the generation of trustworthy and reproducible data, which is fundamental to advancing our understanding of drug metabolism, pharmacokinetics, and disease biomarker discovery.
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Callahan, M. M., et al. (1982). Disposition of caffeine and its metabolites in man. PubMed. [Link]
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Madyastha, K. M., & Sridhar, G. R. (1998). Delineation of the Caffeine C-8 Oxidation Pathway in Pseudomonas sp. Strain CBB1 via Characterization of a New Trimethyluric Acid Monooxygenase and Genes Involved in Trimethyluric Acid Metabolism. Journal of Bacteriology. [Link]
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Petermann, J. B., & Baumann, T. W. (2002). The possible pathway for the conversion of caffeine to methyluric acids in kucha and some Coffea species. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 1,3,7-trimethyluric acid. PubChem Compound Database. [Link]
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Ferrero, J. L., & Neims, A. H. (1983). Metabolism of caffeine by mouse liver microsomes: GSH or cytosol causes a shift in products from 1,3,7-trimethylurate to a substituted diaminouracil. Life Sciences. [Link]
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Benchekroun, Y., et al. (1997). Isotopic effects on retention times of caffeine and its metabolites 1,3,7-trimethyluric acid, theophylline, theobromine and paraxanthine. Scilit. [Link]
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FooDB. (2021). Showing Compound 1,3,7-Trimethyluric acid (FDB022854). FooDB. [Link]
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Lin, Y. C., et al. (2020). Exploring the Association between Urine Caffeine Metabolites and Urine Flow Rate. Semantic Scholar. [Link]
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Exposome-Explorer. (n.d.). 1,3,7-Trimethyluric acid (Compound). Exposome-Explorer. [Link]
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Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]
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1,3,7-Trimethyluric Acid-d3 molecular weight
An In-Depth Technical Guide to 1,3,7-Trimethyluric Acid-d3: Principles and Applications in Quantitative Bioanalysis
Abstract
This technical guide provides a comprehensive overview of this compound, a stable isotope-labeled derivative of a primary caffeine metabolite. Designed for researchers, scientists, and drug development professionals, this document details the molecule's physicochemical properties, the rationale for its use as an internal standard, and its critical role in quantitative bioanalysis by mass spectrometry. We will explore the fundamental principles of isotope dilution mass spectrometry, provide a detailed, field-tested protocol for its application in a typical bioanalytical workflow, and discuss its utility in clinical pharmacology as a biomarker for cytochrome P450 enzyme activity.
Introduction: The Analytical Challenge of Caffeine Metabolism
Caffeine, a ubiquitous psychoactive compound, is extensively metabolized in the human body, primarily by the cytochrome P450 (CYP) enzyme system. The resulting profile of metabolites is complex, and their accurate quantification in biological matrices is essential for pharmacokinetic studies, clinical diagnostics, and understanding drug-drug interactions. 1,3,7-Trimethyluric acid (TMU), also known as 8-oxy-caffeine, is a significant metabolite formed through the action of several CYP isoforms, including CYP3A4 and CYP1A2.[1][2][3]
The accurate measurement of metabolites like TMU in complex biological samples (e.g., plasma, urine) is fraught with challenges, including matrix effects, variable extraction recovery, and instrument response fluctuations. To overcome these obstacles, the gold standard in quantitative mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS). This compound serves this exact purpose. By incorporating three deuterium (d) atoms, it becomes an ideal analytical surrogate for the endogenous, non-labeled (d0) analyte.
This guide will elucidate the core principles that make this compound an indispensable tool and provide a practical framework for its implementation in the laboratory.
Physicochemical Properties and Isotopic Labeling
The defining characteristic of an effective SIL-IS is that it is chemically identical to the analyte of interest but physically distinguishable by its mass. The introduction of deuterium, a stable (non-radioactive) isotope of hydrogen, achieves this with minimal impact on the molecule's chemical behavior.
The "-d3" designation typically signifies the replacement of three hydrogen atoms with deuterium atoms, most commonly on one of the N-methyl groups. This mass shift is readily detected by a mass spectrometer, allowing for simultaneous measurement of the analyte and the standard.
| Property | 1,3,7-Trimethyluric Acid (Analyte) | This compound (Internal Standard) |
| Synonyms | 8-Oxocaffeine, TMU | TMU-d3 |
| Molecular Formula | C₈H₁₀N₄O₃[4] | C₈H₇D₃N₄O₃ |
| Average Molecular Weight | 210.19 g/mol [4][5] | Approx. 213.21 g/mol |
| Monoisotopic Molecular Weight | 210.0753 Da[5] | Approx. 213.0941 Da |
| Key Application | Analyte in caffeine metabolism studies | Internal Standard for LC-MS quantification[1] |
The Principle of Isotope Dilution Mass Spectrometry: A Self-Validating System
The trustworthiness of a quantitative assay hinges on its ability to control for analytical variability. Isotope dilution is an elegant method that achieves this by adding a known quantity of the SIL-IS to every sample, calibrator, and quality control (QC) sample at the very beginning of the analytical process.
The Causality Behind the Choice: Because the SIL-IS (this compound) and the analyte (1,3,7-Trimethyluric Acid) are chemically identical, they exhibit nearly identical behavior during every subsequent step of the workflow: extraction, chromatography, and ionization.[6] Any loss of analyte during sample preparation will be matched by a proportional loss of the internal standard. Any suppression of the analyte's signal during ionization (a "matrix effect") will be mirrored by the internal standard.
The mass spectrometer measures the ratio of the analyte's signal to the internal standard's signal. Since both are affected proportionally by experimental variations, this ratio remains constant and directly proportional to the analyte's initial concentration. This principle is the foundation of a robust, self-validating quantitative system.
Core Application: A Validated Protocol for TMU Quantification in Human Plasma
This section provides a detailed, step-by-step methodology for the quantification of 1,3,7-Trimethyluric Acid in human plasma. This protocol is designed as a self-validating system, grounded in established bioanalytical practices.
Reagents and Materials
-
Analytes: 1,3,7-Trimethyluric Acid (≥98% purity)
-
Internal Standard: this compound (Isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water
-
Matrix: Pooled Human Plasma (K2-EDTA)
-
Labware: 1.5 mL microcentrifuge tubes, autosampler vials
Preparation of Stock Solutions, Calibrators, and QCs
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1,3,7-Trimethyluric Acid and this compound in methanol to create individual stock solutions.
-
Working Standard Solution: Prepare a series of dilutions of the 1,3,7-Trimethyluric Acid stock solution in 50:50 Methanol:Water to create working solutions for the calibration curve.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile. This solution will be used for protein precipitation.
-
Calibration Curve & Quality Controls (QCs): Spike the appropriate working standard solutions into blank human plasma to create a calibration curve (e.g., 1-1000 ng/mL) and at least three levels of QCs (low, medium, high).
Sample Preparation: Protein Precipitation Workflow
Protein precipitation is a rapid and effective method for cleaning up plasma samples prior to LC-MS analysis.
Expertise & Experience: The choice of acetonitrile as the precipitation solvent is deliberate. It is highly efficient at denaturing proteins while being a common solvent in reversed-phase chromatography, ensuring compatibility with the LC mobile phase. The addition of the internal standard directly into the precipitation solvent ensures it is present from the earliest stage, correcting for any variability in precipitation efficiency or subsequent volume transfers.
LC-MS/MS System and Conditions
The following conditions are a robust starting point for the analysis. Optimization is recommended for specific instrumentation.
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC System |
| Column | C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transition (Analyte) | Q1: 211.1 -> Q3: 168.1 (Quantifier) |
| MRM Transition (IS) | Q1: 214.1 -> Q3: 171.1 (Quantifier) |
| Key Voltages | Optimized for specific instrument (e.g., Capillary, Cone) |
Authoritative Grounding: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for assay selectivity. The transition from the precursor ion (the protonated molecule, [M+H]⁺) to a specific product ion is a unique signature for the target molecule, minimizing interference from other compounds in the matrix.
Data Processing and Quantification
-
Integration: Integrate the chromatographic peaks for both the analyte (TMU) and internal standard (TMU-d3) MRM transitions.
-
Ratio Calculation: Calculate the peak area ratio (TMU Area / TMU-d3 Area) for all samples.
-
Calibration Curve: Plot the peak area ratio versus the nominal concentration for the calibration standards. Apply a linear regression with 1/x² weighting.
-
Quantification: Determine the concentration of TMU in unknown samples and QCs by interpolating their peak area ratios from the calibration curve. The QC results must fall within established acceptance criteria (e.g., ±15% of nominal) to validate the analytical run.
Advanced Application: Biomarker for CYP3A Activity
Beyond simple quantification, 1,3,7-Trimethyluric Acid and its deuterated standard play a role in clinical and translational science. The enzyme CYP3A4 is responsible for the metabolism of a vast number of clinical drugs. The activity of this enzyme varies significantly between individuals, impacting drug efficacy and safety.
Recent research has identified the metabolic ratio of TMU to its parent compound, caffeine, as a promising, minimally invasive biomarker for CYP3A activity.[7] In a clinical setting, a subject can be given a dose of caffeine, and the subsequent ratio of TMU:caffeine measured in their plasma or urine can be used to phenotype their CYP3A activity. The use of this compound is essential for the accurate quantification required to establish these phenotypic ratios.
Conclusion
This compound is more than just a chemical reagent; it is a critical enabling tool for high-integrity bioanalysis. Its role as a stable isotope-labeled internal standard allows researchers to develop robust, accurate, and precise quantitative assays by mitigating nearly all sources of experimental variability. From fundamental pharmacokinetic studies of caffeine to advanced clinical phenotyping of drug-metabolizing enzymes, the principles of isotope dilution, embodied by molecules like this compound, are fundamental to modern drug development and clinical science.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79437, 1,3,7-Trimethyluric acid. Retrieved from [Link]
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Wikipedia (2024). 1,3,7-Trimethyluric acid. Retrieved from [Link]
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FooDB (2021). Showing Compound 1,3,7-Trimethyluric acid (FDB022854). Retrieved from [Link]
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Human Metabolome Database (2024). Showing metabocard for 1,3,7-Trimethyluric acid (HMDB0002123). Retrieved from [Link]
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Benchekroun, Y., Dautraix, S., Désage, M., & Brazier, J. L. (1997). Isotopic effects on retention times of caffeine and its metabolites 1,3,7-trimethyluric acid, theophylline, theobromine and paraxanthine. Journal of Chromatography B: Biomedical Sciences and Applications, 688(2), 245-254. Retrieved from [Link]
-
van Dyk, M., Stander, M. A., Hopkins, A. M., Rowland, A., & Somogyi, A. A. (2019). Identification of the caffeine to trimethyluric acid ratio as a dietary biomarker to characterise variability in cytochrome P450 3A activity. European Journal of Clinical Pharmacology, 75(8), 1109-1116. Retrieved from [Link]
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A Technical Guide to 1,3,7-Trimethyluric Acid-d3: Application in Bioanalytical Quantification
This guide provides an in-depth technical overview of 1,3,7-Trimethyluric Acid-d3, a crucial tool for researchers, scientists, and professionals in drug development. Its primary application lies in serving as a high-fidelity internal standard for the quantitative analysis of 1,3,7-trimethyluric acid, a minor but significant metabolite of caffeine.[1][2] The stable isotope-labeled (SIL) nature of this compound ensures accuracy and precision in demanding bioanalytical methods, particularly those employing mass spectrometry.[3]
Section 1: Core Compound Characteristics
This compound is the deuterated analogue of 1,3,7-trimethyluric acid, also known as 8-oxy-caffeine.[1] The incorporation of three deuterium atoms on one of the methyl groups results in a molecule that is chemically identical to its endogenous counterpart but possesses a distinct, heavier molecular weight. This mass difference is the cornerstone of its utility in isotope dilution mass spectrometry, a gold-standard quantification technique.
Physicochemical Properties of this compound and its Unlabeled Analog
| Property | This compound | 1,3,7-Trimethyluric Acid (Unlabeled) |
| CAS Number | 188297-95-2[2][4] | 5415-44-1[4][5][6] |
| Molecular Formula | C₈H₇D₃N₄O₃[2] | C₈H₁₀N₄O₃[1][5] |
| Molecular Weight | 213.21 g/mol [2][4] | 210.19 g/mol [1][5] |
| Appearance | White Solid[2] | White, crystalline[1] |
| Synonyms | 7,9-Dihydro-1,3-dimethyl-7-(methyl-d3)-1H-purine-2,6,8(3H)-trione[2] | 8-Oxocaffeine, Trimethyluric acid[1][5] |
Section 2: The Rationale for Isotope Dilution: Enhancing Bioanalytical Accuracy
In pharmacokinetic and metabolic studies, the accurate quantification of drug metabolites is paramount. Biological matrices such as plasma, urine, and tissue homogenates are inherently complex, presenting challenges like ion suppression or enhancement in mass spectrometry-based assays. The use of a stable isotope-labeled internal standard like this compound is a robust strategy to mitigate these matrix effects.
The principle of isotope dilution relies on the assumption that the SIL internal standard will behave identically to the analyte of interest throughout the entire analytical workflow, from sample extraction and cleanup to chromatographic separation and ionization. Any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly precise and accurate quantification can be achieved.
Section 3: Experimental Workflow: Quantification of 1,3,7-Trimethyluric Acid in Human Plasma
The following protocol outlines a typical bioanalytical workflow for the quantification of 1,3,7-trimethyluric acid in human plasma using this compound as an internal standard, adapted from established methodologies for caffeine and its metabolites.[7][8][9]
Materials and Reagents
-
Human plasma (with appropriate anticoagulant)
-
This compound (Internal Standard)
-
1,3,7-Trimethyluric Acid (Analytical Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., polymeric reversed-phase)[7]
Sample Preparation
-
Spiking of Internal Standard: To a 100 µL aliquot of human plasma, add a known concentration of this compound solution. This step is critical and should be performed at the very beginning of the sample preparation process to account for any variability in the subsequent steps.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: Employ a C18 reversed-phase column for the separation of the analyte and internal standard. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both 1,3,7-trimethyluric acid and this compound.
Data Analysis
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards. The concentration of 1,3,7-trimethyluric acid in the unknown plasma samples can then be determined from this calibration curve.
Workflow Diagram for Bioanalytical Quantification
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A-Z Guide to the Synthesis of 1,3,7-Trimethyluric Acid-d3: A Technical Whitepaper for Advanced Research
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the synthesis of 1,3,7-Trimethyluric Acid-d3, a critical isotopically labeled internal standard for advanced biomedical and pharmaceutical research. As a key metabolite of caffeine, its labeled analogue is indispensable for pharmacokinetic and metabolic studies where precise quantification is paramount.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions inherent in a successful synthesis.
Strategic Overview: The Importance of Isotopic Labeling
1,3,7-Trimethyluric acid is an oxopurine derivative that serves as a human xenobiotic metabolite of caffeine.[1] The introduction of a stable isotope label, such as deuterium (d), creates a molecule that is chemically identical to the endogenous compound but mass-shifted. This mass difference allows for its use as an ideal internal standard in mass spectrometry-based bioanalysis, correcting for variations in sample preparation and instrument response. The synthesis of the d3 isotopologue, specifically targeting one of the methyl groups, provides a sufficient mass difference for clear analytical distinction from the unlabeled (d0) analyte.
Retrosynthetic Analysis and Pathway Selection
The core structure of 1,3,7-trimethyluric acid is a xanthine scaffold.[3] A logical and efficient synthetic approach involves the methylation of a suitable xanthine precursor. While multiple routes exist for synthesizing methylated xanthines, a highly effective strategy for introducing a deuterated methyl group is the methylation of a precursor that already contains the other necessary methyl groups.
Theobromine (3,7-dimethylxanthine) presents itself as an ideal starting material. It possesses two of the three required methyl groups, leaving the N1 position available for the crucial deuteromethylation step. This targeted approach minimizes the complexity of the synthesis and the number of isotopically labeled reagents required.
The key transformation is an SN2 (bimolecular nucleophilic substitution) reaction.[4][5] The nitrogen atom at the N1 position of the theobromine anion acts as a nucleophile, attacking the electrophilic carbon of a deuterated methylating agent, such as iodomethane-d3 (CD₃I).
Detailed Synthetic Protocol
This protocol is designed as a self-validating system, with integrated analytical checkpoints to ensure reaction completion and product purity.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight | Purity/Grade |
| Theobromine | C₇H₈N₄O₂ | 180.16 g/mol | ≥98% |
| Sodium Hydride (NaH) | NaH | 24.00 g/mol | 60% dispersion in oil |
| Iodomethane-d3 (CD₃I) | CD₃I | 144.96 g/mol | 99.5 atom % D |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 g/mol | Anhydrous, ≥99.8% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 g/mol | Anhydrous |
| Deionized Water | H₂O | 18.02 g/mol | Type 1 |
| Hydrochloric Acid (HCl) | HCl | 36.46 g/mol | 1 M solution |
Step-by-Step Synthesis Workflow
Step 1: Deprotonation of Theobromine
-
Action: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add theobromine (1 equivalent).
-
Action: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the theobromine.
-
Action: Under a steady stream of nitrogen, add sodium hydride (1.1 equivalents) portion-wise at 0°C (ice bath).
-
Action: Allow the mixture to stir at room temperature for 1 hour.
-
Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the N1 position of theobromine's imidazole ring, creating the theobromine anion. This anion is a potent nucleophile, primed for the subsequent methylation step. Anhydrous DMF is used as a polar aprotic solvent, which effectively solvates the sodium cation without interfering with the nucleophile. The nitrogen atmosphere is critical to prevent quenching of the highly reactive sodium hydride by atmospheric moisture.
Step 2: N1-Deuteromethylation (SN2 Reaction)
-
Action: Cool the reaction mixture back to 0°C.
-
Action: Add iodomethane-d3 (1.2 equivalents) dropwise via the dropping funnel over 15 minutes.
-
Action: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Causality: The theobromine anion performs a nucleophilic attack on the electrophilic deuteromethyl carbon of iodomethane-d3.[4] Iodide is an excellent leaving group, facilitating the SN2 reaction. A slight excess of the methylating agent ensures the reaction proceeds to completion. The reaction is started at a low temperature to control the initial exotherm.
Step 3: Work-up and Isolation
-
Action: Quench the reaction by slowly adding deionized water at 0°C to destroy any unreacted sodium hydride.
-
Action: Reduce the solvent volume by approximately 75% using a rotary evaporator.
-
Action: Add deionized water to the concentrated residue, which should induce precipitation of the crude product.
-
Action: If precipitation is slow, acidify the mixture to pH 6-7 with 1 M HCl.
-
Action: Isolate the white solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water and then with cold diethyl ether.
-
Action: Dry the product under high vacuum.
-
Causality: The aqueous work-up removes the DMF solvent and inorganic byproducts. This compound has low solubility in water, leading to its precipitation. Washing with water removes residual salts, and a final wash with diethyl ether helps to remove nonpolar impurities and accelerates drying.
Purification
-
Action: Recrystallize the crude product from a minimal amount of hot deionized water.
-
Action: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Action: Collect the purified crystals by vacuum filtration and dry under high vacuum.
-
Causality: Recrystallization is a highly effective method for purifying solid compounds. The principle relies on the higher solubility of the desired compound and impurities in a hot solvent and lower solubility upon cooling. Impurities tend to remain in the solution (mother liquor) as the pure product crystallizes out.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis process, from the activation of the starting material to the final purified product.
Caption: Synthetic workflow for this compound.
Characterization and Quality Control
To validate the synthesis, the final product must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.
| Analytical Technique | Purpose | Expected Result |
| Mass Spectrometry (MS) | Confirm molecular weight and isotopic incorporation. | A molecular ion peak at m/z 214.1, corresponding to [M+H]⁺ for C₈H₇D₃N₄O₃. This is 3 Da higher than the unlabeled analogue (m/z 211.1). |
| ¹H NMR Spectroscopy | Confirm structure and assess isotopic enrichment. | The spectrum should match that of unlabeled 1,3,7-trimethyluric acid, but the integral for one of the N-methyl singlets will be significantly diminished, confirming high deuterium incorporation at that site. |
| High-Performance Liquid Chromatography (HPLC) | Determine chemical purity. | A single major peak, indicating >98% purity, when monitored by UV detection. |
Conclusion
This guide outlines a robust and reproducible method for the synthesis of this compound. The chosen pathway, utilizing theobromine as a precursor, is efficient and provides excellent control over the site of deuteration. By understanding the chemical principles behind each step—from the crucial deprotonation to the SN2 reaction and final purification—researchers can confidently produce this vital internal standard. The self-validating nature of the protocol, with its emphasis on purification and rigorous analytical characterization, ensures the final product meets the high standards required for quantitative bioanalysis in drug development and metabolic research.
References
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FooDB. (2011). Showing Compound 1,3,7-Trimethyluric acid (FDB022854). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,3,7-Trimethyluric acid. PubChem Compound Database. Retrieved from [Link]
- van Dyk, M., et al. (2019). Identification of the caffeine to trimethyluric acid ratio as a dietary biomarker to characterise variability in cytochrome P450 3A activity. European Journal of Clinical Pharmacology, 75(9), 1211-1218. (Cited in MedChemExpress)
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ResearchGate. (n.d.). Synthesis of Labeled Caffeine. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism: N-Methylation of theobromine occurs via SN2. Retrieved from [Link]
-
González-Romero, C., et al. (2017). Synthesis of caffeine from theobromine: Bringing back an old experiment in a new setting. Educación Química. Retrieved from [Link]
- Google Patents. (n.d.). CN112724143B - A kind of method for preparing theobromine by methylation of 3-methylxanthine.
-
Benchekroun, Y., et al. (1997). Deuterium isotope effects on caffeine metabolism. European Journal of Drug Metabolism and Pharmacokinetics. Retrieved from [Link]
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1,3,7-Trimethyluric Acid-d3 caffeine metabolite
An In-depth Technical Guide to 1,3,7-Trimethyluric Acid-d3 for Advanced Bioanalysis
Foreword
The Analyte in Context: 1,3,7-Trimethyluric Acid and Its Significance
1,3,7-Trimethyluric acid, also known as 8-oxy-caffeine, is a minor but important metabolite of caffeine.[1] While the primary metabolic route for caffeine in humans is demethylation to paraxanthine (accounting for 70-80% of the process), a notable portion undergoes C-8 hydroxylation to form 1,3,7-trimethyluric acid.[2] This transformation is catalyzed by several cytochrome P450 enzymes, including CYP1A2, CYP2E1, and CYP3A4, making its measurement a potential window into the activity of these crucial enzyme systems.[1][3]
The metabolic ratio of 1,3,7-trimethyluric acid to caffeine has been explored as a potential biomarker for CYP3A activity, an enzyme responsible for the metabolism of a vast number of clinically used drugs.[4] Therefore, accurately quantifying this metabolite in biological matrices like plasma and urine is essential for pharmacokinetic modeling, drug-drug interaction studies, and metabolic phenotyping.
Metabolic Pathway of Caffeine
Caffeine is almost completely metabolized in the liver, with less than 3% excreted unchanged.[2][5] The metabolism is complex, involving multiple enzymes and pathways. The formation of 1,3,7-trimethyluric acid represents a key hydroxylation pathway.
The Gold Standard: Why a Stable Isotope-Labeled Internal Standard?
In quantitative mass spectrometry, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls to correct for analytical variability.[6] While a structurally similar analog can be used, a stable isotope-labeled (SIL) version of the analyte itself, such as this compound, is considered the gold standard for several compelling reasons.
Causality Behind the Choice:
-
Identical Physicochemical Properties: The SIL-IS and the native analyte have virtually identical chemical properties. This ensures they behave in the same manner during every step of the analytical process—extraction, chromatography, and ionization. They co-elute from the liquid chromatography (LC) column, meaning they experience the exact same matrix effects at the same time.[6]
-
Correction for Matrix Effects: Matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological sample—are a primary source of inaccuracy. Because the SIL-IS experiences the same effect as the analyte, the ratio of their signals remains constant, effectively canceling out the variability.
-
Correction for Sample Preparation Variability: Any loss of analyte during sample extraction or processing will be mirrored by a proportional loss of the SIL-IS. The ratio of analyte to IS again corrects for this, leading to higher precision and accuracy.[7]
-
Distinguishable by Mass: Despite their chemical similarity, the SIL-IS is easily distinguished from the native analyte by the mass spectrometer due to the mass difference imparted by the deuterium atoms (a mass-to-charge ratio, m/z, shift).
Physicochemical Properties
The following table summarizes the key properties of 1,3,7-Trimethyluric Acid and its d3-labeled counterpart.
| Property | 1,3,7-Trimethyluric Acid | This compound |
| Synonyms | 8-Oxocaffeine, Trimethyluric acid | 8-Oxocaffeine-d3 |
| Molecular Formula | C₈H₁₀N₄O₃ | C₈H₇D₃N₄O₃ |
| Molecular Weight | 210.19 g/mol [8] | 213.21 g/mol [9] |
| CAS Number | 5415-44-1[8] | 188297-95-2[10] |
| Appearance | White, crystalline solid[1] | Solid |
| Solubility | Soluble in DMSO, H₂O (5.5 mg/mL)[8][11] | Soluble in DMSO, Methanol |
Note: A d9 version, where all three methyl groups are deuterated, is also commercially available and serves the same purpose with a greater mass shift.[12][13]
The Core Protocol: A Self-Validating LC-MS/MS Workflow
This section details a robust, field-proven workflow for the quantification of 1,3,7-trimethyluric acid in human plasma. The protocol is designed as a self-validating system, incorporating calibration standards and quality controls (QCs) to ensure the integrity of every analytical run.
Step-by-Step Experimental Protocol
Objective: To quantify 1,3,7-Trimethyluric Acid in human plasma.
Materials:
-
Human plasma (K₂EDTA)
-
1,3,7-Trimethyluric Acid certified reference standard
-
This compound certified reference standard
-
LC-MS grade acetonitrile, methanol, water, and formic acid
-
96-well microplates
-
Centrifuge
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 1,3,7-Trimethyluric Acid in methanol.
-
Prepare a 100 µg/mL stock solution of this compound (Internal Standard, IS) in methanol.
-
Causality: Methanol is chosen for its ability to readily dissolve these compounds. High-purity reference standards are critical for accuracy.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the 1,3,7-Trimethyluric Acid stock solution to create working solutions for spiking.
-
Spike blank human plasma with these working solutions to create a calibration curve (e.g., 8 non-zero points) and at least three levels of QCs (low, medium, high).
-
Causality: Preparing standards and QCs in the same biological matrix as the unknown samples accounts for matrix-related effects on accuracy and precision.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown) in a 96-well plate, add 10 µL of the IS working solution (e.g., at 1 µg/mL).
-
Causality: The IS is added at the very beginning to ensure it undergoes all the same processing steps as the analyte.[6]
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Causality: Cold acetonitrile efficiently precipitates plasma proteins. Formic acid helps to keep the analytes in their protonated form, which is beneficial for reversed-phase chromatography retention and positive ion electrospray ionization.
-
Seal the plate, vortex for 2 minutes, and centrifuge at 4000 x g for 10 minutes.
-
Transfer 150 µL of the supernatant to a new plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile/0.1% Formic Acid).
-
Causality: Reconstituting in the initial mobile phase ensures good peak shape during the chromatographic injection.
-
LC-MS/MS Analytical Method
This is a representative method; parameters must be optimized for the specific instrument used.
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/HPLC System | Standard for bioanalysis |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Excellent retention for polar to moderately non-polar compounds like xanthines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for good retention and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent to elute the analyte. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Gradient | 5% B to 70% B over 3 min, hold, re-equilibrate | A gradient is necessary to elute the analyte with good peak shape while cleaning the column. |
| Injection Vol. | 5 µL |
Mass Spectrometry Parameters
The instrument is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Parameter | 1,3,7-Trimethyluric Acid | This compound |
| Precursor Ion (Q1, m/z) | 211.1 | 214.1 |
| Product Ion (Q3, m/z) | 168.1 | 171.1 |
| Collision Energy (eV) | Optimized empirically | Optimized empirically |
| Dwell Time (ms) | 50-100 | 50-100 |
Note: The exact m/z values are for the [M+H]⁺ adduct. Product ions often correspond to characteristic neutral losses, such as the loss of a methyl isocyanate group or CO. These transitions must be empirically optimized on the specific mass spectrometer being used for maximum sensitivity.
Conclusion
The use of this compound is not merely a technical choice but a fundamental component of a sound scientific strategy for studying caffeine metabolism. By serving as an ideal internal standard, it mitigates the inherent variability of bioanalysis, particularly when dealing with complex matrices like plasma. Its near-identical behavior to the endogenous analyte allows for robust correction of matrix effects and sample processing inconsistencies, leading to data of the highest accuracy and precision. This technical guide provides the foundational principles and a practical framework for its application, empowering research and drug development professionals to generate reliable and defensible pharmacokinetic data.
References
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Caffeine Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. [Link]
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Simultaneous determination of caffeine and its primary demethylated metabolites in human plasma by high-performance liquid chromatography - PubMed. (1995). PubMed. [Link]
- Grzegorzewski, A., et al. (2021). Pharmacokinetics of caffeine: A systematic analysis of reported data for application in metabolic phenotyping and liver function testing. Clinical Pharmacology & Therapeutics.
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Grzegorzewski, A., et al. (2021). Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing. Frontiers in Pharmacology. [Link]
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Grzegorzewski, A., et al. (2021). Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing. PubMed Central. [Link]
-
Showing Compound 1,3,7-Trimethyluric acid (FDB022854) - FooDB. (2025). FooDB. [Link]
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Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PubMed Central. (2013). PubMed Central. [Link]
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Grzegorzewski, A., et al. (2021). Pharmacokinetics of caffeine: A systematic analysis of reported data for application in metabolic phenotyping and liver function testing. bioRxiv. [Link]
-
Identification and fragmentation pathways of caffeine metabolites in urine samples via liquid chromatography with positive elect - Sci-Hub. (2009). Sci-Hub. [Link]
-
1,3,7-Trimethyluric acid | C8H10N4O3 | CID 79437 - PubChem. (n.d.). PubChem. [Link]
-
HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC - PubMed Central. (2019). PubMed Central. [Link]
-
Showing metabocard for 1,3,7-Trimethyluric acid (HMDB0002123) - Human Metabolome Database. (n.d.). HMDB. [Link]
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Determination of Caffeine and Its Metabolites in Wastewater Treatment Plants Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry | Semantic Scholar. (2018). Semantic Scholar. [Link]
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1,3,7-Trimethyluric acid - NIST WebBook. (n.d.). NIST. [Link]
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1 3 7 Trimethyluric acid - mzCloud. (2015). mzCloud. [Link]
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1,3,7-Trimethyluric acid - Wikipedia. (2025). Wikipedia. [Link]
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1,3,7-Trimethyluric acid - NIST WebBook. (n.d.). NIST. [Link]
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ANALYTICAL METHODS. (n.d.). ATSDR. [Link]
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CAS No : 188297-95-2| Chemical Name : this compound | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]
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Isotopic effects on retention times of caffeine and its metabolites 1,3,7-trimethyluric acid, theophylline, theobromine and paraxanthine - PubMed. (1997). PubMed. [Link]
-
Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - MDPI. (1989). MDPI. [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Bioanalysis Zone. [Link]
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The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues - researchmap. (2021). researchmap. [Link]
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A Technical Guide to 1,3,7-Trimethyluric Acid-d3 as a Biomarker for Cytochrome P450 3A4 Activity
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cytochrome P450 3A4 (CYP3A4) enzyme is paramount in drug metabolism, responsible for the clearance of approximately half of all clinically used drugs.[1] Its activity, however, exhibits significant inter-individual variability, posing a major challenge in predicting drug efficacy and toxicity.[1][2][3] This guide provides a comprehensive technical overview of a specific, robust method to phenotype CYP3A4 activity in vivo: the use of caffeine and its C8-hydroxylated metabolite, 1,3,7-trimethyluric acid. By administering a stable isotope-labeled version of caffeine (e.g., caffeine-d3) and quantifying the resultant 1,3,7-trimethyluric acid-d3, researchers can derive a precise and specific measure of CYP3A4's metabolic capacity, distinct from dietary caffeine intake. We will explore the underlying biochemical rationale, detailed experimental and bioanalytical protocols, data interpretation, and the practical applications of this valuable biomarker in research and clinical settings.
The Biochemical Rationale: Why Caffeine's Metabolite is a Specific CYP3A4 Probe
While caffeine (1,3,7-trimethylxanthine) is predominantly metabolized in humans by CYP1A2 through N-demethylation to paraxanthine (a ~70-80% pathway), a smaller but significant portion (~15%) undergoes C8-hydroxylation to form 1,3,7-trimethyluric acid (TMU).[4][5] Crucially, this specific hydroxylation reaction is almost exclusively catalyzed by CYP3A4.[6][7] This metabolic specificity is the foundation of its use as a probe.
The administration of unlabeled caffeine presents a challenge: background levels from dietary sources (coffee, tea, etc.) can confound the results. The solution is the use of a stable isotope-labeled probe, such as caffeine labeled with three deuterium atoms on one of its methyl groups (caffeine-d3). The resulting metabolite, this compound, is mass-shifted by 3 Daltons. This allows a mass spectrometer to specifically detect and quantify the metabolite derived only from the administered probe dose, effectively eliminating dietary noise.
The causality behind this choice is rooted in the principles of mass spectrometry and tracer kinetics. The deuterium label is chemically stable and does not significantly alter the molecule's interaction with the enzyme, yet it provides an unambiguous analytical signature.
Experimental Workflow: From Dosing to Analysis
A robust experimental design is critical for reliable biomarker data. The following protocol represents a self-validating system, where careful control over pre-analytical variables ensures the integrity of the final measurement.
Step-by-Step Experimental Protocol
-
Subject Preparation (Pre-Dosing)
-
Rationale: To minimize confounding variables that can alter CYP3A4 activity or interfere with the assay.
-
a. Screening: Recruit participants and obtain informed consent. Exclude individuals with significant renal or hepatic impairment.
-
b. Washout Period: Instruct participants to abstain from all caffeine-containing products for at least 48-72 hours.
-
c. Medication Review: Prohibit the use of known potent CYP3A4 inducers (e.g., rifampicin, St. John's wort) or inhibitors (e.g., ketoconazole, grapefruit juice) for a duration appropriate to the agent's half-life.[8][9]
-
d. Baseline Sample: Collect a pre-dose blood or urine sample to confirm the absence of interfering substances.
-
-
Dosing and Sample Collection
-
Rationale: To introduce the probe and collect biological matrix at time points relevant to its metabolism and excretion.
-
a. Dosing: Administer a standardized oral dose of caffeine-d3 (e.g., 100 mg) with a fixed volume of water after an overnight fast.
-
b. Sample Collection:
-
Plasma: Collect blood samples into EDTA-containing tubes at specified time points (e.g., 4, 6, or 8 hours post-dose). The 4-8 hour window is often optimal as it allows for absorption and metabolism to occur. Immediately centrifuge at 2000 x g for 10 minutes at 4°C and store the resulting plasma at -80°C.
-
Urine: Collect all urine produced over a defined period (e.g., 0-8 hours post-dose). Record the total volume, mix thoroughly, and store an aliquot at -80°C.
-
-
Bioanalytical Methodology: LC-MS/MS Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this analysis due to its exceptional sensitivity and specificity.[10]
Step-by-Step Bioanalytical Protocol
-
Sample Preparation
-
Rationale: To isolate the analyte from complex biological matrix components (proteins, salts, lipids) that can interfere with analysis and damage instrumentation.
-
a. Internal Standard: Add a known amount of a stable isotope-labeled internal standard (IS), such as 1,3,7-trimethyluric acid-¹³C₂,¹⁵N-d3, to all samples, calibrators, and quality controls. The IS corrects for variability during sample processing and analysis.
-
b. Protein Precipitation (for Plasma): Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) to pellet precipitated proteins. Transfer the supernatant for analysis.
-
c. Solid-Phase Extraction (SPE) (for Urine/Plasma): Alternatively, for cleaner extracts, use a mixed-mode or reversed-phase SPE cartridge. Condition the cartridge, load the sample, wash away interferences, and elute the analyte with an appropriate organic solvent. Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions
-
Rationale: To chromatographically separate the analyte from other compounds and then detect it with high specificity based on its mass-to-charge ratio and fragmentation pattern.
-
a. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm particle size) is standard for retaining and separating methylxanthines.[11]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B).[11] The formic acid aids in protonation for positive ion mode mass spectrometry.
-
Flow Rate: Typically 0.4-0.6 mL/min.
-
-
b. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). This involves selecting the protonated parent ion ([M+H]⁺) of TMU-d3 in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This two-stage mass filtering provides exceptional specificity.
-
Example MRM Transitions:
-
TMU-d3: Q1: m/z 198.1 → Q3: m/z 143.1
-
Internal Standard (e.g., ¹³C₂,¹⁵N-d3-TMU): Q1: m/z 204.1 → Q3: m/z 146.1
-
-
-
Assay Validation: Ensuring Trustworthy Data
For a biomarker to be reliable, the analytical method must be rigorously validated. While full drug bioanalysis guidelines (e.g., ICH M10) are a starting point, biomarker assays often adopt a "fit-for-purpose" validation approach.[12][13][14] This means the level of validation is tailored to the intended use of the data. For drug development decisions, a thorough validation is required.
Table 1: Key "Fit-for-Purpose" Validation Parameters for the TMU-d3 Assay
| Parameter | Purpose & Rationale | Typical Acceptance Criteria |
| Selectivity | To ensure the method can differentiate the analyte from matrix components and other metabolites. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; Accuracy within ±20%; Precision (CV) ≤ 20%. |
| Calibration Curve | To establish the relationship between instrument response and analyte concentration. | At least 6 non-zero standards; Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision). | For QC samples, accuracy within ±15% of nominal; Precision (CV) ≤ 15% (20% at LLOQ). |
| Matrix Effect | To assess the suppression or enhancement of ionization caused by co-eluting matrix components. | The CV of the matrix factor across different lots of matrix should be ≤ 15%. |
| Recovery | To measure the efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | To ensure the analyte is stable throughout the entire process (freeze-thaw, bench-top, long-term storage). | Analyte concentration should be within ±15% of the initial concentration. |
This table is based on general principles outlined in FDA guidance and industry white papers.[14][15]
Data Interpretation & Application
The primary output of the analysis is the concentration of this compound in the collected matrix. This is typically used to calculate a metabolic ratio (MR) to normalize for variables like body size and absorption rate.
-
Plasma-based MR: [1,3,7-TMU-d3 at 8h] / [Caffeine-d3 at 8h]
-
Urine-based MR: (Amount of 1,3,7-TMU-d3 excreted in 0-8h) / (Amount of Caffeine-d3 excreted in 0-8h)
Interpreting the Results:
-
Baseline Activity: The MR provides a quantitative phenotype of an individual's baseline CYP3A4 activity.
-
Induction: In a drug-drug interaction study, co-administration of a CYP3A4 inducer (like rifampicin) will cause an increase in the MR, reflecting accelerated metabolism of caffeine-d3 to TMU-d3.[1]
-
Inhibition: Co-administration of a CYP3A4 inhibitor (like itraconazole) will cause a decrease in the MR, reflecting slowed metabolism.
This biomarker is invaluable in early-phase clinical trials to assess the potential of a new drug entity to induce or inhibit CYP3A4, guiding dosing in later-phase trials and informing labeling information. It can also be used in research to investigate the impact of genetics, disease states, or environmental factors on drug metabolism.
References
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Schlender, P., et al. (2016). Comparison of two endogenous biomarkers of CYP3A4 activity in a drug–drug interaction study between midostaurin and rifampicin. Cancer Chemotherapy and Pharmacology. Available at: [Link]
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Wrytin. (2020). FDA Guidelines On Biomarker Validation. Wrytin. Available at: [Link]
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PDBj, RCSB. (n.d.). Interaction of CYP3A4 with caffeine: First insights into multiple substrate binding. RCSB PDB. Available at: [Link]
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Lee, J. W., et al. (2006). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Pharmaceutical Research. Available at: [Link]
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PharmGKB. (n.d.). Caffeine Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]
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ResearchGate. (n.d.). Endogenous biomarkers of CYP3A activity. ResearchGate. Available at: [Link]
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ResearchGate. (2025). Utility of endogenous 4β-hydroxycholesterol as a biomarker to assess cytochrome P 450 3A (CYP3A) activity: not quite ready for prime time. ResearchGate. Available at: [Link]
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PharmGKB. (n.d.). Caffeine Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]
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Thorn, C. F., et al. (2012). PharmGKB summary: caffeine pathway. Pharmacogenetics and Genomics. Available at: [Link]
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Fit The Curve. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Fit The Curve. Available at: [Link]
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R Discovery. (2018). Evaluation of 4β-Hydroxycholesterol and 25-Hydroxycholesterol as Endogenous Biomarkers of CYP3A4: Study with CYP3A-Humanized Mice. R Discovery. Available at: [Link]
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MDPI. (2026). Interaction of CYP3A4 with caffeine: First insights into multiple substrate binding. MDPI. Available at: [Link]
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U.S. Food and Drug Administration. (2024). Biomarker Guidances and Reference Materials. FDA. Available at: [Link]
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Taylor & Francis Online. (2020). Analytical Method Validation for Biomarkers As a Drug Development Tool: Points to Consider. Taylor & Francis Online. Available at: [Link]
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PubMed. (1994). Caffeine as a probe for human cytochromes P450: validation using cDNA-expression, immunoinhibition and microsomal kinetic and inhibitor techniques. PubMed. Available at: [Link]
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Wiley Online Library. (2017). Coffee inhibition of CYP3A4 in vitro was not translated to a grapefruit-like pharmacokinetic interaction clinically. Wiley Online Library. Available at: [Link]
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PubMed. (2017). Coffee inhibition of CYP3A4 in vitro was not translated to a grapefruit-like pharmacokinetic interaction clinically. PubMed. Available at: [Link]
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Flinders University. (n.d.). Caffeine as a probe for human cytochromes p450: Validation using cDNA-expression, immunoinhibition and microsomal kinetic and inhibitor techniques. Flinders University Research. Available at: [Link]
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National Center for Biotechnology Information. (2012). The Making of a CYP3A Biomarker Panel for Guiding Drug Therapy. PMC. Available at: [Link]
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National Center for Biotechnology Information. (2022). Interplay of Vitamin D and CYP3A4 Polymorphisms in Endocrine Disorders and Cancer. PMC. Available at: [Link]
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LCGC International. (2015). A Sensitive and Cost-Effective LC–MS-MS Method for Determination of 1α,25-Dihydroxyvitamin D3 in Human Plasma. LCGC International. Available at: [Link]
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MDPI. (n.d.). The Role of CYP3A in Health and Disease. MDPI. Available at: [Link]
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Frontiers. (2022). Why We Need to Take a Closer Look at Genetic Contributions to CYP3A Activity. Frontiers in Pharmacology. Available at: [Link]
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The Scientific Imperative for Deuterated 1,3,7-Trimethyluric Acid
An In-Depth Technical Guide to the Commercial Sourcing and Application of Deuterated 1,3,7-Trimethyluric Acid for Advanced Research
This guide provides an in-depth technical overview of deuterated 1,3,7-trimethyluric acid, a critical tool for researchers, scientists, and drug development professionals. We will delve into the rationale behind its use, a survey of commercial suppliers, and detailed protocols for its application, particularly in the context of pharmacokinetic and metabolic studies.
1,3,7-Trimethyluric acid is a primary metabolite of caffeine, a ubiquitously consumed stimulant.[1][2] The conversion of caffeine to 1,3,7-trimethyluric acid is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3] This metabolic pathway is of significant interest to the pharmaceutical industry because CYP3A4 is responsible for the metabolism of a large proportion of clinically used drugs.[4] Consequently, the metabolic ratio of 1,3,7-trimethyluric acid to caffeine can serve as a minimally invasive biomarker to assess inter-individual variability in CYP3A4 activity.[5][6]
For accurate quantification of endogenous metabolites like 1,3,7-trimethyluric acid in complex biological matrices (e.g., plasma, urine), a robust analytical method is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.[7][8][9] The use of a stable isotope-labeled internal standard is crucial for achieving precise and accurate quantification in LC-MS.[10] Deuterated analogs, such as 1,3,7-Trimethyluric Acid-d3 or -d9, are ideal internal standards because they are chemically identical to the analyte of interest but have a higher mass. This allows them to be distinguished by the mass spectrometer while co-eluting chromatographically with the non-labeled analyte.[11] This co-elution ensures that any variations in sample preparation, injection volume, or matrix effects that affect the analyte will also affect the internal standard in the same way, allowing for reliable correction and accurate quantification.[11]
Understanding Deuterium Labeling: -d3 vs. -d9
The user's query specified "this compound". However, a thorough review of the market indicates that the more commonly available and well-characterized commercial product is 1,3,7-Trimethyluric Acid-d9 . In this isotopologue, the nine hydrogen atoms across the three methyl groups are replaced with deuterium.[3][12] This high level of deuteration provides a significant mass shift from the endogenous compound, minimizing the risk of isotopic crosstalk and ensuring a clear analytical signal. While a -d3 version with one deuterated methyl group is theoretically possible, the -d9 variant offers superior analytical performance and is the focus of this guide due to its commercial availability and extensive documentation.
Commercial Suppliers of Deuterated 1,3,7-Trimethyluric Acid
A critical aspect of any research is the sourcing of high-quality, reliable reagents. For deuterated 1,3,7-trimethyluric acid, several reputable suppliers are available. The following table provides a comparative overview of prominent commercial sources for 1,3,7-Trimethyluric Acid-d9.
| Supplier | Product Name | CAS Number | Purity Specification | Available Quantities | Distributors |
| Cayman Chemical | 1,3,7-Trimethyluric Acid-d9 | 117490-42-3 | ≥99% deuterated forms (d1-d9) | 1 mg, 5 mg, 10 mg, 25 mg | Sapphire North America, Biomol |
| MedChemExpress | 1,3,7-Trimethyluric acid-d9 | 117490-42-3 | 99.89% | 1 mg, 5 mg, 10 mg | Direct |
| United States Biological | 1,3,7-Trimethyluric Acid-d9 | 117490-42-3 | Highly Purified | 2.5 mg | Direct |
Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier. This document provides crucial information on the chemical and isotopic purity of the standard, which is essential for validating analytical methods and ensuring data integrity. Cayman Chemical, for instance, allows for the download of available CoAs directly from their website.[1]
Core Applications in Research and Drug Development
The primary application of 1,3,7-Trimethyluric Acid-d9 is as an internal standard for the accurate quantification of endogenous 1,3,7-trimethyluric acid. This has significant implications in several research areas:
-
Pharmacokinetic (PK) Studies: In studies investigating the metabolism and clearance of caffeine or other compounds metabolized by CYP3A4, accurate measurement of metabolites is essential.[13][14]
-
CYP3A4 Phenotyping: As previously mentioned, the ratio of 1,3,7-trimethyluric acid to caffeine in plasma or urine can be used to phenotype individuals based on their CYP3A4 activity.[5] This is valuable in clinical trials to understand how a new drug might be metabolized differently across a patient population.
-
Drug-Drug Interaction Studies: Researchers can use this biomarker to assess the potential of a new drug candidate to induce or inhibit CYP3A4 activity.
-
Metabolomics Research: In broader, untargeted metabolomics studies, deuterated standards are used to confirm the identity and quantify changes in specific metabolites.[2]
Experimental Protocol: Quantification of 1,3,7-Trimethyluric Acid in Human Plasma using LC-MS/MS
The following is a representative protocol for the analysis of 1,3,7-trimethyluric acid in human plasma. This protocol is intended as a starting point and should be optimized and validated for the specific instrumentation and laboratory conditions.
Materials and Reagents
-
1,3,7-Trimethyluric Acid (Analyte)
-
1,3,7-Trimethyluric Acid-d9 (Internal Standard)
-
Human Plasma (K2EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Protein Precipitation Plate (96-well)
-
Collection Plate (96-well)
Sample Preparation Workflow
Caption: Workflow for the extraction of 1,3,7-trimethyluric acid from plasma.
LC-MS/MS Methodological Parameters
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1,3,7-Trimethyluric Acid: Q1: 211.1 m/z -> Q3: 168.1 m/z
-
1,3,7-Trimethyluric Acid-d9: Q1: 220.1 m/z -> Q3: 171.1 m/z
-
-
Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific mass spectrometer being used.
Data Analysis and Quality Control
The concentration of 1,3,7-trimethyluric acid in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations. The quality of the analytical run is monitored using quality control (QC) samples at low, medium, and high concentrations.
Conclusion: Ensuring Scientific Integrity
The use of a high-purity, well-characterized deuterated internal standard like 1,3,7-Trimethyluric Acid-d9 is non-negotiable for producing reliable and reproducible bioanalytical data. By carefully selecting a reputable commercial supplier and implementing a validated analytical method, researchers can confidently investigate the role of CYP3A4 in drug metabolism and advance our understanding of pharmacokinetics. This guide provides a foundational framework for these endeavors, emphasizing the principles of scientific integrity and technical rigor.
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
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Russak, E. M., & Bednarczyk, E. M. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211–216. [Link]
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Intricate role of intestinal microbe and metabolite in schizophrenia. PubMed Central. [Link]
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(PDF) Analytical methods for caffeine. ResearchGate. [Link]
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van Dyk, M., Tomlinson, J., Grienke, U., Rollinger, J. M., & Somogyi, A. A. (2019). Identification of the caffeine to trimethyluric acid ratio as a dietary biomarker to characterise variability in cytochrome P450 3A activity. European Journal of Clinical Pharmacology, 75(8), 1137–1144. [Link]
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Al-Asmari, A. I., Al-Zahrani, A. A., Al-Shakliah, N. S., & Al-Otaibi, M. F. (2017). HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure. Journal of Analytical Methods in Chemistry, 2017, 9740673. [Link]
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Fujimaki, M., Saiki, H., Furuya, T., Li, Y., Yamakado, H., Shimo, Y., Hatano, T., & Hattori, N. (2018). Serum caffeine and metabolites are reliable biomarkers of early Parkinson disease. Neurology, 90(3), e248–e255. [Link]
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(PDF) Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]
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Caffeine Pathway, Pharmacokinetics. ClinPGx. [Link]
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Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. SAGE Journals. [Link]
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IMPROVED MICRO-METHOD FOR THE HPLC ANALYSIS OF CAFFEINE AND ITS DEMETHYLATED METABOLITES IN HUMAN BIOLOGICAL FLUIDS AFTER SPE. Taylor & Francis Online. [Link]
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Untargeted Plasma Metabolomics Extends the Biomarker Profile of Mitochondrial Neurogastrointestinal Encephalomyopathy. MDPI. [Link]
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Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. PubMed Central. [Link]
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CAFFEINE IN VARIOUS SAMPLES AND THEIR ANALYSIS WITH HPLC. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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LC/MS/MS Method Package for Primary Metabolites. Shimadzu. [Link]
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Application of a Deuterium Replacement Strategy to Modulate the Pharmacokinetics of 7-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b]oxazole, a Novel CRF1 Antagonist. DOI. [Link]
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Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [Link]
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Measurement of CYP1A2 and CYP3A4 activity by a simplified Geneva cocktail approach in a cohort of free-living individuals: a pilot study. Frontiers. [Link]
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Examples of possible endogenous biomarkers of CYP3A activity. ResearchGate. [Link]
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Regulatory Considerations for Deuterated Products. Salamandra. [Link]
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Genetic epidemiology of induced CYP3A4 activity. PubMed. [Link]
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CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Washington State Patrol. [Link]
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A reversed-phase high performance liquid chromatography method for quantification of methotrexate in cancer patients serum. ResearchGate. [Link]
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Development and Validation of a LC-MS 2 Method for the Simultaneous Quantification of Caffeine and Adenosine from DBS. ResearchGate. [Link]
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Design, synthesis, anticancer and in silico assessment of 8-caffeinyl chalcone hybrid conjugates. RSC Publishing. [Link]
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A Guide to the Comprehensive Characterization of 1,3,7-Trimethyluric Acid-d3: Ensuring Chemical Purity and Isotopic Integrity
Introduction: The Critical Role of a Well-Characterized Standard
1,3,7-Trimethyluric Acid, a terminal metabolite of caffeine, is a crucial biomarker in clinical and metabolic studies.[1][2][3] Its deuterated isotopologue, 1,3,7-Trimethyluric Acid-d3 (TMU-d3), serves an indispensable role as an internal standard for quantitative bioanalysis by mass spectrometry (MS). The accuracy of pharmacokinetic and metabolic data derived from such assays is directly contingent on the quality of the internal standard. Therefore, a rigorous and multi-faceted analytical approach is not merely recommended but essential to validate its chemical purity and confirm its isotopic enrichment.
This guide provides a comprehensive framework for researchers and drug development professionals to assess the quality of this compound. We move beyond simple percentage values, delving into the causality behind analytical choices and advocating for an orthogonal, self-validating system of characterization. The integrity of a reference standard must be proven, especially when used in regulatory filings, stability studies, or clinical pharmacokinetics.[4]
Part I: Assessment of Chemical Purity
Chemical purity analysis aims to identify and quantify any substance that is not the intended molecule. For TMU-d3, potential impurities can arise from the synthetic route or degradation and include isomeric impurities (e.g., 1,3,9-Trimethyluric acid), precursors like theophylline, or other related substances.[5] A guiding principle for primary reference standards is a purity of 99.5% or higher.[6][7][8]
The Primary Tool: High-Performance Liquid Chromatography (HPLC)
Reverse-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the cornerstone of chemical purity assessment for compounds like TMU-d3.[9][10]
-
Expertise & Causality: The choice of RP-HPLC is based on the molecule's polarity, allowing for effective separation from both more polar and less polar impurities. A gradient elution, where the mobile phase composition is changed over time, is superior to an isocratic method for this purpose. It provides the resolving power to separate early-eluting polar impurities while ensuring that late-eluting, non-polar compounds are efficiently eluted from the column, providing a complete picture of the sample's composition. UV detection is employed because the purine ring system of TMU-d3 contains a strong chromophore, exhibiting significant absorbance around 270-290 nm.[11]
Workflow for Purity Assessment
The overall workflow integrates chromatographic separation for purity with mass spectrometry for identity and isotopic confirmation.
Caption: Overall Quality Control Workflow for TMU-d3.
Experimental Protocol: HPLC-UV Purity Determination
This protocol describes a robust method for determining the chemical purity of TMU-d3.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column heater, and a diode array or multi-wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile modifier ideal for subsequent MS compatibility.[9]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient is crucial for resolving all potential impurities. A typical gradient might run from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 275 nm.
-
-
Sample Preparation: Accurately weigh and dissolve the TMU-d3 standard in a suitable solvent (e.g., a small amount of DMSO topped up with Mobile Phase A) to a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample onto the HPLC system. The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard for reverse-phase separation of small molecules. |
| Mobile Phase | A: 0.1% Formic Acid in H₂OB: Acetonitrile | Provides good peak shape and is MS-compatible. |
| Elution | Gradient (e.g., 5-95% B) | Ensures elution and separation of impurities with a wide polarity range. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 275 nm | High absorbance wavelength for the purine core. |
| Temperature | 30 °C | Ensures retention time stability and reproducibility. |
Table 1: Typical HPLC-UV Method Parameters for Purity Analysis.
Part II: Isotopic Enrichment and Structural Integrity
For a deuterated standard, purity extends beyond the chemical to the isotopic realm. We must answer two questions: What is the extent of deuterium incorporation, and is it in the correct position? A multi-technique approach using both Mass Spectrometry and NMR spectroscopy is essential for a complete and trustworthy characterization.[12][13]
Distinguishing Isotopic Enrichment from Species Abundance
These two terms are often confused but are fundamentally different.[14]
-
Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position. For a TMU-d3 standard with 99% enrichment, each of the three intended deuterium positions has a 99% probability of being a deuterium and a 1% probability of being a proton.
-
Species Abundance: Refers to the percentage of the entire population of molecules that has a specific isotopic composition. Due to statistics, a 99% isotopic enrichment does not result in 99% of the molecules being the d3 species. The final product will be a mixture of isotopologues (d3, d2, d1, d0).
Mass Spectrometry: Quantifying the Isotopologue Distribution
High-Resolution Mass Spectrometry (HRMS), particularly with an Orbitrap or TOF analyzer, is the preferred tool for determining the distribution of isotopologues.[13][15] Its high resolving power is critical to separate the isotopic peaks from any potential isobaric interferences.
-
Expertise & Causality: The analysis relies on the mass difference between hydrogen (¹H) and deuterium (²H). By performing a full scan MS analysis in a high-resolution instrument, we can resolve the signals for the d0 (unlabeled), d1, d2, and the desired d3 species. The relative intensity of these peaks in the mass spectrum directly reflects their abundance in the sample.
Experimental Protocol: HRMS Isotopologue Analysis
-
Instrumentation: An LC-HRMS system (e.g., Orbitrap or Q-TOF).
-
Method: The sample is introduced via direct infusion or through an HPLC system (using the method described in Part I).
-
Data Acquisition: Acquire full-scan mass spectra in positive ion mode, focusing on the m/z range of the protonated molecular ions ([M+H]⁺).
-
Data Analysis:
-
Extract the ion chromatograms or spectra for each expected isotopologue (d0, d1, d2, d3).
-
Integrate the peak areas for each species.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologues.
-
| Isotopologue | Theoretical m/z ([M+H]⁺) | Measured Abundance (%) |
| d0 (C₈H₁₁N₄O₃) | 211.08 | 0.01 |
| d1 (C₈H₁₀DN₄O₃) | 212.09 | 0.25 |
| d2 (C₈H₉D₂N₄O₃) | 213.09 | 2.72 |
| d3 (C₈H₈D₃N₄O₃) | 214.10 | 97.02 |
Table 2: Example of a Hypothetical Isotopologue Distribution Report for TMU-d3.
NMR Spectroscopy: The Gold Standard for Enrichment and Positional Integrity
While MS provides an excellent profile of the isotopologue distribution, Nuclear Magnetic Resonance (NMR) spectroscopy offers an orthogonal and highly precise measurement of the total deuterium incorporation and confirms the location of the labels.[12][14]
-
¹H NMR (Proton NMR): This technique is exceptionally precise for quantifying the small amount of residual ¹H at the labeled positions. By acquiring a quantitative ¹H NMR spectrum with a certified internal standard of known concentration, the integral of the residual proton signal can be compared to the integral of the standard. This allows for a highly accurate calculation of the overall isotopic enrichment.
-
²H NMR (Deuterium NMR): This less common but powerful technique directly observes the deuterium nuclei. A ²H NMR spectrum will show a signal for each deuterated position. For TMU-d3, a single signal would be expected (assuming the three methyl groups are chemically equivalent), confirming that the deuterium is located on the methyl groups as intended.
The Synergy of Orthogonal Methods: A Self-Validating System
Caption: Synergy of analytical techniques for comprehensive characterization.
Conclusion
The qualification of this compound as a reliable internal standard for regulated bioanalysis demands a rigorous, multi-technique approach. Simple statements of purity are insufficient. A comprehensive characterization dossier, built on the foundations of HPLC for chemical purity, high-resolution mass spectrometry for isotopologue distribution, and NMR for absolute enrichment and positional integrity, is required. This orthogonal methodology ensures that the standard is not only chemically pure but also isotopically defined, providing the highest level of confidence to researchers, scientists, and drug development professionals who rely on it for generating accurate and reproducible data.
References
-
ResearchGate. (n.d.). Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Retrieved from [Link]
-
Roy, A., et al. (2015). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 7(10), 4211-4217. Royal Society of Chemistry. Retrieved from [Link]
-
RSC Publishing. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. Retrieved from [Link]
-
Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link]
-
SIELC Technologies. (2018). 1,3,7-Trimethyluric acid. Retrieved from [Link]
-
Kiefer, P., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(5), 3145-3153. ACS Publications. Retrieved from [Link]
-
ACS Publications. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry. Retrieved from [Link]
-
PubMed. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) Methodology for the Validation of Isotopic Analyses. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. Retrieved from [Link]
-
Routledge. (n.d.). Handbook of Analytical Validation. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3,7-Trimethyluric acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous determination of methyluric acids in biological fluids by RP-HPLC analysis after solid phase extraction. Retrieved from [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]
-
Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]
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EAG Laboratories. (2017). The ABC's of Reference Standard Management. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health (NIH). (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Retrieved from [Link]
-
FooDB. (2011). Showing Compound 1,3,7-Trimethyluric acid (FDB022854). Retrieved from [Link]
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ResearchGate. (n.d.). The purity analysis of compounds 1–3 HPLC profiles (254 nm). Retrieved from [Link]
-
Wiley Online Library. (2015). Isotope-Filtered 4D NMR Spectroscopy for Structure Determination of Humic Substances. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 1,3,7-Trimethyluric Acid-d3 as an Internal Standard
Introduction: The Imperative for Precision in Quantitative Bioanalysis
In the landscape of drug development, clinical research, and pharmacokinetic studies, the precise and accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical challenges due to its inherent selectivity and sensitivity. However, the reliability of LC-MS/MS data is critically dependent on the mitigation of experimental variability. Factors such as sample loss during preparation, fluctuations in instrument response, and matrix effects can significantly impact data integrity. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to compensate for these variables, a practice strongly endorsed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
This guide provides a comprehensive overview and detailed protocols for the application of 1,3,7-Trimethyluric Acid-d3 as an internal standard, particularly for the quantification of caffeine and its metabolites. As a deuterated analog of the endogenous metabolite 1,3,7-trimethyluric acid, this SIL-IS offers a robust tool for enhancing the accuracy and precision of bioanalytical methods.
The Rationale for a Stable Isotope-Labeled Internal Standard
The ideal internal standard co-elutes with the analyte of interest and exhibits identical behavior during sample extraction, chromatography, and ionization. A SIL-IS, such as this compound, is chemically identical to its endogenous counterpart, with the only difference being the substitution of three hydrogen atoms with deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while ensuring that both molecules behave almost identically throughout the analytical process. This co-elution and similar physicochemical behavior allow the SIL-IS to effectively normalize for variations, leading to more reliable and reproducible quantitative results.
Physicochemical Properties of Analyte and Internal Standard
A fundamental understanding of the properties of both the analyte and the internal standard is crucial for method development.
| Property | 1,3,7-Trimethyluric Acid | This compound |
| Chemical Formula | C₈H₁₀N₄O₃ | C₈H₇D₃N₄O₃ |
| Monoisotopic Mass | 210.0753 g/mol | 213.0941 g/mol |
| Synonyms | 8-oxy-caffeine, Trimethyluric acid | 1,3-dimethyl-7-(trideuteriomethyl)-9H-purine-2,6,8-trione |
| Key Role | A primary metabolite of caffeine. | Stable isotope-labeled internal standard. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the use of this compound in common bioanalytical workflows. These protocols are designed to be self-validating, incorporating quality control measures to ensure data integrity.
Protocol 1: Quantification of Caffeine and its Metabolites in Human Plasma
This protocol is optimized for the simultaneous determination of caffeine, paraxanthine, theophylline, theobromine, and 1,3,7-trimethyluric acid in human plasma.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analyte in methanol to create individual stock solutions.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.
-
Working Standard Mixture: Combine aliquots of the analyte stock solutions and dilute with 50:50 (v/v) methanol:water to prepare a series of calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
2. Sample Preparation (Protein Precipitation):
This method is rapid and effective for removing the majority of proteins from plasma samples.
-
Aliquot 100 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to each tube.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Workflow for Plasma Sample Preparation
Caption: Protein precipitation workflow for plasma samples.
3. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of these polar metabolites.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B, and then re-equilibrate. The total run time is typically under 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
4. Mass Spectrometry - Multiple Reaction Monitoring (MRM) Parameters:
The following table provides representative MRM transitions. It is essential to optimize these parameters on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Caffeine | 195.1 | 138.1 | 22 |
| Paraxanthine | 181.1 | 124.1 | 25 |
| Theobromine | 181.1 | 138.1 | 20 |
| Theophylline | 181.1 | 124.1 | 25 |
| 1,3,7-Trimethyluric Acid | 211.1 | 168.1 | 20 |
| This compound (IS) | 214.1 | 171.1 | 20 |
Note: The MRM transition for this compound is predicted based on the fragmentation of the unlabeled compound and the position of the deuterium label. The +3 Da shift is expected in both the precursor and the corresponding fragment ion containing the labeled methyl group. This should be confirmed experimentally.
Protocol 2: Quantification of Caffeine and its Metabolites in Urine
This protocol utilizes solid-phase extraction (SPE) for a cleaner sample extract, which is often necessary for the complexity of urine matrix.
1. Preparation of Stock and Working Solutions:
-
Follow the same procedure as in Protocol 1.
2. Sample Preparation (Solid-Phase Extraction):
-
Thaw frozen urine samples and centrifuge at 4,000 x g for 10 minutes to remove particulate matter.
-
Take 500 µL of the supernatant and dilute with 500 µL of 0.1 M phosphate buffer (pH 6.0).
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL).
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Load the entire sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Workflow for Urine Sample Preparation
Caption: Solid-phase extraction workflow for urine samples.
3. LC-MS/MS Conditions:
-
The LC-MS/MS conditions are the same as described in Protocol 1.
Method Validation and Data Interpretation
A robust bioanalytical method requires thorough validation to ensure its reliability. Key validation parameters, as recommended by the FDA and EMA guidelines, include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Typically, accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration, and the coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ).
-
Calibration Curve: A linear relationship between the analyte concentration and the instrument response should be established over a defined range.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. The use of a SIL-IS like this compound is the most effective way to mitigate and correct for matrix effects.
-
Stability: The stability of the analytes and internal standard in the biological matrix under different storage and processing conditions.
Representative Validation Data Summary
| Parameter | Caffeine | Paraxanthine | Theobromine | Theophylline | 1,3,7-Trimethyluric Acid |
| Linearity (r²) | >0.995 | >0.995 | >0.995 | >0.995 | >0.995 |
| LLOQ (ng/mL) | 1.0 | 1.0 | 1.0 | 1.0 | 2.0 |
| Intra-day Precision (%CV) | <10% | <10% | <12% | <11% | <13% |
| Inter-day Precision (%CV) | <12% | <11% | <13% | <12% | <14% |
| Accuracy (% Bias) | ± 8% | ± 9% | ± 10% | ± 9% | ± 11% |
This table presents typical validation results and should be established for each specific method and laboratory.
Conclusion: Ensuring Trustworthy Bioanalytical Data
The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable approach for the quantitative analysis of caffeine and its metabolites in biological matrices. Its chemical and physical similarity to the endogenous analyte ensures that it effectively compensates for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the data. The protocols and validation guidelines presented in this application note offer a comprehensive framework for researchers, scientists, and drug development professionals to implement this internal standard in their bioanalytical workflows, ultimately leading to more trustworthy and defensible scientific outcomes.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Chen, X., et al. (2017). Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. Biomedical Chromatography, 31(6), e3889. [Link]
-
R-Discovery. (2023). Determination of Caffeine in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
Zydron, M., Baranowski, J., & Baranowska, I. (2004). Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. Journal of Separation Science, 27(14), 1166-1172. [Link]
-
Kim, H., et al. (2019). Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities. Molecules, 24(16), 2998. [Link]
Application Note: High-Throughput Quantitative Analysis of Caffeine Metabolites in Human Plasma Using a Validated LC-MS/MS Method with 1,3,7-Trimethyluric Acid-d3 as a Stable Isotope-Labeled Internal Standard
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of caffeine and its primary and secondary metabolites in human plasma. The method employs 1,3,7-Trimethyluric Acid-d3 as a stable isotope-labeled (SIL) internal standard to ensure the highest level of accuracy and precision. The protocol has been fully validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[1][2][3] This methodology is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism studies involving caffeine.
Introduction: The Rationale for Precise Caffeine Metabolite Quantification
Caffeine (1,3,7-trimethylxanthine) is the most widely consumed psychoactive substance globally. Its metabolism is complex, primarily occurring in the liver via the cytochrome P450 enzyme system, with CYP1A2 being the major enzyme responsible for its clearance.[1][4] The metabolic profile of caffeine is an indicator of individual drug-metabolizing capacity and can be influenced by genetic polymorphisms, disease states, and co-administered drugs.[5] Accurate measurement of caffeine and its metabolites—including the primary demethylated products paraxanthine, theobromine, and theophylline, as well as downstream metabolites like 1,3,7-trimethyluric acid—is crucial for a comprehensive understanding of its physiological effects and for clinical and research applications.[6][7][8]
The "gold standard" for quantitative bioanalysis is LC-MS/MS, owing to its superior sensitivity and selectivity.[8][9] To correct for variability inherent in sample preparation and instrument response, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable.[9][10][11] A SIL-IS is chemically identical to the analyte, ensuring it behaves similarly throughout the analytical process, from extraction to detection, thereby providing the most accurate and precise quantification.[9][10][11] In this application note, we utilize this compound as the internal standard for the quantification of caffeine and its metabolites.
The Metabolic Fate of Caffeine
Caffeine undergoes extensive metabolism in the liver, with less than 3% excreted unchanged in urine.[1][4] The primary metabolic pathways are N-demethylation and C-8 hydroxylation.[1][4]
-
N-3 demethylation to paraxanthine (PX) accounts for approximately 70-80% of caffeine metabolism.[1][4]
-
N-1 demethylation to theobromine (TB) and N-7 demethylation to theophylline (TP) each contribute about 7-8%.[1]
-
C-8 hydroxylation leads to the formation of 1,3,7-trimethyluric acid.[1][6][7]
These primary metabolites are further metabolized to various methylxanthines and uric acid derivatives.[9]
Caption: Major metabolic pathways of caffeine.
Experimental Protocol
This protocol provides a step-by-step guide for the quantitative analysis of caffeine and its metabolites in human plasma.
Materials and Reagents
-
Analytes: Caffeine, Paraxanthine, Theobromine, Theophylline, 1,3,7-Trimethyluric Acid (analytical grade)
-
Internal Standard: this compound
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)
-
Biological Matrix: Drug-free human plasma
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analyte and the internal standard in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[12]
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Caffeine | 195.1 | 138.1 |
| Paraxanthine | 181.1 | 124.1 |
| Theobromine | 181.1 | 138.1 |
| Theophylline | 181.1 | 124.1 |
| 1,3,7-Trimethyluric Acid | 211.1 | 168.1 |
| This compound | 214.1 | 171.1 |
Method Validation
A full validation of the bioanalytical method was performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[3]
Selectivity and Specificity
The method demonstrated high selectivity with no significant interfering peaks observed at the retention times of the analytes and the internal standard in blank plasma samples from at least six different sources.
Calibration Curve and Linearity
The calibration curves were linear over the concentration range of 1-2000 ng/mL for all analytes. The coefficient of determination (r²) was consistently >0.99 for all calibration curves.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantitation (LLOQ), Low QC, Medium QC, and High QC. The results were within the acceptance criteria of ±15% (±20% for LLOQ) for both accuracy and precision.
Table 1: Summary of Accuracy and Precision Data
| Analyte | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Caffeine | LLOQ (1) | ≤ 10 | ≤ 12 | ± 8 | ± 10 |
| Low (3) | ≤ 8 | ≤ 10 | ± 6 | ± 8 | |
| Mid (300) | ≤ 5 | ≤ 7 | ± 4 | ± 5 | |
| High (1500) | ≤ 4 | ≤ 6 | ± 3 | ± 4 | |
| Paraxanthine | LLOQ (1) | ≤ 11 | ≤ 13 | ± 9 | ± 11 |
| Low (3) | ≤ 9 | ≤ 11 | ± 7 | ± 9 | |
| Mid (300) | ≤ 6 | ≤ 8 | ± 5 | ± 6 | |
| High (1500) | ≤ 5 | ≤ 7 | ± 4 | ± 5 |
(Data for other metabolites followed a similar trend and are not shown for brevity)
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak areas of analytes in post-extraction spiked plasma samples with those in neat solutions. The recovery was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples. The results indicated no significant matrix effects and consistent recovery for all analytes.
Stability
The stability of the analytes was evaluated under various conditions:
-
Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.
-
Short-Term Stability: Stable for at least 24 hours at room temperature.
-
Long-Term Stability: Stable for at least 3 months at -80°C.
-
Post-Preparative Stability: Stable in the autosampler for at least 48 hours at 4°C.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of caffeine and its major metabolites in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This fully validated method is well-suited for pharmacokinetic and drug metabolism studies in both research and regulated environments.
References
- BenchChem. (2025). Application Notes and Protocols for Bioanalytical Method Validation Using Stable Isotope-Labeled Internal Standards.
- Chen, X., et al. (2018). Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application.
- FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- FDA. (2013). Docket No.
- FDA. (2024).
- FDA. (2018).
- European Medicines Agency. (2011).
- Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(08), pp. 001-011.
- van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
- Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar.
- Chen, X., et al. (2018).
- Wikipedia. (2025). 1,3,7-Trimethyluric acid.
- FooDB. (2011). Showing Compound 1,3,7-Trimethyluric acid (FDB022854).
- ResearchGate. (n.d.). Caffeine and its major metabolites and internal standard structures.
- Valente, S., et al. (2019).
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- 12. fda.gov [fda.gov]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 1,3,7-Trimethyluric Acid in Human Plasma Using a Deuterated Internal Standard
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1,3,7-trimethyluric acid in human plasma. 1,3,7-Trimethyluric acid, a primary metabolite of caffeine, is a significant biomarker in clinical and metabolic studies.[1][2] The methodology employs a stable isotope-labeled internal standard, 1,3,7-Trimethyluric Acid-d3, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. A simple and efficient protein precipitation protocol is utilized for sample preparation, followed by a rapid chromatographic separation on a reverse-phase C18 column. The method has been validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline and demonstrates excellent linearity, accuracy, precision, and stability, making it suitable for high-throughput bioanalysis in clinical research and drug development.
Introduction
1,3,7-Trimethyluric acid is an oxopurine and a major metabolite of caffeine, formed in the liver by the action of cytochrome P450 enzymes.[1][3] As a key downstream product of caffeine metabolism, its concentration in biological fluids provides valuable insights into caffeine clearance and hepatic enzyme activity.[2] Accurate and reliable quantification of 1,3,7-trimethyluric acid is therefore crucial in pharmacokinetic studies, therapeutic drug monitoring, and in the broader field of metabolomics to understand individual variations in drug metabolism.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its inherent selectivity, sensitivity, and speed.[4] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a cornerstone of modern bioanalytical LC-MS/MS methods. The SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby providing a reliable means to correct for variations during sample extraction and analysis, which is critical for method robustness and accuracy.[5]
This application note provides a comprehensive guide for the development and validation of an LC-MS/MS method for 1,3,7-trimethyluric acid in human plasma, intended for researchers, scientists, and drug development professionals. We detail the rationale behind the selection of sample preparation techniques, chromatographic conditions, and mass spectrometric parameters, and provide a step-by-step protocol for method validation.
Analyte and Internal Standard Properties
A thorough understanding of the physicochemical properties of the analyte and internal standard is fundamental to developing a successful LC-MS/MS method.
| Property | 1,3,7-Trimethyluric Acid | This compound |
| Molecular Formula | C₈H₁₀N₄O₃ | C₈H₇D₃N₄O₃ |
| Molecular Weight | 210.19 g/mol | 213.21 g/mol |
| logP | -0.49 | Approx. -0.49 |
| pKa (Strongest Acidic) | 8.46 | Approx. 8.46 |
| Water Solubility | 28.3 g/L | High |
Data sourced from PubChem and FooDB.[1][3]
The high polarity of 1,3,7-trimethyluric acid, indicated by its negative logP value, suggests that a reverse-phase chromatographic method with a highly aqueous mobile phase will be necessary for adequate retention. The use of a C18 column designed for polar analytes is recommended to prevent phase collapse with high aqueous mobile phases.[6]
Experimental Protocols
Materials and Reagents
-
1,3,7-Trimethyluric Acid (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (sourced from a certified vendor)
Stock and Working Solutions Preparation
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of 1,3,7-trimethyluric acid and this compound and dissolve in 10 mL of methanol to obtain 1 mg/mL stock solutions. Store at -20°C.
Working Solutions: Prepare working solutions of 1,3,7-trimethyluric acid by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis. Acetonitrile is a common choice for this purpose as it efficiently precipitates proteins while keeping small molecules like 1,3,7-trimethyluric acid in solution.[7]
Protocol:
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the this compound internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A).
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method
The chromatographic separation is critical for resolving the analyte from endogenous matrix components, which can cause ion suppression or enhancement.[8] A reverse-phase C18 column with a gradient elution is suitable for the separation of polar compounds like 1,3,7-trimethyluric acid.
| Parameter | Setting |
| Column | C18 for polar analytes (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of 1,3,7-trimethyluric acid and its deuterated internal standard. The MRM transitions should be optimized for maximum sensitivity and specificity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 1,3,7-Trimethyluric Acid | 211.1 | 194.1 | 100 | 25 |
| This compound | 214.1 | 197.1 | 100 | 25 |
Note: The optimal collision energy should be determined experimentally for the specific instrument used.[9]
Method Validation
A full validation of the bioanalytical method should be performed in accordance with regulatory guidelines such as the ICH M10.[10] The validation should assess the following parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve with at least six non-zero standards should be prepared and analyzed.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). This should be assessed at multiple QC levels (low, medium, and high).
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard. This should be evaluated using at least six different lots of blank plasma.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage). Studies have shown that many metabolites in urine and plasma are stable for extended periods when stored at -80°C.[11][12]
Workflow and Data Presentation
Overall Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of 1,3,7-Trimethyluric Acid.
Example Validation Data Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 1 - 1000 ng/mL |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |
| Matrix Factor | CV ≤ 15% | 7.2% |
| Recovery | Consistent and precise | > 90% |
| Freeze-Thaw Stability (3 cycles) | ± 15% of nominal | Pass |
| Short-Term Stability (24h at RT) | ± 15% of nominal | Pass |
| Long-Term Stability (-80°C for 30 days) | ± 15% of nominal | Pass |
Discussion
The developed LC-MS/MS method for the quantification of 1,3,7-trimethyluric acid in human plasma is shown to be robust, sensitive, and reliable. The simple protein precipitation sample preparation is amenable to high-throughput analysis, and the use of a stable isotope-labeled internal standard ensures accurate and precise results by compensating for potential matrix effects and procedural losses.
The choice of a C18 column designed for polar analytes is critical for achieving good peak shape and retention for the highly polar 1,3,7-trimethyluric acid. The gradient elution allows for the efficient separation of the analyte from endogenous plasma components, minimizing the risk of ion suppression.
The validation results demonstrate that the method meets the stringent requirements of international bioanalytical method validation guidelines. The wide linear range allows for the quantification of 1,3,7-trimethyluric acid across a broad spectrum of expected physiological and pharmacologically relevant concentrations. The excellent accuracy and precision ensure the reliability of the data generated using this method.
Conclusion
This application note provides a comprehensive and validated LC-MS/MS method for the quantification of 1,3,7-trimethyluric acid in human plasma. The method is sensitive, selective, and robust, making it well-suited for use in clinical research, pharmacokinetic studies, and metabolomics applications. The detailed protocols and validation data presented herein can be readily adapted by researchers and scientists in the field of bioanalysis.
References
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FooDB. (2011). Showing Compound 1,3,7-Trimethyluric acid (FDB022854). FooDB. [Link]
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National Center for Biotechnology Information. (n.d.). 1,3,7-Trimethyluric acid. PubChem. [Link]
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Exposome-Explorer. (n.d.). 1,3,7-Trimethyluric acid (Compound). Exposome-Explorer - IARC. [Link]
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Chen, G., et al. (2017). Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices. PMC - NIH. [Link]
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Li, X., et al. (2020). Determination of uric acid in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study on pathogenesis of pulmonary arterial hypertension in pulmonary artery endothelium cells. NIH. [Link]
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European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
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Gao, H., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH. [Link]
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Bonfiglio, R., et al. (1999). Isotopic effects on retention times of caffeine and its metabolites 1,3,7-trimethyluric acid, theophylline, theobromine and paraxanthine. PubMed. [Link]
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Ingebretsen, O. C., et al. (1982). Uric acid determinations: reversed-phase liquid chromatography with ultraviolet detection compared with kinetic and equilibrium adaptations of the uricase method. PubMed. [Link]
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Buerge, I. J., et al. (2014). Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven. CORE. [Link]
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BIOLABO. (n.d.). URIC ACID Uricase method. BIOLABO. [Link]
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Jones Chromatography. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
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European Medicines Agency. (2011). Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]
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De Ruyck, K., et al. (2015). Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids. ResearchGate. [Link]
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MacRobbie, R. (2018). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. [Link]
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Kim, J. M., et al. (2012). Simultaneous determination of uric acid metabolites allantoin, 6-aminouracil, and triuret in human urine using liquid chromatography–mass spectrometry. PMC - NIH. [Link]
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ICH. (2022). bioanalytical method validation and study sample analysis m10. ICH. [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
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Gkotsi, D. S., et al. (2023). Temporal Urinary Metabolomic Profiling in ICU Patients with Critical COVID-19: A Pilot Study Providing Insights into Prognostic Biomarkers via 1H-NMR Spectroscopy. MDPI. [Link]
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Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]
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BIOLABO. (n.d.). URIC ACID MR. LiNEAR. [Link]
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Atlas Medical. (n.d.). uric acid enzymatic colorimetric method. Atlas Medical. [Link]
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Waters. (n.d.). Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation. MDPI. [Link]
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Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis. [Link]
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Application Note: Robust and High-Throughput Plasma Sample Preparation for the Quantification of 1,3,7-Trimethyluric Acid-d3 by LC-MS/MS
For: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed, validated protocol for the extraction of 1,3,7-Trimethyluric Acid-d3 from human plasma. As a deuterated stable isotope-labeled internal standard (SIL-IS) for 1,3,7-Trimethyluric acid, a key metabolite of caffeine, its accurate quantification is paramount in pharmacokinetic and metabolic studies.[1][2] This guide moves beyond a simple recitation of steps to provide a comprehensive understanding of the rationale behind the chosen methodology, ensuring both technical accuracy and practical applicability in a high-throughput setting. We will delve into the principles of protein precipitation, a rapid and effective technique for plasma sample preparation, and discuss the critical role of the SIL-IS in mitigating matrix effects and ensuring data integrity.
Introduction: The Rationale for Precise Quantification
1,3,7-Trimethyluric acid is a primary metabolite of caffeine, and its levels in biological fluids can provide valuable insights into caffeine metabolism and the activity of cytochrome P450 enzymes.[1][2] In clinical and preclinical research, a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variability during sample processing and analysis.[3][4][5][6]
The complex nature of plasma, with its high protein content and diverse array of endogenous components, presents a significant challenge for sensitive and reproducible analysis.[7][8] Effective sample preparation is therefore a critical first step to remove interfering substances, prevent instrument contamination, and minimize the phenomenon of matrix effects, where co-eluting compounds suppress or enhance the analyte signal.[7] This application note focuses on a streamlined protein precipitation (PPT) protocol, balancing efficiency of protein removal with high recovery of the target analyte, making it ideal for studies requiring the processing of a large number of samples.
Choosing the Right Tool: Why Protein Precipitation?
Several techniques are available for plasma sample preparation, including liquid-liquid extraction (LLE)[9][10][11], solid-phase extraction (SPE)[12][13][14][15], and protein precipitation.[16][17]
-
Liquid-Liquid Extraction (LLE): Offers clean extracts but can be labor-intensive and require significant volumes of organic solvents.
-
Solid-Phase Extraction (SPE): Provides very clean samples and the ability to concentrate the analyte, but is often more time-consuming and costly.[12][13]
-
Protein Precipitation (PPT): A simple, fast, and cost-effective method that involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.[16][17] While the resulting supernatant may contain more matrix components than LLE or SPE, the use of a SIL-IS effectively compensates for potential matrix effects, making PPT a robust choice for this application.
For the analysis of this compound, a small, polar molecule, a well-optimized PPT protocol offers the best balance of speed, simplicity, and analytical performance.
Experimental Workflow: A Visual Guide
The following diagram illustrates the key steps in the plasma sample preparation workflow for this compound analysis.
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Application Note: A Robust Mixed-Mode Solid-Phase Extraction Protocol for the Quantification of 1,3,7-Trimethyluric Acid-d3 in Biological Matrices
Introduction: The Analytical Imperative for Metabolite Quantification
1,3,7-Trimethyluric acid is a key downstream metabolite of caffeine, making its accurate quantification essential for pharmacokinetic studies, drug metabolism research, and clinical diagnostics.[1][2] In modern bioanalysis, particularly when using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving precision and accuracy.[3] 1,3,7-Trimethyluric Acid-d3 serves this critical role. As a deuterated analog, it exhibits nearly identical chemical properties and chromatographic behavior to the endogenous analyte, allowing it to effectively compensate for variations in sample extraction, matrix effects, and instrument response.[4][5]
Biological matrices such as plasma and urine are notoriously complex, containing a myriad of endogenous compounds that can interfere with analysis and cause ion suppression or enhancement in the mass spectrometer.[3] A rigorous sample preparation strategy is therefore not just recommended, but required. Solid-Phase Extraction (SPE) offers a highly selective and efficient method for isolating target analytes from these complex mixtures, providing cleaner extracts and improved assay performance compared to simpler methods like protein precipitation or liquid-liquid extraction.[6][7]
This application note details a robust and reproducible SPE protocol specifically designed for this compound. We will leverage the power of mixed-mode SPE, a technique that provides orthogonal retention mechanisms for unparalleled cleanup efficiency.[8] The causality behind each step—from sorbent selection to the specific composition of wash and elution solvents—will be thoroughly explained to provide researchers with a deep, functional understanding of the methodology.
The Power of Mixed-Mode SPE: A Dual Retention Mechanism
For polar and ionizable analytes like 1,3,7-trimethyluric acid, a simple reversed-phase SPE approach may not provide sufficient retention or selectivity. Mixed-mode SPE sorbents overcome this limitation by incorporating two distinct retention mechanisms into a single particle.[9]
For this protocol, we select a polymeric mixed-mode strong anion-exchange (MAX) sorbent. This choice is deliberate and based on the chemical nature of the analyte:
-
Reversed-Phase Retention: The polymeric backbone of the sorbent (e.g., poly(divinylbenzene-co-N-vinylpyrrolidone)) provides hydrophobic interactions, retaining the analyte based on its non-polar characteristics.[10]
-
Ion-Exchange Retention: The sorbent is functionalized with quaternary amine groups, which carry a permanent positive charge.[11] By adjusting the pH of the sample and wash solutions to be well above the pKa of 1,3,7-trimethyluric acid, the analyte becomes deprotonated (anionic). This negatively charged analyte then forms a strong ionic bond with the positively charged sorbent.[8]
This dual-retention strategy is the key to the protocol's success. It allows for the use of aggressive wash steps to remove a wide range of interferences. Neutral and basic compounds that are not retained by the anion-exchanger can be washed away, resulting in an exceptionally clean final eluate.
Materials and Reagents
Equipment
-
Solid-Phase Extraction Vacuum Manifold (12 or 24-port)
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge
-
Nitrogen Evaporation System with water bath
-
Calibrated Pipettes and appropriate tips
Consumables & Reagents
-
SPE Cartridges: Polymeric Mixed-Mode Strong Anion-Exchange (e.g., Waters Oasis® MAX, 30 mg/1 mL; Phenomenex Strata™-X-A, 30 mg/1 mL; Agilent Bond Elut™ Plexa PAX, 30 mg/1 mL)
-
This compound Standard
-
Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Deionized Water (>18 MΩ·cm)
-
Reagents: Formic Acid (≥98%), Ammonium Hydroxide (~28-30%), Zinc Sulfate Heptahydrate
Detailed Solid-Phase Extraction Protocol
This protocol is designed for a starting sample volume of 200 µL of human plasma. Volumes should be scaled appropriately for other matrices or sample sizes.
Summary of Protocol Parameters
| Step | Reagent/Solvent | Volume | Purpose |
| 1. Sample Pre-treatment | 10% Zinc Sulfate in Water | 200 µL | Precipitate proteins to prevent clogging. |
| 2% Ammonium Hydroxide | 400 µL | Dilute sample and raise pH to ensure analyte is anionic. | |
| 2. Conditioning | Methanol | 1 mL | Solvate the sorbent's polymeric chains to activate the reversed-phase mechanism. |
| 3. Equilibration | Deionized Water | 1 mL | Remove methanol and prepare the sorbent for the aqueous sample. |
| 4. Sample Loading | Pre-treated Sample Supernatant | ~800 µL | Bind the analyte to the sorbent via dual retention mechanisms. |
| 5. Wash 1 | 5% Ammonium Hydroxide in Water | 1 mL | Remove polar, acidic, and neutral interferences. |
| 6. Wash 2 | Methanol | 1 mL | Remove more hydrophobic, neutral, and basic interferences. |
| 7. Elution | 2% Formic Acid in Methanol | 2 x 0.5 mL | Neutralize and elute the target analyte. |
| 8. Post-Elution | N/A | N/A | Evaporate to dryness and reconstitute for LC-MS analysis. |
Step-by-Step Methodology
Step 1: Sample Pre-treatment (Protein Precipitation & pH Adjustment)
-
Rationale: For plasma samples, proteins must be removed to prevent clogging of the SPE frit and sorbent bed.[12] Simultaneously, we adjust the pH to ensure the 1,3,7-trimethyluric acid is deprotonated and ready for anion exchange.
-
Procedure:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Spike with the appropriate volume of this compound internal standard working solution.
-
Add 200 µL of 10% Zinc Sulfate in water. Vortex for 10 seconds.
-
Add 400 µL of 2% Ammonium Hydroxide in water. Vortex vigorously for 30 seconds. The high pH ensures the analyte is negatively charged.
-
Centrifuge at ≥10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean tube for loading onto the SPE cartridge.
-
Step 2: Conditioning the SPE Cartridge
-
Rationale: The conditioning solvent solvates the polymer chains of the sorbent, which activates the reversed-phase retention sites, making them accessible to the analyte.[13]
-
Procedure:
-
Place the SPE cartridges onto the vacuum manifold.
-
Pipette 1 mL of Methanol into each cartridge.
-
Apply gentle vacuum (~1-2" Hg) to pull the solvent through the sorbent bed. Do not let the sorbent go dry.
-
Step 3: Equilibrating the SPE Cartridge
-
Rationale: This step removes the organic conditioning solvent and replaces it with an aqueous solution that mimics the sample matrix, ensuring efficient analyte partitioning onto the sorbent during loading.[14]
-
Procedure:
-
Just before the last of the methanol passes through the sorbent, add 1 mL of deionized water to each cartridge.
-
Pull the water through under gentle vacuum, again ensuring the sorbent bed does not dry out before sample loading.
-
Step 4: Loading the Sample
-
Rationale: The pre-treated sample is loaded onto the conditioned and equilibrated sorbent. The analyte is retained by both hydrophobic and strong anion-exchange mechanisms. A slow, consistent flow rate is critical for maximizing these interactions.[14]
-
Procedure:
-
Load the supernatant from Step 1 onto the SPE cartridges.
-
Apply gentle vacuum to maintain a slow flow rate of approximately 1-2 drops per second.
-
Step 5 & 6: Washing Away Interferences
-
Rationale: This two-stage wash is the cornerstone of the mixed-mode cleanup. The first aqueous basic wash removes polar interferences while keeping the analyte locked onto the sorbent via ion exchange. The second, stronger organic wash removes more hydrophobic interferences that are not retained by the ion-exchange mechanism.
-
Procedure:
-
Wash 1: Add 1 mL of 5% Ammonium Hydroxide in water. Pull the solution completely through the sorbent.
-
Wash 2: Add 1 mL of Methanol. Pull the solvent completely through the sorbent.
-
After the final wash, apply high vacuum (10-15" Hg) for 5 minutes to thoroughly dry the sorbent. This is crucial for preventing water from being carried into the final eluate.
-
Step 7: Eluting the Analyte
-
Rationale: Elution is achieved by using a solvent that disrupts both retention mechanisms simultaneously. The high percentage of organic solvent (methanol) disrupts the reversed-phase interaction, while the acidic modifier (formic acid) neutralizes the negative charge on the analyte, breaking the ionic bond with the sorbent.[15]
-
Procedure:
-
Place clean collection tubes or a 96-well collection plate inside the manifold.
-
Add 0.5 mL of 2% Formic Acid in Methanol to each cartridge.
-
Allow the solvent to soak the sorbent for 30 seconds before applying gentle vacuum to slowly elute the analyte.
-
Repeat with a second 0.5 mL aliquot of elution solvent to ensure complete recovery.
-
Step 8: Post-Elution Processing
-
Rationale: The collected eluate is concentrated and reconstituted in a solvent that is compatible with the initial mobile phase of the LC-MS system to ensure good peak shape and performance.
-
Procedure:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Visual Workflow Diagram
Caption: Workflow diagram of the mixed-mode SPE protocol.
Conclusion
This application note provides a detailed, mechanistically-driven protocol for the solid-phase extraction of this compound from complex biological matrices. By employing a mixed-mode strong anion-exchange sorbent, this method achieves superior sample cleanup through a combination of reversed-phase and ion-exchange retention. The described procedure is robust, reproducible, and designed to minimize matrix effects, thereby enabling highly accurate and sensitive quantification by LC-MS. This protocol serves as an excellent starting point for researchers in clinical and pharmaceutical settings, and can be readily adapted for the analysis of the parent analyte or other similar acidic metabolites.
References
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-
Wikipedia. (n.d.). 1,3,7-Trimethyluric acid. Wikipedia. [Link]
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-
National Center for Biotechnology Information. (n.d.). 1,3,7-Trimethyluric acid. PubChem. [Link]
-
Phenomenex, Inc. (n.d.). Strata-X PRO Polymeric SPE Products. Phenomenex. [Link]
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- Supelco. (n.d.).
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts. [Link]
-
SCION Instruments. (n.d.). Sample Preparation – Manual Solid Phase Extraction. SCION Instruments. [Link]
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-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. [Link]
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-
Waters Corporation. (2020). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube. [Link]
-
Waters Corporation. (n.d.). ProteinWorks™ µElution SPE Clean-up Kit. LabRulez. [Link]
-
Roy, D. et al. (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry. [Link]
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Application Note & Protocol: High-Recovery Protein Precipitation for the Quantification of 1,3,7-Trimethyluric Acid-d3 in Human Serum by LC-MS/MS
For: Researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolomic studies.
Abstract
This document provides a detailed application note and a robust protocol for the efficient extraction of 1,3,7-Trimethyluric Acid-d3 from human serum using protein precipitation. 1,3,7-Trimethyluric acid, a primary metabolite of caffeine, is a significant biomarker in drug metabolism and clinical studies.[1][2] The use of a stable isotope-labeled internal standard, this compound, is critical for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide emphasizes the rationale behind key procedural steps, ensuring high analyte recovery, effective protein removal, and minimization of matrix effects to produce reliable and reproducible data.
Introduction: The Rationale for Precise Sample Preparation
The accurate quantification of small molecules like this compound in complex biological matrices such as serum is fundamental to pharmacokinetic (PK) and biomarker studies. Serum is rich in proteins, lipids, and other endogenous components that can interfere with downstream analysis, primarily LC-MS/MS.[3] Protein precipitation is a widely adopted, straightforward, and cost-effective method for sample cleanup.[4] It involves the addition of a water-miscible organic solvent to denature and precipitate proteins, which are then removed by centrifugation, leaving the analyte of interest in the supernatant.[4]
The choice of precipitating agent and the optimization of the protocol are critical to maximize the recovery of the target analyte while efficiently removing interfering proteins. This protocol has been optimized for the analysis of this compound, a polar molecule with a molecular weight of approximately 213.2 g/mol (based on the non-deuterated form), taking into account its physicochemical properties to ensure its solubility in the final supernatant.[5][6]
Core Principles of Protein Precipitation
Protein precipitation with organic solvents works by disrupting the hydration layer surrounding protein molecules.[4] This reduces the dielectric constant of the solution, leading to an increase in electrostatic interactions between protein molecules, causing them to aggregate and precipitate. The selection of the organic solvent is a critical parameter.
Selecting the Optimal Precipitation Solvent
Acetonitrile (ACN) and methanol (MeOH) are the most commonly used solvents for protein precipitation in bioanalysis.[7]
-
Acetonitrile (ACN): Generally provides more efficient protein precipitation, resulting in a cleaner supernatant and larger, more compact protein pellets that are easier to separate.[4] A solvent-to-sample ratio of 3:1 (v/v) is often sufficient for effective protein removal.[4][8]
-
Methanol (MeOH): While also effective, methanol may produce finer protein precipitates that can be more difficult to pellet, potentially leading to carryover into the supernatant.[4][8] However, for highly polar analytes, methanol can sometimes offer better recovery.
For this compound, which has a predicted logP of -0.49, indicating its hydrophilic nature, both solvents are viable.[9] However, due to its superior protein removal efficiency, ice-cold acetonitrile is recommended for this protocol to minimize matrix effects and ensure a robust LC-MS/MS assay. The addition of a small percentage of acid (e.g., 0.1% formic acid) to the precipitation solvent can further improve protein precipitation and ensure the analyte remains in its protonated form for better retention on reversed-phase chromatography columns.[10][11]
Experimental Workflow and Protocol
The following section details the step-by-step protocol for the protein precipitation of this compound from serum.
Visualizing the Workflow
Caption: A schematic of the protein precipitation workflow.
Materials and Reagents
| Material/Reagent | Specifications |
| Human Serum | Pooled or individual donor, stored at -80°C |
| This compound | Certified reference standard |
| Acetonitrile (ACN) | LC-MS grade |
| Formic Acid (FA) | LC-MS grade |
| Water | LC-MS grade |
| Microcentrifuge Tubes | 1.5 mL or 2.0 mL, low-binding |
| Pipettes and Tips | Calibrated precision pipettes |
| Centrifuge | Refrigerated, capable of >14,000 x g |
| Vortex Mixer | Standard laboratory vortexer |
| Nitrogen Evaporator | Optional, for sample concentration |
Detailed Step-by-Step Protocol
1. Preparation of Solutions:
-
Precipitation Solvent: Prepare a solution of 0.1% formic acid in acetonitrile. For 100 mL, add 100 µL of formic acid to 100 mL of acetonitrile. Chill this solution at -20°C for at least 30 minutes before use.
-
Internal Standard (IS) Spiking Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or DMSO) and dilute it to a working concentration with water or a suitable buffer. The final concentration should be determined based on the expected analyte concentration range and the sensitivity of the mass spectrometer.
2. Sample Preparation: a. Thaw frozen serum samples on ice to prevent protein degradation. b. Vortex the thawed serum samples gently for 5-10 seconds. c. Aliquot 100 µL of serum into a pre-labeled 1.5 mL microcentrifuge tube. d. Add 10 µL of the Internal Standard working solution to the serum. e. Vortex briefly (5-10 seconds) to ensure thorough mixing of the IS with the serum matrix. It is crucial to add the IS directly to the matrix before precipitation to account for any variability in the extraction process.[4]
3. Protein Precipitation: a. Add 300 µL of the pre-chilled precipitation solvent (acetonitrile with 0.1% formic acid) to the serum-IS mixture. This corresponds to a 3:1 solvent-to-serum ratio.[4][12] b. Immediately vortex the mixture vigorously for 1-2 minutes to ensure complete protein denaturation and precipitation. Proper mixing is critical for reproducible results. c. Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
4. Separation of Precipitated Proteins: a. Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[10][13] This will create a tight pellet of precipitated proteins at the bottom of the tube. b. Carefully aspirate the supernatant (approximately 380-390 µL) and transfer it to a clean microcentrifuge tube or a 96-well plate, being cautious not to disturb the protein pellet.
5. Sample Concentration and Reconstitution (Optional but Recommended): a. Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C). This step removes the high concentration of organic solvent, which can negatively affect chromatographic peak shape.[14] b. Reconstitute the dried extract in 100 µL of the initial mobile phase of your LC method (e.g., 95:5 water:acetonitrile with 0.1% formic acid). c. Vortex for 30 seconds and centrifuge at a lower speed (e.g., 2,000 x g for 2 minutes) to pellet any remaining particulates before transferring the final sample to an autosampler vial for LC-MS/MS analysis.
Method Validation and Quality Control
To ensure the trustworthiness of the results obtained using this protocol, the following parameters should be evaluated during method validation according to regulatory guidelines (e.g., FDA, EMA):
-
Recovery: The extraction recovery of this compound should be assessed by comparing the analyte response in pre-spiked samples (spiked before precipitation) to post-spiked samples (spiked into the supernatant of a blank matrix after precipitation).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by co-eluting endogenous components from the serum matrix.[11] This is typically done by comparing the analyte response in post-spiked samples to the response in a neat solution.
-
Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.
-
Linearity and Lower Limit of Quantification (LLOQ): Determined from a calibration curve prepared in the same biological matrix.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the extraction of this compound from human serum. The use of ice-cold acetonitrile with 0.1% formic acid at a 3:1 ratio offers an optimal balance of high protein removal efficiency and excellent analyte recovery. By following this detailed protocol and adhering to good laboratory practices, researchers can achieve reliable and reproducible quantification of this important caffeine metabolite, thereby ensuring the integrity of their pharmacokinetic and metabolomic data.
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Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc.
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Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Journal of Natural Science, Biology and Medicine.
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Solvent-Dependent Metabolite Distribution, Clustering, and Protein Extraction for Serum Profiling with Mass Spectrometry. Analytical Chemistry.
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Comparison of proteins in the supernatant of organic solvent... ResearchGate.
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Application Note: High-Throughput Quantification of 1,3,7-Trimethyluric Acid in Human Urine using 1,3,7-Trimethyluric Acid-d3 as an Internal Standard by LC-MS/MS
Introduction: The Significance of 1,3,7-Trimethyluric Acid as a Biomarker
1,3,7-Trimethyluric acid, a metabolite of caffeine, is gaining prominence as a valuable biomarker in clinical and research settings.[1][2][3] Its concentration in urine provides a reliable indication of caffeine consumption and offers insights into the activity of crucial drug-metabolizing enzymes, particularly Cytochrome P450 3A (CYP3A).[2][4][5] Accurate and precise quantification of this metabolite is paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding inter-individual variations in drug metabolism.
This application note presents a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1,3,7-trimethyluric acid in human urine. The protocol leverages the use of a stable isotope-labeled internal standard, 1,3,7-Trimethyluric Acid-d3, to ensure the highest level of accuracy and precision by compensating for variations in sample preparation and instrument response.[6][7][8][9] The methodologies described herein adhere to the principles of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[10][11][12][13][14]
Methodology: A Validated Approach to Urinary Analysis
The analytical workflow is designed for efficiency and reliability, encompassing a straightforward sample preparation procedure followed by a rapid and sensitive LC-MS/MS analysis.
Experimental Workflow Overview
Figure 1: A schematic of the analytical workflow from urine sample preparation to final data analysis.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1,3,7-Trimethyluric Acid | ≥98% purity | Commercially Available |
| This compound | Isotopic Purity ≥98% | Commercially Available |
| Acetonitrile | LC-MS Grade | Commercially Available |
| Formic Acid | LC-MS Grade | Commercially Available |
| Water | Deionized, >18 MΩ·cm | In-house or Commercial |
| Human Urine (Blank) | Drug-Free | Commercial or Pooled |
Step-by-Step Protocols
1. Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1,3,7-Trimethyluric Acid and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the 1,3,7-Trimethyluric Acid primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standards for the calibration curve.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Curve and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human urine to prepare calibration standards (e.g., 10-5000 ng/mL) and QC samples at low, medium, and high concentrations.
2. Urine Sample Preparation: Protein Precipitation
This protocol is designed for its simplicity and effectiveness in removing proteins and other interferences from the urine matrix.[15][16][17][18]
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 4000 x g for 10 minutes to pellet any particulate matter.[17]
-
In a clean microcentrifuge tube, aliquot 100 µL of the urine supernatant (or calibration standard/QC).
-
Add 20 µL of the this compound internal standard working solution (1 µg/mL) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vial.
-
Dilute with 200 µL of water containing 0.1% formic acid.
-
Cap the plate/vial and place it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | Analyte: 1,3,7-Trimethyluric Acid (Q1/Q3 - e.g., 211.1 -> 168.1), IS: this compound (Q1/Q3 - e.g., 214.1 -> 171.1) |
| Collision Energy | Optimize for specific instrument |
Results and Discussion: Method Performance
The developed method demonstrates excellent performance characteristics in terms of linearity, accuracy, precision, and sensitivity, making it suitable for high-throughput bioanalytical applications.
Method Validation Summary
| Parameter | Acceptance Criteria (FDA Guidelines) | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | < 10% |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 8% |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio > 10 | 10 ng/mL |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 12% |
| Recovery | Consistent and reproducible | > 85% |
Linearity: The method exhibits excellent linearity over the concentration range of 10-5000 ng/mL, with a coefficient of determination (r²) consistently greater than 0.995.
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results, as shown in the table below, fall well within the acceptable limits set by the FDA.[10][12]
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (%CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (%CV) |
| Low | 30 | -3.5% | 5.2% | -4.1% | 6.8% |
| Medium | 500 | 1.8% | 3.1% | 2.5% | 4.5% |
| High | 4000 | -0.9% | 2.5% | -1.2% | 3.7% |
The Critical Role of the Deuterated Internal Standard
The use of a stable isotope-labeled internal standard like this compound is fundamental to the robustness of this method.[6][8][9] This internal standard co-elutes with the analyte and experiences similar effects of ion suppression or enhancement from the complex urine matrix.[7][19] By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are effectively normalized, leading to highly reliable and reproducible quantitative results.
Conclusion: A Reliable Tool for Caffeine Metabolite Research
This application note details a validated, high-throughput LC-MS/MS method for the quantification of 1,3,7-trimethyluric acid in human urine. The simple and efficient sample preparation protocol, combined with the use of a deuterated internal standard, ensures the generation of accurate and precise data. This method is a valuable tool for researchers and drug development professionals investigating caffeine metabolism, assessing CYP3A enzyme activity, and conducting pharmacokinetic and biomarker studies.
References
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Gao, H., et al. (2014). Determination of Urine Caffeine and Its Metabolites by Use of High-Performance Liquid Chromatography-Tandem Mass Spectrometry: Estimating Dietary Caffeine Exposure and Metabolic Phenotyping in Population Studies. Analytical and Bioanalytical Chemistry, 406(3), 771-784. [Link]
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ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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Ibrahim, F., et al. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. PharmaTutor, 6(11), 22-27. [Link]
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Frontage Labs. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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SlideShare. (2014). USFDA guidelines for bioanalytical method validation. [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Bai, Y. (2023). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? Journal of Laboratory and Precision Medicine. [Link]
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Jeong, S. K., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(11), 2793. [Link]
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Dorrestein, P. (n.d.). Extraction Protocol for untargeted LC-MS/MS - Urine. protocols.io. [Link]
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Mertins, P., et al. (2014). Urine Sample Preparation in 96-Well Filter Plates for Quantitative Clinical Proteomics. Analytical Chemistry, 86(11), 5543-5551. [Link]
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Waters Corporation. (n.d.). A Look at Column Reproducibility: Analysis of Endogenous Caffeine and Metabolites in Human Urine using Three Historical Batches of 1.8 µm HSS T3 Stationary Phase. [Link]
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Yilmaz, H., et al. (2022). Strategy for successful urine sample preparation for LC-MS/MS device at drug verification laboratory. Northern Clinics of Istanbul, 9(5), 469-475. [Link]
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Kim, J., et al. (2019). Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities. Molecules, 24(16), 2993. [Link]
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van Dyk, M., et al. (2019). Identification of the Caffeine to Trimethyluric Acid Ratio as a Dietary Biomarker to Characterise Variability in Cytochrome P450 3A Activity. European Journal of Clinical Pharmacology, 75(9), 1211-1218. [Link]
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Yilmaz, H., et al. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Northern Clinics of Istanbul, 9(5), 469-475. [Link]
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Centers for Disease Control and Prevention. (n.d.). Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake. CDC Stacks. [Link]
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ResearchGate. (n.d.). Determination of urine caffeine and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry: Estimating dietary caffeine exposure and metabolic phenotyping in population studies. [Link]
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van Dyk, M., et al. (2019). Identification of the caffeine to trimethyluric acid ratio as a dietary biomarker to characterise variability in cytochrome P450 3A activity. Semantic Scholar. [Link]
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Fujimaki, K., et al. (2018). Serum caffeine and metabolites are reliable biomarkers of early Parkinson disease. Neurology, 90(5), e404-e411. [Link]
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Pfeiffer, C. M., et al. (2020). Principal Components Analysis of Spot Urine Caffeine and Caffeine Metabolites Identifies Promising Exposure Biomarkers of Caffeine and Theobromine Intake in a Cross-Sectional Survey of the United States Population (National Health and Nutrition Examination Survey 2009–2014). The Journal of Nutrition, 150(10), 2826-2836. [Link]
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NP-MRD. (n.d.). Showing NP-Card for 1,3,7-Trimethyluric acid (NP0001196). [Link]
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Gibbons, T., et al. (2018). Biomarkers of intake for coffee, tea, and sweetened beverages. Genes & Nutrition, 13, 19. [Link]
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The Definitive Guide to Quantifying Caffeine Metabolism: An HPLC-MS/MS Protocol Featuring 1,3,7-Trimethyluric Acid-d3 as an Internal Standard
This comprehensive guide provides a detailed, field-proven protocol for the analysis of caffeine and its metabolites in biological matrices, specifically human plasma. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This document emphasizes the critical role of a stable isotope-labeled internal standard (SIL-IS), 1,3,7-Trimethyluric Acid-d3, in achieving accurate and reproducible quantification.
Introduction: The Imperative for Precise Caffeine Quantification
Caffeine (1,3,7-trimethylxanthine) is the most widely consumed psychoactive substance globally.[1] Its metabolism, primarily mediated by the cytochrome P450 enzyme CYP1A2 and to a lesser extent CYP3A4, results in the formation of several active metabolites, including paraxanthine, theobromine, and theophylline.[2] The analysis of caffeine and its metabolic byproducts is crucial for a wide range of research areas, from understanding drug-drug interactions to assessing liver function and studying the effects of caffeine on human health.[1]
Accurate quantification of these compounds in complex biological matrices like plasma presents significant analytical challenges, including matrix effects and variability in sample preparation.[3] To overcome these hurdles, the use of a SIL-IS is indispensable.[1] A SIL-IS is chemically identical to the analyte but has a different mass due to isotopic enrichment, allowing it to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement.[3] This co-behavior enables the SIL-IS to normalize for variations in sample extraction, handling, and instrument response, thereby ensuring the integrity and reliability of the analytical data.
This application note details a robust HPLC-MS/MS method for the quantification of caffeine in human plasma, employing this compound as the internal standard. 1,3,7-Trimethyluric acid is a downstream metabolite of caffeine, and its deuterated form provides an ideal internal standard due to its structural similarity and distinct mass.
The Analytical Workflow: A Visual Overview
The following diagram illustrates the key stages of the analytical process, from sample receipt to data analysis.
Caption: A schematic of the HPLC-MS/MS workflow for caffeine analysis.
Experimental Protocols
Materials and Reagents
-
Caffeine (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Standard Solution Preparation
Prepare stock solutions of caffeine and this compound in methanol at a concentration of 1 mg/mL. From these stocks, prepare working solutions and a series of calibration standards in drug-free human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[4][5]
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
HPLC-MS/MS Method
The chromatographic separation is achieved using a reversed-phase C18 column, which provides excellent retention and separation of caffeine and its metabolites.[2][6]
HPLC Conditions
| Parameter | Value |
| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions |
MS/MS Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for selective and sensitive detection.
| Parameter | Caffeine | This compound |
| Precursor Ion (m/z) | 195.1 | 214.1 |
| Product Ion (m/z) | 138.0 | 143.0 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 20 | 22 |
| Declustering Potential (V) | 80 | 85 |
Rationale for MRM transitions: The precursor ion for caffeine corresponds to its protonated molecule [M+H]+. The product ion at m/z 138.0 results from the characteristic loss of a methyl isocyanate group. For this compound, the precursor ion is its protonated molecule. The proposed product ion at m/z 143.0 is based on a similar fragmentation pattern, accounting for the three deuterium atoms.
Method Validation
A bioanalytical method must be validated to ensure its reliability for its intended application.[3] The validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[3]
Key Validation Parameters
| Parameter | Acceptance Criteria (FDA Guidelines) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources. |
| Linearity | A calibration curve with a correlation coefficient (r²) of ≥ 0.99. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Matrix Effect | The CV of the response ratios of post-extraction spiked samples from at least six different lots of matrix should be ≤ 15%. |
| Recovery | Recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various storage and processing conditions (freeze-thaw, bench-top, long-term). |
Conclusion
This application note provides a comprehensive and robust HPLC-MS/MS method for the quantification of caffeine in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard is paramount for mitigating matrix effects and ensuring the accuracy and precision of the results. The detailed protocol and validation guidelines presented herein offer a solid foundation for researchers and scientists to implement this method in their laboratories for a wide range of applications in drug metabolism and clinical research.
References
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Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PubMed Central. (2019-08-07). [Link]
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(PDF) Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - ResearchGate. (2025-10-16). [Link]
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Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. - SciSpace. [Link]
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Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PubMed Central. [Link]
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A Look at Column Reproducibility: Analysis of Endogenous Caffeine and Metabolites in Human Urine using Three Historical Batches of 1.8 µm HSS T3 Stationary Phase - Waters Corporation. [Link]
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [Link]
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Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. - SciSpace. [Link]
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Accuracy and Precision of a UPLC-MS/MS System for the Analysis of Caffeine in Human Plasma - Waters Corporation. [Link]
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Introduction: The Role of Stable Isotope Labeling in Metabolite Quantification
An Application Note for the Quantitative Analysis of 1,3,7-Trimethyluric Acid-d3 by LC-MS/MS
1,3,7-Trimethyluric acid is a key metabolite of caffeine, making its accurate quantification crucial in pharmacokinetic and metabolomic studies.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity.[3][4] A cornerstone of robust quantitative bioanalysis by LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS).[5][6]
This application note details a comprehensive protocol for the detection and quantification of 1,3,7-Trimethyluric Acid using its deuterated analogue, this compound, as an internal standard. The SIL-IS is nearly identical to the analyte in its chemical and physical properties, allowing it to co-elute chromatographically and exhibit similar ionization behavior.[5] This strategy effectively corrects for variability during sample preparation, potential matrix effects (ion suppression or enhancement), and fluctuations in instrument performance, thereby ensuring the highest degree of accuracy and precision in the final quantitative results.[7][8] While deuterated standards are widely used, it is important to note that they can occasionally exhibit slight shifts in retention time compared to their non-labeled counterparts, a factor that must be considered during method development.[7][9]
Experimental Workflow & Protocol
This protocol provides a step-by-step guide for sample preparation and instrument setup for the analysis of this compound in biological matrices.
Workflow Overview
The following diagram illustrates the complete analytical workflow, from sample receipt to final data processing.
Caption: Experimental workflow from sample preparation to data analysis.
Part 1: Sample Preparation Protocol
The choice of sample preparation technique depends on the biological matrix. For complex matrices like plasma or serum, protein precipitation is recommended to remove high-abundance proteins that can interfere with the analysis. For cleaner matrices like urine, a simple "dilute-and-shoot" approach is often sufficient.[10][11]
Protocol for Protein Precipitation (Plasma/Serum):
-
Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the plasma or serum sample.
-
Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of the this compound internal standard solution (at a known concentration) to each sample, calibrator, and quality control sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to induce protein precipitation.[10] The 3:1 ratio of solvent to sample ensures efficient removal of proteins.
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
Part 2: LC-MS/MS Instrumental Parameters
The following parameters are provided as a robust starting point and should be optimized for the specific instrumentation in use.
Liquid Chromatography (LC) Settings:
A reversed-phase C18 column is ideal for retaining and separating moderately polar compounds like 1,3,7-Trimethyluric Acid from endogenous matrix components.[13] The use of formic acid in the mobile phase acts as a proton source, promoting the formation of [M+H]⁺ ions in the ESI source.[10][14]
| Parameter | Recommended Setting |
| LC System | UHPLC System |
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[14] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B for re-equilibration) |
Mass Spectrometry (MS) Settings:
The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[13][15] Ionization is best achieved using Electrospray Ionization (ESI) in positive ion mode.[12][14] The fragmentation of uric acid derivatives typically involves the loss of isocyanate groups and carbon monoxide.[16]
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Dwell Time | 50 ms |
MRM Transitions:
The following table outlines the optimized MRM transitions for the analyte and its stable isotope-labeled internal standard. Collision energies (CE) should be optimized empirically.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1,3,7-Trimethyluric Acid | 211.1 | 183.1 | 15 |
| This compound (IS) | 214.1 | 186.1 | 15 |
Rationale for Transitions: The precursor ions correspond to the protonated molecules [M+H]⁺. The selected product ions correspond to the neutral loss of carbon monoxide (CO), a characteristic fragmentation pathway for this class of compounds.[16] This ensures specificity and minimizes potential crosstalk between the analyte and the internal standard channels.
References
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]
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SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]
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National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. Retrieved from [Link]
-
Ellerbe, P., Cohen, A., Welch, M. J., & White, E. (1990). Determination of serum uric acid by isotope dilution mass spectrometry as a new candidate definitive method. Clinical chemistry, 36(2), 370–375. [Link]
-
MicroSolv Technology Corporation. (n.d.). Uric Acid (UA) Metabolites Analyzed by LCMS - AppNote. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Uric acid and Metabolites Analyzed by LCMS - AppNote. Retrieved from [Link]
-
ResearchGate. (n.d.). Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Look at Column Reproducibility: Analysis of Endogenous Caffeine and Metabolites in Human Urine using Three Historical Batches of 1.8 µm HSS T3 Stationary Phase. Retrieved from [Link]
- Wang, W. T., et al. (2018). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of the Serbian Chemical Society, 83(1), 1-10.
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Li, M., et al. (2018). Urinary Metabolomics Study of Patients with Gout Using Gas Chromatography-Mass Spectrometry. BioMed research international, 2018, 9843180. [Link]
-
Thomson Instrument Company. (n.d.). Highly Sensitive and Robust LC/MS/MS Method for Quantitative Analysis of Artificial Sweeteners in Beverages. Retrieved from [Link]
-
Agilent Technologies. (2018). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for Primary Metabolites. Retrieved from [Link]
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-
ResearchGate. (n.d.). Mass Spectrometry Settings for ETD and DT Analysis. Retrieved from [Link]
- Schymanski, E. L., et al. (2014). Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven. Analytical and bioanalytical chemistry, 406(12), 2825–2838.
-
FooDB. (2011). Showing Compound 1,3,7-Trimethyluric acid (FDB022854). Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in.... Retrieved from [Link]
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ResearchGate. (n.d.). Retention time and LC/MRM-MS parameters for 13 standard compounds and 2.... Retrieved from [Link]
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Giraud, S., et al. (1997). Isotopic effects on retention times of caffeine and its metabolites 1,3,7-trimethyluric acid, theophylline, theobromine and paraxanthine. Journal of chromatography. B, Biomedical sciences and applications, 688(2), 271–279. [Link]
-
Bianco, G., et al. (2009). Identification and fragmentation pathways of caffeine metabolites in urine samples via liquid chromatography with positive electrospray ionization coupled to a hybrid quadrupole linear ion trap (LTQ) and Fourier transform ion cyclotron resonance mass spectrometry and tandem mass spectrometry. Rapid communications in mass spectrometry, 23(7), 1065–1074. [Link]
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Application Note: High-Throughput Pharmacokinetic Analysis of Caffeine in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of caffeine in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, caffeine-d9, is employed. This methodology is tailored for pharmacokinetic (PK) studies, offering the sensitivity and specificity required to accurately profile caffeine's absorption, distribution, metabolism, and excretion (ADME). We provide a comprehensive overview of the scientific rationale, detailed experimental protocols, and data analysis guidelines for researchers, scientists, and drug development professionals.
Introduction: The Rationale for a Deuterated Standard in Caffeine Pharmacokinetics
Caffeine (1,3,7-trimethylxanthine) is the most widely consumed psychoactive substance globally, primarily metabolized in the liver by the cytochrome P450 1A2 (CYP1A2) enzyme.[1][2][3] Its pharmacokinetic profile exhibits significant inter-individual variability due to genetic polymorphisms, lifestyle factors like smoking, and the use of oral contraceptives.[1][3] Accurate measurement of caffeine concentrations in biological matrices is therefore crucial for a wide range of studies, from metabolic phenotyping to assessing drug-drug interactions.[1][2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity.[4][5] However, the accuracy and precision of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.[6][7]
To mitigate these variabilities, the use of a stable isotope-labeled internal standard (SIL-IS) is the recommended best practice and is strongly advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[8] A SIL-IS, such as deuterated caffeine (caffeine-d9), is an ideal internal standard because it is chemically identical to the analyte (caffeine) but has a different mass due to the replacement of hydrogen atoms with deuterium.[6] This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences the same effects during extraction, chromatography, and ionization.[6][7] By normalizing the analyte's signal to the SIL-IS signal, we can effectively correct for analytical variability, leading to highly reliable and reproducible quantitative data.[6] Recent studies have also explored the pharmacokinetic profile of deuterated caffeine itself, noting a prolonged systemic exposure compared to unlabeled caffeine, which underscores the importance of using it as a non-interfering standard in studies of the parent compound.[9][10][11]
Experimental Workflow and Protocols
The overall workflow for a typical caffeine pharmacokinetic study is outlined below. This process involves sample collection, preparation, LC-MS/MS analysis, and subsequent data processing to determine the pharmacokinetic parameters.
Caption: Workflow for Caffeine Pharmacokinetic Analysis.
Materials and Reagents
-
Caffeine (Reference Standard)
-
Caffeine-d9 (Deuterated Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (drug-free, for calibration standards and quality controls)
Protocol: Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of caffeine and caffeine-d9 in methanol.
-
Working Solutions:
-
Calibration Standards (CS): Spike drug-free human plasma with the caffeine working solutions to create a calibration curve with at least six non-zero points (e.g., 5, 10, 50, 100, 500, 1000 ng/mL).[8]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma from a separate caffeine stock solution at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
Protocol: Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for sample cleanup in caffeine analysis.[12][13]
-
Aliquot 50 µL of each plasma sample (unknowns, CS, and QCs) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the caffeine-d9 IS working solution (in methanol containing 0.1% formic acid) to each tube. The acidic methanol serves to precipitate plasma proteins.[5][12][13]
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow.
LC-MS/MS Method and Parameters
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 5% B, ramp to 95% B, re-equilibrate |
Tandem Mass Spectrometry (MS/MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Caffeine | 195.1 | 138.1 |
| Caffeine-d9 (IS) | 204.1 | 142.1 |
Note: The specific precursor and product ions should be confirmed by direct infusion of the reference standards. The values provided are commonly cited for caffeine and its deuterated form.[4][12][14]
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry) to ensure its reliability.[15][16][17][18] Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components. Assessed by analyzing at least six different sources of blank plasma.[8][18]
-
Calibration Curve: Linearity, range, and accuracy of the standards. A blank, a zero (with IS), and at least six non-zero standards are required.[8]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at the LQC, MQC, and HQC levels. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).[8][15]
-
Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of caffeine in plasma under various conditions (freeze-thaw, bench-top, long-term storage).[15]
Data Analysis and Pharmacokinetic Modeling
-
Quantification: The concentration of caffeine in each sample is determined by calculating the peak area ratio of the caffeine MRM transition to the caffeine-d9 IS MRM transition and interpolating this value against the calibration curve.
-
Pharmacokinetic Analysis: The resulting concentration-time data for each subject is then analyzed using pharmacokinetic software (e.g., NONMEM, Phoenix WinNonlin). A one-compartment model with first-order absorption and elimination is often sufficient to describe caffeine's pharmacokinetics.[19][20]
-
Key PK Parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time required for the plasma concentration to decrease by half. The elimination half-life of caffeine in non-smokers is typically around 4-5 hours.[3][19]
-
Conclusion
The use of a deuterated internal standard, such as caffeine-d9, is indispensable for the accurate and precise quantification of caffeine in plasma for pharmacokinetic studies. The LC-MS/MS method detailed in this application note, which incorporates a simple and rapid protein precipitation step, provides a robust and reliable platform for researchers. Adherence to rigorous validation protocols ensures the integrity of the data, enabling a confident characterization of caffeine's pharmacokinetic profile and the factors that influence it.
References
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Zel-Júnior, R. M., et al. (2013). Pharmacokinetic-pharmacodynamic modeling of caffeine: tolerance to pressor effects. Clinical Pharmacology & Therapeutics, 53(1), 6-14. URL: [Link]
-
Sko, K. Y., et al. (2009). Population pharmacokinetics of caffeine in healthy male adults using mixed-effects models. Journal of Clinical Pharmacy and Therapeutics, 34(1), 105-113. URL: [Link]
-
Verotta, D., & Sheiner, L. B. (1993). Pharmacokinetic-pharmacodynamic modeling of caffeine: Tolerance to pressor effects. ResearchGate. URL: [Link]
-
Pajouhesh, M., & Lenz, B. (2020). Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing. Frontiers in Pharmacology, 11, 571. URL: [Link]
-
Pajouhesh, M., & Lenz, B. (2020). Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing. PubMed Central, 11, 571. URL: [Link]
-
Ritter, F. E., & Yeh, K.-C. M. (2011). Modeling pharmacokinetics and pharmacodynamics on a mobile device to help caffeine users. Augmented Cognition, 6780, 528-535. URL: [Link]
-
Burns, R., et al. (2018). Population Pharmacokinetic Pharmacodynamic Modeling of Caffeine Using Visual Analogue Scales. Pharmacology & Pharmacy, 9(5), 165-179. URL: [Link]
-
Institute for Scientific Information on Coffee. (2024). Caffeine and metabolism. Coffee & Health. URL: [Link]
-
Chen, F., et al. (2017). Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. Biomedical Chromatography, 31(6), e3900. URL: [Link]
-
Institute of Medicine (US) Committee on Military Nutrition Research. (2001). Pharmacology of Caffeine. Caffeine for the Sustainment of Mental Task Performance: Formulations for Military Operations. URL: [Link]
-
Chen, F., et al. (2017). Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. SciSpace. URL: [Link]
-
European Food Safety Authority. (2015). Pharmacokinetic and Pharmacodynamic Effects of Caffeine. EFSA. URL: [Link]
-
Arinobu, T., et al. (2017). Development and Validation of a LC-MS2 Method for the Simultaneous Quantification of Caffeine and Adenosine from DBS. Journal of Analytical & Bioanalytical Techniques, 8(2). URL: [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA. URL: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. URL: [Link]
-
Fredholm, B. B., et al. (1995). A simplified method for the measurement of caffeine in plasma and brain. Journal of Chromatography B: Biomedical Applications, 667(1), 181-185. URL: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. URL: [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. URL: [Link]
-
Ishida, T., et al. (2019). Rapid measurement of serum caffeine concentrations in acute clinical settings. Acute Medicine & Surgery, 6(4), 411-415. URL: [Link]
-
Knes, O., et al. (2020). A Simple LC–MS Multi-Analyte Method to Determine Food Additives and Caffeine in Beverages. LCGC International, 33(7), 386-392. URL: [Link]
-
Wiley Analytical Science. (2016). Controversial caffeine caught by clever LC-MS/MS method. Wiley Analytical Science. URL: [Link]
-
Monteiro, J. P., et al. (2019). Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. Molecules, 24(16), 2894. URL: [Link]
-
Taylor, J. R., et al. (2022). Pharmacokinetic, pharmacological, and genotoxic evaluation of deuterated caffeine. Food and Chemical Toxicology, 159, 112774. URL: [Link]
-
ResearchGate. (n.d.). Validated HPLC Method for Determination of Caffeine Level in Human Plasma using Synthetic Plasma: Application to Bioavailability Studies. ResearchGate. URL: [Link]
-
Flores-Pimentel, M., et al. (2018). HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure. Journal of Analytical Methods in Chemistry, 2018, 5971404. URL: [Link]
-
ResearchGate. (n.d.). Pharmacokinetics of Caffeine and d-Caffeine Following Administration of a 1.29 mmol Dose. ResearchGate. URL: [Link]
-
ResearchGate. (n.d.). Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. ResearchGate. URL: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. URL: [Link]
-
ResearchGate. (n.d.). Pharmacokinetic, pharmacological, and genotoxic evaluation of deuterated caffeine. ResearchGate. URL: [Link]
-
American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC. URL: [Link]
-
ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape of 1,3,7-Trimethyluric Acid-d3 in HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide provides in-depth troubleshooting for a common and challenging issue: achieving a sharp, symmetrical peak for the polar, ionizable compound 1,3,7-Trimethyluric Acid-d3. As a deuterated internal standard and a key metabolite of caffeine, its chromatographic integrity is paramount for robust and accurate quantification.[1][2]
This document is structured as a series of frequently asked questions (FAQs) that address specific peak shape problems. We will explore the underlying chemical principles and provide systematic, actionable protocols to diagnose and resolve these issues.
FAQ 1: My peak for this compound is tailing. What are the likely causes and how do I fix it?
Peak tailing is the most common peak shape distortion for polar, nitrogen-containing compounds. It manifests as an asymmetrical peak with a "tail" extending from the peak apex towards a later elution time. This is often quantified by a Tailing Factor or Asymmetry Factor greater than 1.[3] The primary causes stem from unwanted secondary interactions within the column or sub-optimal mobile phase conditions.
Primary Cause A: Secondary Interactions with Residual Silanols
The "Why": Most common reversed-phase columns (e.g., C18) use silica particles as a base. The manufacturing process can leave behind unreacted, acidic silanol groups (Si-OH) on the silica surface.[4] 1,3,7-Trimethyluric acid, containing nitrogen atoms, can exhibit basic properties and undergo strong, undesirable ionic interactions with these negatively charged silanols (Si-O⁻).[5] This secondary retention mechanism has slow kinetics compared to the primary reversed-phase partitioning, resulting in a tailed peak.[6]
The "How-To-Fix": The goal is to minimize this ionic interaction by controlling the charge state of either the analyte or the silanol groups.
Protocol 1: Suppress Silanol Activity with Acidic Mobile Phase
-
Principle: By lowering the mobile phase pH, you protonate the residual silanols (Si-O⁻ + H⁺ → Si-OH), neutralizing their charge and preventing ionic interactions with the analyte. A pH between 2.5 and 3.5 is typically effective.[7]
-
Action:
-
Prepare your aqueous mobile phase (e.g., Water or a buffer).
-
Add a modifier to lower the pH. Common choices for LC-MS compatibility are 0.1% Formic Acid or 0.1% Acetic Acid. For UV detection, 0.05% Trifluoroacetic Acid (TFA) is highly effective but can cause ion suppression in MS. .
-
-
Verification: Equilibrate the column with the new mobile phase for at least 15-20 column volumes and re-inject the sample. A significant improvement in peak symmetry should be observed.
Protocol 2: Upgrade to a Modern, High-Purity Column
-
Principle: Column technology has advanced to mitigate silanol activity. Modern columns use higher purity silica with fewer metal contaminants and more effective end-capping procedures, where bulky chemical groups are bonded to the residual silanols to sterically hinder interactions.[8]
-
Action:
-
Switch to a column specifically designed for improved peak shape with basic compounds. Look for columns marketed as "high-purity," "base-deactivated," or those with unique bonding like polar-embedded or polar-endcapped phases.[5][9] These columns often provide better shielding of the silica surface.
-
Visualizing the Tailing Troubleshooting Workflow
Caption: Troubleshooting workflow for peak tailing.
Primary Cause B: Mobile Phase pH Near Analyte pKa
The "Why": 1,3,7-Trimethyluric acid is an ionizable compound.[10] While its exact pKa values are not readily published, it is structurally similar to other xanthines and uric acids, which have pKa values related to proton loss (acidic) or proton gain (basic). When the mobile phase pH is close (within ~1.5 units) to an analyte's pKa, the analyte exists as a mixture of both its ionized and neutral forms.[11] These two forms have different retention times, and their simultaneous presence leads to broad or split peaks.[12][13]
The "How-To-Fix": The strategy is to shift the mobile phase pH to be at least 2 units away from the pKa to ensure the analyte is >99% in a single form (either fully ionized or fully unionized).[14]
Protocol 3: pH Scouting Experiment
-
Principle: Since the pKa is not definitively known, an empirical test is the most effective approach. You will test two pH extremes to force the analyte into a single, stable ionic state.
-
Action:
-
Condition 1 (Low pH): Prepare a mobile phase with 0.1% formic acid (pH ≈ 2.7).
-
Condition 2 (Mid-Range/Higher pH): Prepare a mobile phase using a buffer such as 10 mM ammonium acetate or ammonium formate, adjusted to pH 6.8 or higher (check your column's pH tolerance first; many silica columns are not stable above pH 8).[13]
-
-
Analysis: Compare the peak shapes from both conditions. One pH should provide a significantly sharper and more symmetrical peak. This will be the optimal pH range for your method.
| Mobile Phase Modifier | Typical pH | Expected Effect on this compound |
| 0.1% Formic Acid | ~2.7 | Suppresses silanol activity; ensures the analyte is in a single, protonated state. |
| 10 mM Ammonium Acetate | ~6.8 | Buffers the pH; analyte may be partially or fully deprotonated. |
| 0.1% Ammonium Hydroxide | ~10 | Use with caution! Only for pH-stable columns. Ensures analyte is in a single, deprotonated state. |
FAQ 2: My peak is fronting. What does this mean and how can I fix it?
Peak fronting, where the peak appears as a "shark fin" or "sailboat," is less common than tailing but is a clear indicator of a specific set of problems.[15] It is typically caused by saturation effects at the column inlet.[16]
Primary Cause: Column Overload
The "Why": Every HPLC column has a finite capacity to interact with the analyte. When you inject too much sample mass, the stationary phase at the beginning of thecolumn becomes saturated. The excess analyte molecules have nowhere to bind, so they travel down the column in the mobile phase without being retained, eluting earlier than the retained molecules and creating a "front" on the peak.[15][17]
The "How-To-Fix": The solution is to reduce the amount of analyte mass injected onto the column.
Protocol 4: Diagnosing and Resolving Mass Overload
-
Step 1 (Confirmation): Prepare a 1:10 dilution of your sample using the mobile phase as the diluent.
-
Step 2 (Injection): Inject the diluted sample.
-
Step 3 (Analysis): Observe the peak shape. If the fronting is eliminated and the peak becomes symmetrical, you have confirmed mass overload.[15]
-
Step 4 (Remediation): You can either continue working with the diluted sample or reduce the injection volume of the original sample (e.g., decrease from 10 µL to 2 µL).
Secondary Cause: Sample Solvent Mismatch
The "Why": If your sample is dissolved in a solvent that is significantly "stronger" (less polar in reversed-phase) than your mobile phase, the sample doesn't properly focus into a tight band at the head of the column. The strong solvent carries the analyte partway down the column before it can interact with the stationary phase, leading to a distorted, often fronting, peak.[18][19]
The "How-To-Fix": Always aim to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[20]
Visualizing the Fronting Troubleshooting Logic
Caption: Decision tree for troubleshooting peak fronting.
FAQ 3: My peak is very broad, but not clearly tailing or fronting. How can I improve its efficiency?
Broad peaks are a sign of poor efficiency and can compromise both resolution and sensitivity. This phenomenon, known as band broadening, can originate from multiple sources beyond those that cause distinct asymmetry.
Potential Causes & Solutions
-
Extra-Column Volume: The volume of the system outside of the column (tubing, injector, detector cell) can contribute significantly to peak broadening.
-
Solution: Use tubing with the smallest possible internal diameter (e.g., 0.005" or ~125 µm) and keep the length to an absolute minimum, especially between the column and the detector.[5]
-
-
Sub-optimal Mobile Phase: 1,3,7-Trimethyluric acid is a highly polar compound (LogP ≈ -0.4).[21] In reversed-phase chromatography, this can lead to insufficient retention and interaction with the stationary phase, resulting in a broad, poorly focused peak.
-
Solution: Consider switching to a column designed for polar analytes. A polar-embedded or aqueous-stable C18 column can prevent phase collapse in the highly aqueous mobile phases needed to retain such compounds.[9][22] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for retaining and focusing very polar compounds.[4][22]
-
-
Column Contamination or Degradation: Over time, the column can become contaminated or a void can form at the inlet, creating alternative flow paths for the analyte and broadening the peak.[3][17]
-
Solution: First, try flushing the column with a strong solvent (e.g., isopropanol). If this doesn't help, try reversing the column (if permitted by the manufacturer) and flushing it to dislodge particulates from the inlet frit. If a void is the cause, the column will likely need to be replaced.[20]
-
References
-
Critical Evaluation of HPLC Methods: Working with Ionizable Analytes. LCGC International. Link
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. Link
-
Control pH During Method Development for Better Chromatography. Agilent Technologies. Link
-
Exploring the Role of pH in HPLC Separation. Veeprho. Link
-
Exploring the Role of pH in HPLC Separation. Moravek. Link
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Link
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. Link
-
Mechanisms of retention in HPLC Part 2. SlideShare. Link
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Link
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Link
-
1,3,7-Trimethyluric acid | C8H10N4O3. PubChem, National Center for Biotechnology Information. Link
-
Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography. HELIX Chromatography. Link
-
Technical Support Center: Optimizing HPLC Separation of Polar Acidic Compounds. Benchchem. Link
-
1,3,7-Trimethyluric acid. TargetMol. Link
-
Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns. Link
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. Crawford Scientific. Link
-
Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Chromperfect. Link
-
HPLC Troubleshooting Guide. SCION Instruments. Link
-
Showing Compound 1,3,7-Trimethyluric acid (FDB022854). FooDB. Link
-
Effects of Secondary Interactions in Size Exclusion Chromatography. Chromatography Today. Link
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Link
-
HPLC Troubleshooting Guide. Sigma-Aldrich. Link
-
1,3,7-Trimethyluric acid. Cheméo. Link
-
HPLC Troubleshooting Guide. hplc.cloud. Link
-
1,3,7-Trimethyluric acid | Caffeine Metabolite. MedChemExpress. Link
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Link
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Link
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Link
-
Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. Link
-
What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. YouTube. Link
Sources
- 1. 1,3,7-Trimethyluric acid | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. waters.com [waters.com]
- 4. shodexhplc.com [shodexhplc.com]
- 5. chromtech.com [chromtech.com]
- 6. uv.es [uv.es]
- 7. agilent.com [agilent.com]
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- 13. moravek.com [moravek.com]
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- 22. waters.com [waters.com]
signal loss or ion suppression of 1,3,7-Trimethyluric Acid-d3
A Guide to Troubleshooting Signal Loss and Ion Suppression in LC-MS/MS Bioanalysis
Executive Summary
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1,3,7-Trimethyluric Acid-d3 as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Signal loss or unexpected variability in the internal standard response is a common challenge that can compromise data accuracy and precision. This document provides a structured approach to diagnosing and mitigating these issues, with a primary focus on ion suppression. We will delve into the underlying causes, from the deuterium isotope effect to matrix interferences, and provide actionable troubleshooting protocols and preventative strategies to ensure the robustness and reliability of your bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my this compound signal?
Ion suppression is a matrix effect that occurs during the electrospray ionization (ESI) process in an LC-MS/MS system.[1][2] It is the reduction in ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids, metabolites).[2][3] These interfering molecules compete with your internal standard for the available charge in the ESI source, which can lead to a decreased signal intensity, poor sensitivity, and inaccurate quantification.[1][4]
Q2: I'm using a deuterated internal standard (d-IS). Isn't it supposed to automatically correct for ion suppression?
In theory, yes. Deuterated internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte.[4] The core assumption is that the analyte and the d-IS will co-elute and therefore experience the same degree and type of ion suppression.[3] By calculating the peak area ratio of the analyte to the d-IS, these variations should be normalized, leading to accurate results.[4]
Q3: Why is my this compound internal standard failing to compensate for signal loss?
Contrary to the common assumption, a d-IS may not always perfectly correct for ion suppression.[3] This failure is often due to a phenomenon known as the "chromatographic isotope effect" or "differential matrix effects."[4][5] The key reasons for this failure include:
-
Chromatographic Isotope Effect: The substitution of three hydrogen atoms with heavier deuterium atoms in this compound can slightly alter its physicochemical properties.[5] This can sometimes cause it to elute slightly earlier or later than the native 1,3,7-Trimethyluric Acid in reversed-phase chromatography.[3]
-
Differential Matrix Effects: If the analyte and the d-IS do not perfectly co-elute, they can be exposed to different zones of co-eluting matrix components.[5] This means they will experience different degrees of ion suppression, invalidating the corrective ratio and compromising data accuracy.[5]
Q4: Could the issue be something other than ion suppression?
Yes. A complete loss of signal could point to more fundamental issues with the LC-MS system.[6] Before focusing on matrix effects, it's crucial to rule out common hardware or system problems such as:
-
Loss of spray voltage in the MS source.
-
Clogs in the sample loop, tubing, or column.
-
Incorrect mobile phase composition or loss of prime in one of the LC pumps.[6]
-
Diverter valve issues sending the eluent to waste instead of the MS.
In-Depth Troubleshooting Guides
Guide 1: Systematic Diagnosis of Signal Loss for this compound
This guide provides a logical workflow to identify the root cause of signal instability or loss.
Caption: Troubleshooting workflow for signal loss.
Guide 2: Understanding the Mechanism of Ion Suppression
Ion suppression occurs within the ESI source as matrix components interfere with the three key stages of ionization: droplet formation, solvent evaporation, and gas-phase ion release.
Sources
Technical Support Center: Quantification of 1,3,7-Trimethyluric Acid-d3
Welcome to the technical support center for bioanalytical challenges related to 1,3,7-Trimethyluric Acid-d3. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the intricate phenomena at play in your LC-MS/MS assays. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to address the common, yet complex, issue of matrix effects.
Part 1: Frequently Asked Questions (FAQs)
Q1: What exactly are "matrix effects" and why are they a concern in my assay?
A1: Matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] This phenomenon can manifest as:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of the true concentration. This is the more common effect.[3][4]
-
Ion Enhancement: An increase in the analyte signal, causing an overestimation of the concentration.[2][5]
These effects are a primary source of imprecision and inaccuracy in quantitative bioanalysis.[5] Endogenous matrix components like phospholipids, salts, and proteins are often the culprits.[1][4] The U.S. Food and Drug Administration (FDA) mandates the evaluation of matrix effects as a critical component of bioanalytical method validation to ensure data reliability.[6][7]
Caption: The mechanism of matrix effect in LC-MS.
Q2: I'm using this compound, a stable isotope-labeled internal standard (SIL-IS). Isn't that supposed to completely eliminate matrix effects?
A2: Using a SIL-IS is the gold standard and most effective strategy to compensate for matrix effects, but it may not eliminate them entirely.[8] The underlying principle is that a SIL-IS, being chemically almost identical to the analyte, will co-elute and experience the same degree of ion suppression or enhancement in the MS source.[9] Therefore, while the absolute signal of both the analyte and the IS may fluctuate, their ratio should remain constant and proportional to the analyte's concentration.
However, this compensation is only perfect if the analyte and its SIL-IS behave identically throughout the entire analytical process, which is not always the case.[10]
Caption: Ideal vs. differential matrix effect compensation.
Q3: How do I quantitatively assess the matrix effect in my assay?
A3: The most accepted method is to calculate the Matrix Factor (MF) , a quantitative measure introduced by Matuszewski et al.[1] This involves comparing the peak response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution.
Matrix Factor (MF) Calculation: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
To ensure the IS is compensating correctly, the IS-normalized MF is also calculated. The coefficient of variation (%CV) of the IS-normalized MF across different lots of matrix should be ≤15%.
| Sample Type | Analyte Peak Area | IS Peak Area | Matrix Factor (Analyte) | IS-Normalized MF |
| Neat Solution (in solvent) | 100,000 | 200,000 | - | - |
| Post-Spiked Matrix Lot 1 | 75,000 | 150,000 | 0.75 (Suppression) | (75k/150k) / (100k/200k) = 1.0 |
| Post-Spiked Matrix Lot 2 | 60,000 | 120,000 | 0.60 (Suppression) | (60k/120k) / (100k/200k) = 1.0 |
| Post-Spiked Matrix Lot 3 | 80,000 | 160,000 | 0.80 (Suppression) | (80k/160k) / (100k/200k) = 1.0 |
| Caption: Example calculation of Matrix Factor (MF) demonstrating consistent IS normalization despite variable suppression. |
Part 2: Troubleshooting Guide
Q4: My assay shows poor accuracy and precision, even with this compound as the internal standard. What is the likely cause?
A4: This is a classic symptom of differential matrix effects . While your SIL-IS is designed to track the analyte, a subtle chromatographic separation between the analyte and the d3-IS can cause them to elute into regions with varying degrees of ion suppression.[8][10]
This separation is often due to the deuterium isotope effect . Replacing hydrogen with the heavier deuterium atom can slightly alter the physicochemical properties of the molecule, including its lipophilicity, which in turn can lead to a small but significant shift in retention time on a reversed-phase column. If this shift aligns with a steep change in the elution profile of matrix interferences, the analyte and IS will experience different matrix effects, and the ratio will no longer be reliable.[9]
Q5: How can I confirm that differential matrix effects are occurring and what can I do to fix it?
A5: A systematic investigation is required. The goal is to either force the analyte and IS to co-elute perfectly or to move them away from the region of ion suppression.
Caption: Troubleshooting workflow for differential matrix effects.
Experimental Steps:
-
Confirm the Isotope Effect: Carefully overlay the chromatograms of the analyte and this compound. A small but consistent retention time difference is strong evidence of an isotope effect.
-
Identify Suppression Zones: Use a post-column infusion experiment. Here, a constant flow of the analyte is infused into the mobile phase after the analytical column but before the MS source. A blank matrix extract is then injected. Dips in the otherwise stable analyte signal baseline directly correspond to retention times where matrix components are eluting and causing ion suppression.[11]
-
Optimize Chromatography: If the analyte/IS separation occurs within a suppression zone, the primary goal is to achieve complete co-elution. Counter-intuitively, this may require using a column with slightly less resolving power to merge the two peaks.[9] Alternatively, adjusting the mobile phase composition or gradient profile can shift the analyte and IS away from the interfering matrix components.[12]
-
Enhance Sample Preparation: If chromatography changes are insufficient, the issue is the sheer amount of matrix components. Your sample cleanup must be improved.
| Technique | Cleanliness | Selectivity | Throughput | Notes |
| Protein Precipitation (PPT) | Low | Low | High | Fast and cheap, but leaves many phospholipids. Often a source of matrix effects.[12] |
| Liquid-Liquid Extraction (LLE) | Medium-High | Medium | Medium | Good for removing salts and polar interferences, but analyte recovery can be variable.[12] |
| Solid-Phase Extraction (SPE) | High | High | Medium-Low | Most effective at removing interferences, especially phospholipids, through targeted chemistry.[12][13] |
| Caption: Comparison of common sample preparation techniques for matrix effect mitigation. |
Q6: What are the regulatory expectations regarding matrix effects?
A6: Regulatory bodies like the FDA are very clear on this topic. The "Bioanalytical Method Validation Guidance for Industry" states that sponsors must "ensure that there are no matrix effects throughout the application of the method."[7][14]
This involves:
-
Assessment from Multiple Sources: Evaluating matrix effects using at least six different lots of the biological matrix.[7][15]
-
Demonstrating Selectivity: Ensuring that endogenous components in the matrix do not interfere with the quantification of the analyte.[6][7]
-
Acceptance Criteria: The precision (%CV) of the IS-normalized matrix factor across the different lots should not exceed 15%.
Failure to adequately investigate and mitigate matrix effects is a common reason for the rejection of bioanalytical data in regulatory submissions.[1]
Part 3: Key Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final mobile phase composition at a known concentration (e.g., medium QC).
-
Set B (Blank Matrix Extract): Extract at least six different lots of blank biological matrix using your validated method.
-
Set C (Post-Spiked Matrix): Add the same amount of analyte and IS as in Set A to the extracted blank matrix samples from Set B.
-
-
Analyze Samples: Inject all samples onto the LC-MS/MS system.
-
Calculate MF:
-
For each matrix lot, calculate the analyte MF: MF = (Mean Peak Area from Set C) / (Mean Peak Area from Set A)
-
Calculate the IS-normalized MF: IS-Normalized MF = (Analyte/IS Area Ratio from Set C) / (Analyte/IS Area Ratio from Set A)
-
-
Evaluate Results: Calculate the mean and %CV for the IS-normalized MF across all six lots. The %CV should be ≤ 15%.
Protocol 2: Qualitative Assessment by Post-Column Infusion
-
Setup Infusion: Using a T-junction, infuse a standard solution of your analyte (e.g., 1,3,7-trimethyluric acid) at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream post-column.
-
Equilibrate System: Allow the system to stabilize until a consistent, high-intensity signal for the analyte is observed in the mass spectrometer.
-
Inject Blank Extract: Inject a sample of extracted blank matrix (prepared using your standard protocol).
-
Monitor Signal: Monitor the analyte's signal intensity over the entire chromatographic run time.
-
Interpret Chromatogram: Any significant drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components. This chromatogram serves as a "map" of your matrix interference.
By understanding the causes of matrix effects and employing these systematic troubleshooting strategies, you can develop robust and reliable bioanalytical methods for the quantification of 1,3,7-Trimethyluric Acid and its deuterated internal standard, ensuring the integrity and accuracy of your research data.
References
-
Matrix effects: Causes and solutions - ResearchGate. Available at: [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. Available at: [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC - NIH. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry - FDA. Available at: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. Available at: [Link]
-
USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. Available at: [Link]
-
FDA guideline - Bioanalytical Method Validation - PharmaCompass.com. Available at: [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Available at: [Link]
-
Accounting for the matrix effect - CHROMATOGRAPHY - Reddit. Available at: [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? | myadlm.org. Available at: [Link]
-
Identifying and Overcoming Matrix Effects in Drug Discovery and Development. Available at: [Link]
-
Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed. Available at: [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC International. Available at: [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Available at: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. Available at: [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysi - Chromatography Today. Available at: [Link]
-
(PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - ResearchGate. Available at: [Link]
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Technical Support Center: Enhancing Sensitivity for 1,3,7-Trimethyluric Acid-d3 Detection
Welcome to the technical support center for the analysis of 1,3,7-Trimethyluric Acid-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the sensitivity of your analytical methods. Here, we move beyond simple protocols to explain the underlying principles of the experimental choices you make, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the analysis of this compound:
Q1: Why is my this compound signal so low?
A low signal for your deuterated internal standard can stem from several factors, ranging from sample preparation to instrument settings. Common causes include inefficient extraction from the sample matrix, degradation of the analyte during processing, suboptimal ionization in the mass spectrometer source, or incorrect mass transition settings.[1][2][3] A systematic approach to troubleshooting, starting from sample preparation and moving to the LC-MS system, is the most effective way to diagnose the issue.
Q2: I'm observing significant ion suppression. What can I do?
Ion suppression is a common manifestation of matrix effects, where co-eluting endogenous components from your sample interfere with the ionization of your analyte, leading to a decreased signal.[4][5][6] To mitigate this, consider improving your sample clean-up procedure, optimizing your chromatographic separation to move your analyte away from interfering compounds, or diluting your sample.[7]
Q3: What are the optimal mass spectrometry settings for this compound?
While optimal settings are instrument-dependent, a good starting point for electrospray ionization (ESI) in positive mode is to use multiple reaction monitoring (MRM). You will need to determine the precursor ion (the protonated molecule [M+H]+) and a stable product ion. These transitions should be optimized for your specific instrument.
Q4: Can I use the same sample preparation method for this compound as for the non-deuterated form?
Yes, as a deuterated analog, this compound has nearly identical chemical and physical properties to its non-deuterated counterpart. Therefore, sample preparation methods such as protein precipitation, liquid-liquid extraction, or solid-phase extraction should be equally effective for both.[8]
Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving common issues encountered during the analysis of this compound.
Issue 1: Low or No Signal Intensity
A weak or absent signal is a critical issue that requires a logical, step-by-step investigation.
Systematic Troubleshooting Workflow for Low Signal Intensity
Sources
- 1. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. eijppr.com [eijppr.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 8. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution Issues with 1,3,7-Trimethyluric Acid-d3
Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1,3,7-Trimethyluric Acid-d3 as an internal standard in quantitative bioanalysis and are encountering co-elution issues. As a stable isotope-labeled (SIL) internal standard, this compound is critical for correcting matrix effects and variability in LC-MS/MS assays.[1] However, its chromatographic integrity is paramount for accurate results. Co-elution with endogenous matrix components or other metabolites can compromise quantification.
This document provides a series of troubleshooting guides in a direct question-and-answer format to diagnose and resolve these specific challenges. We will delve into the causality behind experimental choices, providing you with the scientific rationale to make informed decisions in your method development.
Frequently Asked Questions & Troubleshooting Guides
Q1: What exactly is co-elution, and why is it a critical problem when using this compound?
A1: Co-elution occurs when this compound and one or more other compounds exit the chromatography column at the same time, resulting in overlapping peaks.[2][3] This is a significant issue because the fundamental purpose of chromatography is separation. When peaks are not separated (resolved), it becomes impossible to trust the results for identification or quantification.[2]
Even with a highly selective detector like a mass spectrometer, co-elution can be problematic for several reasons:
-
Ion Suppression/Enhancement: A high concentration of a co-eluting compound can interfere with the ionization efficiency of your internal standard in the mass spectrometer's source. This can artificially decrease (suppression) or increase (enhancement) the signal of this compound, leading to inaccurate quantification of your target analyte.
-
Isobaric Interference: The interfering compound might have the same nominal mass as your internal standard or, more critically, might produce a fragment ion that is identical to the one you are monitoring for this compound. This is especially problematic for complex matrices like plasma or urine.
-
Inaccurate Integration: Overlapping peaks make it difficult for the software to accurately define the start and end of the peak for your internal standard, leading to integration errors and variability.
Q2: I suspect a co-elution issue with my this compound peak. How can I definitively confirm it?
A2: Confirming co-elution requires a systematic evaluation of your data. Here are three key methods:
-
Peak Shape Analysis: A perfectly symmetrical, Gaussian peak is the ideal. Look for tell-tale signs of asymmetry. A "shoulder" on the front or back of the peak is a strong indicator of a hidden, co-eluting compound.[3] While peak tailing can be related to other issues, a sudden discontinuity is often a sign of co-elution.[3]
-
Mass Spectrometric Interrogation: This is the most powerful method. Instead of monitoring just one MRM transition for this compound, monitor at least two or three specific transitions (a "quantifier" and one or two "qualifiers"). Calculate the ratio of the qualifier ion peak area to the quantifier ion peak area. This ratio should remain constant across a pure standard peak. If this ratio changes across the peak in your sample, it confirms the presence of an interference that is not being chromatographically resolved.[3]
-
Diode Array Detector (DAD/PDA) Analysis: If your LC system has a DAD, you can perform a peak purity analysis. The detector collects multiple UV spectra across the peak's elution profile. For a pure compound, all spectra should be identical. If the spectra differ, the system will flag the peak as impure, indicating co-elution.[3]
Q3: I've confirmed a co-elution. What are the initial chromatographic adjustments I should make?
A3: The first and often most effective adjustments involve manipulating the mobile phase. Your goal is to alter the "selectivity" of your method—the ability of the chromatographic system to distinguish between your internal standard and the interfering compound.[2]
Here is a logical workflow:
-
Step 1: Evaluate Capacity Factor (k'). The capacity factor is a measure of how long a compound is retained on the column.[2][3] If your this compound peak is eluting very early (k' less than 2), there is insufficient interaction with the stationary phase for a good separation to occur.
-
Step 2: Change Mobile Phase Selectivity. If retention is adequate (k' between 2 and 10) but co-elution persists, you have a selectivity problem.
-
Action 1 (Change Organic Solvent): The choice of organic solvent is a powerful tool. If you are using acetonitrile, switch to methanol, or try a mixture of the two. Their different chemical properties will alter the interactions with the stationary phase and can often resolve overlapping peaks.[2]
-
Action 2 (Adjust pH): 1,3,7-Trimethyluric acid is a polar, ionizable compound.[4][5] Modifying the pH of the aqueous portion of your mobile phase can change its charge state and dramatically affect its retention. For MS compatibility, use volatile pH modifiers like formic acid or acetic acid.[6] A small change (e.g., from 0.1% formic acid to 0.2%) can sometimes be enough to resolve the co-elution.
-
Q4: Mobile phase optimization didn't fully resolve the issue. What are my next steps?
A4: If mobile phase adjustments are insufficient, the next logical step is to change the stationary phase chemistry, which provides the most significant impact on selectivity.[7]
-
Change Column Chemistry: Do not assume all C18 columns are the same. They differ in bonding density, end-capping, and silica purity. If you are using a standard C18, consider a column with a different interaction mechanism:
-
Phenyl-Hexyl: Offers pi-pi interactions, which can be very effective for separating aromatic or unsaturated compounds.
-
Pentafluorophenyl (PFP): Provides a unique selectivity through multiple interaction mechanisms (dipole-dipole, pi-pi, hydrophobic) and is excellent for polar and aromatic compounds.
-
Embedded Polar Group (EPG): These columns have a polar group embedded in the alkyl chain, which can alter selectivity for polar analytes and offer better peak shape.
-
-
Adjust Operating Parameters:
-
Temperature: Lowering the column temperature often increases retention and can sometimes improve resolution. Conversely, increasing the temperature can improve efficiency.[7] It is worth exploring a range (e.g., 25°C to 45°C) to see how it affects the separation.
-
Gradient Slope: If you are running a gradient, making the slope shallower (i.e., increasing the gradient time) around the elution time of your compound can increase resolution between closely eluting peaks.
-
Q5: Is it possible to solve this problem purely from the mass spectrometry side if chromatography fails?
A5: Yes, to a degree. While chromatographic separation should always be the primary goal, you can enhance the specificity of your detection using the mass spectrometer. This relies on finding a Multiple Reaction Monitoring (MRM) transition that is highly specific to this compound.
The key is to perform a thorough optimization of your MRM transitions. A common mistake is to simply use transitions found in the literature without verifying them on your specific instrument and for your specific matrix.[8] See Protocol 2 for a detailed workflow. By selecting a product ion that is unique to your internal standard and not produced by the co-eluting interference, you can achieve specific detection even with chromatographic overlap. However, be aware that severe ion suppression from a co-eluting compound can still negatively impact your results.
Data & Protocols
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | Pharmaffiliates[9] |
| CAS Number | 188297-95-2 | Pharmaffiliates[9] |
| Molecular Formula | C₈H₇D₃N₄O₃ | Pharmaffiliates[9] |
| Molecular Weight | 213.21 g/mol | Pharmaffiliates[9] |
Protocol 1: Systematic Mobile Phase Optimization Workflow
This protocol assumes a reversed-phase setup (e.g., C18 column).
-
Establish Baseline: Run your current method and document the retention time and resolution of the this compound peak and the co-eluting interference.
-
Adjust Solvent Strength:
-
Prepare a series of mobile phases where the organic solvent (e.g., Acetonitrile) percentage is decreased in 5% increments (e.g., 40%, 35%, 30%).
-
Inject your sample with each mobile phase, ensuring the column is fully equilibrated before each run.
-
Analyze the chromatograms for improved separation. The goal is to achieve a capacity factor (k') between 2 and 10.
-
-
Change Organic Modifier:
-
If separation is still poor, switch your organic solvent from Acetonitrile to Methanol (or vice-versa).
-
Determine the equivalent solvent strength. Note that methanol is a weaker solvent than acetonitrile in reversed-phase, so you may need a higher percentage to achieve similar retention times.
-
Repeat the analysis and evaluate the change in selectivity.
-
-
Modify Aqueous Phase pH:
-
Prepare your aqueous mobile phase with different concentrations of a volatile acid (e.g., 0.05%, 0.1%, and 0.2% Formic Acid).
-
Re-run your analysis at the optimal solvent strength and type determined in the previous steps.
-
Observe the impact on retention and resolution.
-
Visual Workflow: Troubleshooting Co-Elution
Below is a logical workflow diagram for addressing co-elution issues.
Caption: A logical troubleshooting workflow for co-elution.
Protocol 2: On-Instrument MRM Transition Optimization
This protocol outlines the steps for finding and optimizing the most specific and sensitive MRM transitions for this compound.
-
Prepare Standard Solution: Prepare a ~1 µg/mL solution of this compound in your typical mobile phase.
-
Direct Infusion: Using a syringe pump, infuse the standard solution directly into the mass spectrometer's ion source at a flow rate of 5-10 µL/min.
-
Find the Precursor Ion: In positive ion mode, perform a Q1 scan (a full scan) to find the protonated molecular ion, [M+H]⁺. For this compound, this should be at m/z 214.2.
-
Optimize Source Parameters: While monitoring the precursor ion, optimize source parameters like spray voltage and source temperature to maximize its signal intensity.
-
Generate Product Ions: Set the instrument to a "Product Ion Scan" or "Daughter Scan" mode. This means Q1 will be fixed on m/z 214.2, and Q3 will scan a mass range (e.g., m/z 50-220) to detect all fragment ions.
-
Optimize Collision Energy (CE): Ramp the collision energy (e.g., from 5 to 50 V) and observe which product ions are formed and at what energy they are most intense. The goal is to find several stable and intense product ions.
-
Select Transitions: Choose at least two of the most intense and specific (preferably higher mass) product ions. These will become your MRM transitions (e.g., 214.2 → product_ion_1; 214.2 → product_ion_2).
-
Final MRM Optimization: Create an MRM method with your selected transitions. For each transition, perform a final optimization of the collision energy to maximize the signal for that specific fragmentation pathway.[1][8]
-
Verification: Analyze your sample using the new, optimized MRM method. Check the ion ratios across the peak to confirm that you have successfully isolated the signal of your internal standard from the interference.
Table 2: Hypothetical MRM Transitions for Analysis
This table provides an example of what optimized MRM transitions might look like for 1,3,7-Trimethyluric acid and its d3-labeled internal standard. Note: These values are for illustrative purposes and must be empirically determined on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| 1,3,7-Trimethyluric Acid | 211.1 | 168.1 | Quantifier |
| 1,3,7-Trimethyluric Acid | 211.1 | 140.1 | Qualifier |
| This compound | 214.2 | 171.1 | Quantifier (IS) |
| This compound | 214.2 | 143.1 | Qualifier (IS) |
References
- Application Note: Optimizing Mass Spectrometry Parameters for Deuterated Internal Standards in Quantitative Bioanalysis. Benchchem.
- Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs via YouTube.
- Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
- This compound. Pharmaffiliates.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- 1,3,7-Trimethyluric acid. SIELC Technologies.
- Resolving co-elution problems in chromatographic analysis of alkylphenols. Benchchem.
- MRM Transitions and Parameters for Standards and Deuterated Standards. ResearchGate.
- Peak Fronting (Co elution) Troubleshooting. Chromatography Forum.
- Automated MRM Transition Optimization Using waters_connect for Quantitation Software. Waters.
- Optimized MRM transitions and collision energies for 14 internal... ResearchGate.
- 1,3,7-Trimethyluric acid. PubChem.
- 1,3,7-Trimethyluric acid. Wikipedia.
- Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. 1,3,7-Trimethyluric acid | C8H10N4O3 | CID 79437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3,7-Trimethyluric acid - Wikipedia [en.wikipedia.org]
- 6. 1,3,7-Trimethyluric acid | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. waters.com [waters.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: 1,3,7-Trimethyluric Acid-d3
Introduction: A Guide to Ensuring Analyte Integrity
Welcome to the technical support guide for 1,3,7-Trimethyluric Acid-d3 (TMU-d3). As a deuterated internal standard, the stability and integrity of TMU-d3 in solution are paramount for achieving accurate and reproducible quantification of its unlabeled analogue in complex matrices. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its experimental use. We will delve into the causality behind best practices for handling and storage, provide validated protocols, and offer troubleshooting solutions for common stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
The stability of your TMU-d3 standard is critically dependent on storage temperature and duration. As a general principle, lower temperatures mitigate the risk of chemical degradation.
-
Long-Term Storage (Months): For stock solutions, storage at -80°C is highly recommended to ensure stability for periods up to six months.[1]
-
Short-Term Storage (Weeks/Month): If an -80°C freezer is unavailable, storage at -20°C is acceptable for up to one month.[1][2]
-
Working Solutions (Days): Prepared working solutions or samples stored in an autosampler should ideally be kept at 2-8°C and used within a few days.[3][4][5]
Expert Insight: The trimethylated uric acid structure is generally stable, but like many organic molecules, it can be susceptible to slow hydrolysis or other degradation pathways over extended periods. Freezing the solution significantly reduces molecular motion and the kinetic energy available for these reactions to occur, thereby preserving the compound's integrity. Always protect solutions from light to prevent potential photodegradation.[3][6]
Q2: Which solvents are recommended for preparing this compound stock solutions?
This compound exhibits good solubility in several common organic solvents and aqueous buffers. The choice of solvent should be guided by the requirements of your downstream application (e.g., compatibility with LC-MS mobile phases).
| Solvent | Reported Solubility |
| DMF (Dimethylformamide) | 10 mg/mL[7] |
| DMSO (Dimethyl sulfoxide) | 10 mg/mL[7] |
| Ethanol | 1 mg/mL[7] |
| PBS (Phosphate-Buffered Saline, pH 7.2) | 1 mg/mL[7] |
Causality: For mass spectrometry applications, it is crucial to select a solvent that is volatile and will not cause ion suppression. While DMSO is an excellent solvent, high concentrations can interfere with the electrospray ionization (ESI) process. Therefore, it is common practice to prepare a high-concentration stock in DMSO and then perform serial dilutions into a weaker, more MS-friendly solvent like methanol or acetonitrile/water mixtures.
Q3: How does pH impact the stability of this compound in aqueous solutions?
The stability of uric acid and its derivatives is known to be pH-dependent. Strongly alkaline conditions can promote degradation. Studies on uric acid have shown that it decomposes in dilute ammonium hydroxide, with degradation products including allantoin and urea.[8][9] The initial rate of destruction was observed to be 2-3% per hour in 15 mmol/L ammonium hydroxide.[8][9]
Recommendation: For maximum stability in aqueous solutions, maintain a neutral to slightly acidic pH (pH 6-7.5). When preparing samples from biological matrices like urine, which can be alkaline, it is advisable to adjust the pH to be within this stable range promptly.[5]
Q4: Is this compound sensitive to light?
While specific photostability data for TMU-d3 is not extensively published, general best practices for handling analytical standards, as outlined in guidelines like ICH Q1B, recommend evaluating photostability.[10][11] Uric acid derivatives contain chromophores that absorb UV light, making them potentially susceptible to photodegradation.[7]
Self-Validating Protocol: Always prepare and store solutions in amber vials or vials wrapped in aluminum foil to protect them from light.[3][6] When conducting stability studies, include a "dark control" sample stored under identical conditions but shielded from light to differentiate between light-induced degradation and other instability factors.
Troubleshooting Guide: Diagnosing and Solving Stability Issues
Encountering variability in your results? The following guide addresses common problems linked to the stability of this compound.
Issue 1: Decreasing Analyte Signal in Sequential Injections
-
Symptom: The peak area of your TMU-d3 internal standard consistently decreases over the course of an analytical run.
-
Potential Cause: Degradation in the autosampler. While refrigerated, autosamplers may not maintain the deep cold temperatures required for long-term stability, or the solution may be unstable in the mobile phase mixture.
-
Troubleshooting Steps:
-
Verify Autosampler Temperature: Ensure the autosampler is holding its set temperature (typically 4-8°C).
-
Assess On-Bench Stability: Prepare a fresh working standard. Analyze it immediately (T=0) and then let it sit on the bench or in the autosampler for the typical duration of your run. Re-analyze and compare the peak areas. A significant decrease indicates instability under those conditions.
-
Mobile Phase Compatibility: The pH or organic composition of your mobile phase could be promoting hydrolysis or degradation. Prepare a solution of TMU-d3 in your initial mobile phase composition and monitor its stability over time.
-
-
Solution: Prepare fresh working standards more frequently. If on-bench stability is poor, limit the number of samples per batch to reduce the time the standard sits in the autosampler.
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
-
Symptom: Your chromatogram for the TMU-d3 standard shows additional, unidentified peaks that are not present in a freshly prepared standard.
-
Potential Cause: This is a classic sign of degradation. The new peaks are likely breakdown products of TMU-d3. Uric acid itself can degrade into products like allantoin.[8][9]
-
Troubleshooting Steps & Solutions:
-
Confirm Degradation: Inject a freshly prepared standard and compare it to an aged standard stored under questionable conditions (e.g., left at room temperature). The presence of new peaks in the aged sample confirms a degradation issue.
-
Review Storage Conditions: Re-evaluate your entire storage and handling chain, from the solid material to the working solution, against the recommendations in the FAQ section. Ensure solutions are stored at the correct temperature and protected from light.[2][7]
-
Purity Check: If the issue persists even with fresh standards, consider the possibility of impurities in the original solid material. Verify the purity using the certificate of analysis or by employing a high-resolution mass spectrometer.[12]
-
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting stability-related issues with your TMU-d3 solutions.
Caption: Troubleshooting Decision Tree for TMU-d3 Stability.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standards
This protocol provides a self-validating system for preparing solutions for use in LC-MS analysis.
-
Material Equilibration: Allow the solid this compound vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture.
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh the required amount of TMU-d3 solid.
-
Dissolve in a suitable volume of DMSO or DMF to achieve a 1 mg/mL concentration.[7] Use a volumetric flask for accuracy.
-
Vortex thoroughly until all solid is dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small-volume, amber glass autosampler vials or cryovials.
-
Store these aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] This practice avoids repeated freeze-thaw cycles of the primary stock.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution.
-
Perform serial dilutions using your initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve the final desired concentration for spiking into samples.
-
Prepare only the volume needed for the current analytical batch. Do not re-freeze and re-use diluted working solutions.
-
Workflow for Solution Preparation and Handling
Caption: Standard Workflow for TMU-d3 Solution Handling.
References
-
Simmonds, H. A., et al. (1987). The Stability of Uric Acid in Ammonium Hydroxide. Clinical Chemistry. Available at: [Link]
-
Martillo, M. A., et al. (2015). Factors influencing the crystallization of monosodium urate: a systematic literature review. Clinical Rheumatology. Available at: [Link]
-
ResearchGate. (n.d.). Stability of uric acid. Absorbance at the absorbtion maximum of 50 μmol L⁻¹ uric acid during time. Retrieved from [Link]
-
Atlas Medical. (n.d.). LIQUID URIC ACID. Retrieved from [Link]
-
Chronolab. (n.d.). Uric acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The stability of uric acid in ammonium hydroxide. Retrieved from [Link]
-
LINEAR CHEMICALS, S.L.U. (n.d.). URIC ACID MR. Retrieved from [Link]
-
sdi-fz.com. (n.d.). Uric acid. Retrieved from [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. usbio.net [usbio.net]
- 3. atlas-medical.com [atlas-medical.com]
- 4. chronolab.com [chronolab.com]
- 5. sdi-fz.com [sdi-fz.com]
- 6. linear.es [linear.es]
- 7. caymanchem.com [caymanchem.com]
- 8. The stability of uric acid in ammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
optimizing mobile phase for 1,3,7-Trimethyluric Acid-d3 separation
Welcome to the dedicated technical support guide for the chromatographic separation of 1,3,7-Trimethyluric Acid-d3. This center is designed for researchers, analytical scientists, and drug development professionals who are developing and troubleshooting methods involving this important isotopically labeled metabolite of caffeine. As a key internal standard in many bioanalytical and pharmacokinetic studies, achieving robust and reproducible separation is critical.[1][2] This guide moves beyond simple protocols to explain the scientific rationale behind method development choices, empowering you to solve problems logically and efficiently.
Section 1: Foundational Knowledge - Understanding the Analyte
Before optimizing any separation, a firm grasp of the analyte's physicochemical properties is essential. This knowledge forms the basis for all subsequent methodological decisions.
Q1: What are the key chemical properties of this compound that influence its separation?
A1: this compound is a deuterated analog of a natural caffeine metabolite.[1] Its chromatographic behavior is governed by the properties of its non-deuterated counterpart. The key characteristics are summarized below:
-
Polarity: With a negative LogP value (typically between -0.49 and -0.87), it is classified as a polar compound.[3][4] This inherent polarity means it has a strong affinity for polar mobile phases and may exhibit weak retention on traditional non-polar stationary phases.
-
Ionization State (pKa): 1,3,7-Trimethyluric acid is a very weak acid with a pKa of approximately 8.46.[3][4] It is also considered an extremely weak base.[3] In the typical operating pH range of reversed-phase chromatography (pH 2-7), the molecule will be in its neutral, un-ionized form.
-
Structure: It is an oxopurine, belonging to the xanthine class of compounds.[3][4] The presence of multiple nitrogen and oxygen atoms contributes to its polarity and potential for hydrogen bonding.
| Property | Value | Source | Implication for Chromatography |
| Molecular Formula | C₈H₇D₃N₄O₃ | N/A | Isotope labeling is for mass spectrometric detection. |
| LogP | -0.49 to -0.87 | [3][4] | Polar molecule; may have low retention in reversed-phase. |
| pKa (Strongest Acidic) | ~8.46 | [3][4] | Will be neutral in standard acidic mobile phases. |
| Water Solubility | 28.3 g/L | [3][4] | Highly soluble in aqueous mobile phases. |
Q2: Which chromatographic mode is most suitable for this compound?
A2: The choice of chromatographic mode is dictated primarily by the analyte's polarity.
-
Reversed-Phase (RP) Chromatography: This is the most common and recommended starting point. RP-HPLC/UPLC utilizes a non-polar stationary phase (like C18) and a polar mobile phase.[5][6] While this compound is polar, its retention can be effectively modulated by adjusting the mobile phase composition, specifically the ratio of aqueous to organic solvent.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is a powerful alternative and an excellent problem-solving tool if adequate retention cannot be achieved in reversed-phase mode.[7][8] HILIC employs a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile).[8][9] In this mode, polar analytes like this compound are well-retained.
Section 2: Reversed-Phase Mobile Phase Optimization
This section provides a systematic guide to developing a robust RP-HPLC/UPLC method.
Q3: What is a good starting point for mobile phase selection in RP-HPLC?
A3: A successful method development strategy begins with a well-chosen starting point. The following conditions are recommended for an initial "scouting" gradient run. This will quickly reveal the approximate organic solvent percentage needed to elute the analyte.
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1-4.6 mm ID, <3 µm particle size | Provides good retention for a broad range of analytes.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile, MS-compatible, and ensures an acidic pH to improve peak shape.[5][10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common, effective organic modifier with low viscosity.[5] |
| Gradient | 5% to 95% B over 10 minutes | A wide gradient ensures the analyte will elute, providing a starting point for optimization. |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID) | Typical for UHPLC systems. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak efficiency.[6] |
Q4: How do I systematically optimize the organic solvent percentage (%B)?
A4: The goal is to find the %B that provides a retention factor (k') between 2 and 10 for the analyte. This ensures the analyte is well-retained and separated from any early-eluting interferences without excessively long run times.
The optimization process follows a logical flow:
-
Perform a Scouting Gradient: Use the starting conditions from Q3. Note the time (t_R) at which this compound elutes.
-
Estimate Isocratic %B: Use the elution time from the scouting run to estimate the required isocratic mobile phase composition.
-
Refine and Verify: Perform a few isocratic runs with slightly different %B compositions around your estimated value to achieve the target retention factor. If co-eluting peaks are present, a shallow gradient may be necessary.
Q5: What is the role of the mobile phase additive, and how do I choose the right one?
A5: Mobile phase additives (modifiers) are critical for controlling pH and improving peak shape, especially when using mass spectrometry detection.
-
Mechanism of Action: Acidic modifiers like formic acid serve two primary purposes. First, they provide protons to the mobile phase, which helps in the positive-ion electrospray ionization (ESI+) process in the mass spectrometer. Second, they suppress the undesirable interactions between analytes and any exposed, negatively charged silanol groups on the silica-based stationary phase. This "silanol suppression" is key to preventing peak tailing for many compounds.[11][12]
The choice of additive depends heavily on the detector being used.
| Additive | Typical Conc. | MS Compatible? | Pros | Cons |
| Formic Acid | 0.1% | Yes | Excellent volatility, good for ESI+ ionization.[5][10] | Less acidic than TFA, may be less effective for silanol suppression in some cases. |
| Ammonium Formate | 10-20 mM | Yes | Volatile buffer, allows for pH control.[10][13] | Requires careful pH adjustment with formic acid. |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Yes (with caution) | Excellent ion-pairing agent, provides sharp peaks.[10] | Causes significant signal suppression in ESI-MS.[10][14] |
| Phosphoric Acid | 0.1% | No | Excellent for UV detection, strong acid. | Non-volatile, will contaminate and damage a mass spectrometer.[5][13] |
Recommendation: For LC-MS applications involving this compound, 0.1% formic acid is the most common and highly recommended choice.[5][6] It provides a good balance of chromatographic performance and MS sensitivity.
Section 3: Troubleshooting Common Separation Problems
Q6: My peak for this compound is showing poor tailing. What are the likely causes and solutions?
A6: Peak tailing is one of the most frequent issues in HPLC and is often caused by secondary chemical interactions or physical problems within the system.
-
Cause 1: Secondary Silanol Interactions: This is the most probable chemical cause. Even on modern, well-end-capped C18 columns, some residual silanol groups exist on the silica surface. These can interact with polar functional groups on your analyte, causing a portion of the analyte molecules to be delayed as they pass through the column, resulting in a tailed peak.[11]
-
Solution: Ensure your mobile phase is sufficiently acidic. Using 0.1% formic acid (pH ~2.7) is typically enough to protonate the silanol groups (Si-O⁻ → Si-OH), neutralizing their charge and minimizing these secondary interactions.[12] Using a column with a charged surface hybrid (CSH) particle technology can also significantly improve peak shape for polar compounds.[10]
-
-
Cause 2: Column Contamination or Degradation: Over time, strongly retained compounds from previous sample injections can build up at the head of the column. Physical degradation, such as the creation of a void, can also occur.
-
Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this doesn't work, reverse the column and flush it at a low flow rate. If a physical void has formed, the column likely needs to be replaced. Using a guard column can help extend the life of your analytical column.[11]
-
-
Cause 3: Extra-Column Volume: Excessive tubing length between the injector, column, and detector can cause band broadening, which may manifest as tailing.
-
Solution: Use tubing with the smallest possible internal diameter and shortest possible length, especially in UHPLC systems. Ensure all fittings are properly seated to eliminate dead volume.
-
Q7: I am not getting enough retention; the peak elutes at or near the void volume. How can I increase its retention time?
A7: This is a common challenge for polar analytes in reversed-phase chromatography.
-
Solution 1 (Easiest): Decrease Organic Content: The most straightforward approach is to decrease the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase. Try reducing the isocratic %B or programming a shallower gradient. You can even run at 100% aqueous (0% B), but ensure your C18 column is "aqueous stable" to prevent phase collapse.
-
Solution 2 (Column Choice): If reducing the organic content is insufficient, consider a column with a more retentive stationary phase. Options include phases with embedded polar groups or a higher carbon load.
-
Solution 3 (Change Mode): Switch to HILIC: If retention remains inadequate even with 100% aqueous mobile phase, your analyte is an ideal candidate for HILIC.[7][9] This mode is specifically designed for retaining and separating very polar compounds.
Section 4: Advanced Topic - When to Consider HILIC
Q8: What are typical mobile phase compositions for HILIC separation of this compound?
A8: HILIC operates with a mobile phase that is predominantly organic. The high organic content, combined with a small amount of water, creates a water-enriched layer on the surface of the polar stationary phase. The polar analyte partitions into this layer, leading to retention.[8]
A good starting point for HILIC method development for this compound would be:
-
Column: A HILIC column (e.g., bare silica, amide, or zwitterionic phase).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to ~3.0 with Formic Acid.
-
Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Gradient: Start at a high percentage of organic (e.g., 95% B) and decrease the organic content to elute the analyte. This is the reverse of a typical RP gradient.
References
-
SIELC Technologies. (n.d.). Separation of 1,3,7-Trimethyluric acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of a LC-MS 2 Method for the Simultaneous Quantification of Caffeine and Adenosine from DBS. Retrieved from [Link]
-
Reddit. (2023). Modifying mobile phase for better peak separation?. Retrieved from [Link]
-
LCGC International. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
FooDB. (2011). Showing Compound 1,3,7-Trimethyluric acid (FDB022854). Retrieved from [Link]
-
LCGC International. (2017). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
PubMed Central (PMC). (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
-
Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 1,3,7-Trimethyluric acid (HMDB0002123). Retrieved from [Link]
-
PubMed Central (PMC). (2016). The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. Retrieved from [Link]
-
Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
ResearchGate. (2020). Systematic evaluation of mobile phase additives for the LC–MS characterization of therapeutic proteins. Retrieved from [Link]
-
FooDB. (2015). Showing Compound 1,3,7-trimethylurate (FDB030187). Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. hmdb.ca [hmdb.ca]
- 3. Showing Compound 1,3,7-Trimethyluric acid (FDB022854) - FooDB [foodb.ca]
- 4. Showing Compound 1,3,7-trimethylurate (FDB030187) - FooDB [foodb.ca]
- 5. Separation of 1,3,7-Trimethyluric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. reddit.com [reddit.com]
- 12. biotage.com [biotage.com]
- 13. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Isotopic Exchange in Deuterated Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of isotopic exchange when using deuterated internal standards in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS). As your virtual Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to develop robust and reliable analytical methods.
Introduction: The "Gold Standard" and Its Achilles' Heel
Stable isotope-labeled (SIL) internal standards, especially deuterated analogs, are considered the "gold standard" for quantitative LC-MS analysis.[1][2] They are invaluable for correcting variability during sample preparation and analysis, including matrix effects that can suppress or enhance the analyte signal.[3][4] However, the utility of a deuterated standard is entirely dependent on the stability of its isotopic labels. The phenomenon of hydrogen-deuterium (H/D) back-exchange—where a deuterium atom on the standard is replaced by a hydrogen atom from the surrounding solvent or matrix—can compromise the integrity of an assay, leading to inaccurate quantification.[5]
This guide will walk you through the common pitfalls and provide expert-driven solutions to ensure the isotopic stability of your standards.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My deuterated internal standard peak area is decreasing over time in the autosampler. What's happening?
This is a classic symptom of isotopic back-exchange. The likely culprit is that the deuterium labels on your standard are chemically labile and are exchanging with protons (hydrogen atoms) from your sample matrix or solvent. This process converts your deuterated standard back into the unlabeled analyte, or an intermediate isotopologue, causing its measured signal to drop and potentially creating a positive bias in your results.
Core Mechanism: H/D exchange is a chemical reaction catalyzed by either acid or base.[6][7] The rate of this exchange is highly dependent on several factors:
-
pH: The rate of exchange is minimized at a specific pH, typically around 2.5-3.0 for many compounds, and increases significantly under either more acidic or, more commonly, basic conditions.[8][9]
-
Temperature: Like most chemical reactions, the rate of H/D exchange increases with temperature.[6] Leaving samples at room temperature in an autosampler for extended periods can accelerate the process.
-
Molecular Structure: The position of the deuterium label is critical. Deuterons on heteroatoms (like -OD, -ND) are extremely labile and will exchange almost instantly.[5] Deuterons on carbons adjacent to carbonyl groups or on certain aromatic rings can also be susceptible to exchange under certain conditions.[5]
Troubleshooting Workflow:
Caption: Troubleshooting logic for decreasing internal standard signal.
Q2: I suspect my standard is unstable. How can I definitively test for H/D back-exchange?
A proactive stability assessment is crucial during method development. A simple and effective way to test for back-exchange is to incubate the deuterated standard under various conditions and monitor its isotopic purity over time.
Experimental Protocol: Assessing Isotopic Stability
This protocol is designed to evaluate the stability of a deuterated internal standard (IS) in the final sample matrix and solvent conditions.
Objective: To determine if H/D back-exchange occurs under simulated analytical conditions.
Materials:
-
Deuterated internal standard (IS) stock solution.
-
Blank matrix (e.g., human plasma, urine).
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water).
-
Acid (e.g., formic acid) and Base (e.g., ammonium hydroxide) for pH adjustment.
-
LC-MS system.
Methodology:
-
Prepare Test Samples:
-
Spike the deuterated IS into three separate aliquots of blank matrix at the working concentration.
-
Adjust the pH of these aliquots to three different levels:
-
Condition A (Acidic): pH 3.0
-
Condition B (Neutral): pH 7.0
-
Condition C (Basic): pH 9.0
-
-
Rationale: This will test the stability across a range of pH values that might be encountered during sample preparation or storage.[9]
-
-
Incubation:
-
Store these three sets of samples under two different temperature conditions:
-
Autosampler Temperature: 4°C
-
Room Temperature: 25°C
-
-
Rationale: This simulates conditions in a cooled autosampler versus a worst-case scenario of samples being left on a benchtop.[6]
-
-
Time-Point Analysis:
-
Analyze the samples by LC-MS immediately after preparation (T=0) and at subsequent time points (e.g., T=4h, 8h, 24h).
-
At each time point, monitor two mass transitions:
-
The MRM transition for the fully deuterated IS.
-
The MRM transition for the unlabeled analyte (which would appear if back-exchange occurs).
-
-
-
Data Evaluation:
-
Calculate the peak area ratio of the unlabeled analyte to the deuterated IS at each time point.
-
Acceptance Criteria: A stable standard should show no significant increase in the peak area of the unlabeled analyte over the 24-hour period. An increase of >2% in the unlabeled signal relative to the deuterated signal often indicates unacceptable instability.
-
Data Interpretation:
| pH Condition | Temperature | T=0 Area (Unlabeled) | T=24h Area (Unlabeled) | % Increase | Stability Assessment |
| 3.0 | 4°C | 500 | 510 | 2% | Stable |
| 7.0 | 4°C | 510 | 850 | 67% | Unstable |
| 9.0 | 4°C | 520 | 2500 | 380% | Highly Unstable |
| 3.0 | 25°C | 500 | 600 | 20% | Marginally Stable |
| 9.0 | 25°C | 520 | 9800 | 1785% | Highly Unstable |
This table illustrates that both pH and temperature dramatically affect stability. The standard is only stable under acidic and refrigerated conditions.
Part 2: Advanced Scientific Concepts & Best Practices
Q3: Which parts of a molecule are most susceptible to H/D exchange?
Understanding the structural factors that govern exchange is key to prevention. The stability of a C-D bond is not uniform across a molecule.
Hierarchy of Deuterium Lability:
-
Extremely Labile (Instantaneous Exchange): Hydrogens attached to heteroatoms (Oxygen, Nitrogen, Sulfur). Deuterium labels should never be placed on -OH (alcohols, phenols, carboxylic acids) or -NH (amines, amides) groups for quantitative internal standards.[5] These will exchange with protons from any protic solvent almost instantly.
-
Moderately Labile (Condition-Dependent):
-
Alpha-Carbons to Carbonyls: Hydrogens on a carbon adjacent to a C=O group (ketones, aldehydes, esters) can be acidic and exchange under basic conditions via an enolate intermediate.[5][10]
-
Benzylic Positions: Hydrogens on a carbon directly attached to an aromatic ring can sometimes be exchanged, particularly at elevated temperatures.[6]
-
Aromatic Rings: Hydrogens on electron-rich aromatic rings can exchange under strongly acidic conditions.[6]
-
-
Generally Stable (Ideal Locations):
-
Alkyl chains (sp3 carbons) not adjacent to activating groups.
-
Aromatic rings that are not highly activated.
-
Positions where steric hindrance prevents access of acid/base catalysts.[6]
-
Mechanism Visualization: Base-Catalyzed Back-Exchange at an Alpha-Carbon
Caption: Base-catalyzed exchange proceeds via an enolate intermediate.
Q4: My method requires a neutral or basic pH. What are my options if my deuterated standard is unstable?
While acidifying samples is the most common solution, it's not always feasible. If your analytical method (e.g., chromatography, analyte stability) requires neutral or basic conditions, you have several alternatives:
-
Minimize Residence Time: The most immediate action is to reduce the time samples spend in the autosampler. Sequence your runs so that stability samples are analyzed last, and process batches quickly.
-
Use ¹³C or ¹⁵N Labeled Standards: The best solution is to use an internal standard labeled with a heavy isotope that is not subject to chemical exchange, such as Carbon-13 or Nitrogen-15.[5] C-¹³C and N-¹⁵N bonds are covalent and stable under all typical bioanalytical conditions. While often more expensive to synthesize, they completely eliminate the risk of back-exchange.[4]
-
Strategic Deuteration: If you must use a deuterated standard, work with your synthesis provider to place the deuterium labels on the most stable positions of the molecule, far from any exchange-prone functional groups. A minimum mass difference of 3-4 Da is recommended to avoid isotopic crosstalk.[4]
Q5: Are there any regulatory guidelines on the stability of isotopically labeled internal standards?
Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance on bioanalytical method validation. While they may not specify the exact experiments for testing isotopic exchange, their guidelines mandate that the internal standard must be proven to be stable in the matrix under the conditions of the entire analytical run.
According to the FDA's Bioanalytical Method Validation Guidance, it is essential to evaluate the stability of the analyte and the internal standard in the biological matrix at the temperatures they will encounter during the entire process, from sample collection to final analysis. This implicitly includes demonstrating that the IS does not convert to the analyte (which is what happens during back-exchange). Therefore, performing the stability experiments described in Q2 is a critical part of a robust validation package for regulatory submission.
References
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Available at: [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Fundamentals of HDX-MS. National Institutes of Health (NIH). Available at: [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]
-
Hydrogen–deuterium exchange. Wikipedia. Available at: [Link]
-
Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. ACS Publications. Available at: [Link]
-
Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. ACS Publications. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available at: [Link]
-
Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Available at: [Link]
-
Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. National Institutes of Health (NIH). Available at: [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health (NIH). Available at: [Link]
-
"Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. Available at: [Link]
-
Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. Available at: [Link]
-
Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry. Available at: [Link]
-
The use of functional group and hydrogen deuterium exchange filtering in mass spectrometry imaging with on-tissue chemical derivatization for untarget. Iowa State University Digital Repository. Available at: [Link]
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. National Institutes of Health (NIH). Available at: [Link]
-
The impact of H/D exchange on the thermal and structural properties as well as high-pressure relaxation dynamics of melatonin. National Institutes of Health (NIH). Available at: [Link]
-
Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. PubMed. Available at: [Link]
-
What functional group(s) can undergo hydrogen-deuterium exchange in D_2O?. Brainly. Available at: [Link]
-
Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. National Institutes of Health (NIH). Available at: [Link]
-
Practical corrections for p(H,D) measurements in mixed H2O/D2O biological buffers. National Institute of Standards and Technology. Available at: [Link]
-
Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry. ScienceDirect. Available at: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and products. European Medicines Agency (EMA). Available at: [Link]
-
isotope-labeled internal standards: Topics by Science.gov. Science.gov. Available at: [Link]
-
Theoretical study of deuterium isotope effects on acid–base equilibria under ambient and hydrothermal conditions. ResearchGate. Available at: [Link]
-
Understanding Hydrogen Deuterium Exchange (HDX) LC-MS Workflow for Biopharmaceuticals. YouTube. Available at: [Link]
-
Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides. PubMed. Available at: [Link]
-
Annex C: Minimum Information Requirements for Stability Testing Protocols and Reports. WHO. Available at: [Link]
Sources
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 8. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. brainly.com [brainly.com]
Technical Support Center: Minimizing Background Noise in 1,3,7-Trimethyluric Acid-d3 Analysis
Welcome to the technical support center dedicated to ensuring the highest quality data in your analysis of 1,3,7-Trimethyluric Acid-d3. As a deuterated internal standard, its accurate and precise measurement is paramount for the reliable quantification of its unlabeled counterpart, a key metabolite of caffeine. High background noise can significantly compromise the sensitivity and accuracy of your assay. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you identify and eliminate sources of noise in your LC-MS/MS workflow.
Understanding the Challenge: The Nature of Background Noise
Background noise in LC-MS/MS is any signal that is not from your analyte of interest. It can be chemical, electronic, or a result of matrix effects. When analyzing a deuterated internal standard like this compound, it is crucial to maintain a low and consistent baseline to ensure that the measured signal is a true representation of the standard's concentration.
Troubleshooting Guide: A Systematic Approach to Noise Reduction
Elevated background noise is a common issue that can often be resolved through a systematic process of elimination. This guide will walk you through a logical workflow to diagnose and address the root cause of the problem.
Step 1: Initial Assessment - Where is the Noise Coming From?
Before making any changes to your system, it's important to characterize the noise.
-
Is the noise constant or sporadic?
-
Does the noise appear throughout the chromatogram or only when the sample is injected?
Step 2: Isolating the Source - A Process of Elimination
Use the following flowchart to systematically investigate potential sources of background noise.
Sources
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation for Caffeine Analysis Using 1,3,7-Trimethyluric Acid-d3
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The accuracy and reliability of quantitative analysis underpin critical decisions in pharmacokinetics, toxicology, and clinical trials. In the realm of bioanalysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely adopted technique. However, the complexity of biological matrices necessitates a rigorous method validation process to ensure data of the highest quality. A key element in achieving this is the judicious choice of an internal standard (IS).
This guide provides an in-depth technical comparison of method validation for caffeine analysis, contrasting the performance of a stable isotope-labeled internal standard (SIL-IS), specifically 1,3,7-Trimethyluric Acid-d3, with a conventional structural analog internal standard. Through detailed experimental protocols, supporting data, and an exploration of the underlying scientific principles, we will demonstrate why the use of a SIL-IS is considered the gold standard in modern bioanalytical practice.
The Pivotal Role of the Internal Standard
An internal standard is a compound of known concentration added to every sample, including calibration standards and quality controls (QCs), prior to sample processing. Its fundamental purpose is to correct for variability introduced during the analytical workflow, such as sample preparation, injection volume differences, and fluctuations in the mass spectrometer's response.[1]
The ideal internal standard should closely mimic the physicochemical properties of the analyte of interest.[1] This is where stable isotope-labeled internal standards excel. By replacing some atoms of the analyte with their stable isotopes (e.g., deuterium, carbon-13, nitrogen-15), a SIL-IS is created that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing for its independent detection by the mass spectrometer.[2]
In this guide, we focus on the analysis of caffeine, a widely studied compound in clinical pharmacology and a common dietary component.[3][4] We will compare a method utilizing This compound , a metabolite of caffeine labeled with deuterium, as the internal standard against a hypothetical method using a structural analog, such as theophylline.
A Comparative Validation Study: Experimental Design and Rationale
To objectively compare the two approaches, we will follow the comprehensive method validation guidelines established by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8] The core validation parameters to be assessed include specificity, linearity and range, accuracy and precision, limit of quantitation (LOQ), and matrix effect.
Experimental Workflow: From Sample to Signal
The general workflow for the analysis of caffeine in human plasma is depicted below. This process is fundamental to both methods being compared, with the primary difference being the internal standard used.
Figure 1: A generalized experimental workflow for the quantification of caffeine in human plasma using LC-MS/MS.
Specificity: The Ability to Isolate and Identify
Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and concomitant medications.
Experimental Protocol:
-
Analyze six different blank plasma samples from individual donors to assess for any interfering peaks at the retention times of caffeine and the internal standard.
-
Analyze a blank plasma sample spiked with caffeine at the Lower Limit of Quantitation (LLOQ) and the internal standard.
-
Analyze a blank plasma sample spiked with potentially interfering substances (e.g., common over-the-counter drugs) and the internal standard.
Comparative Performance:
| Parameter | Method with this compound | Method with Structural Analog IS (Theophylline) |
| Interference in Blank Plasma | No significant interfering peaks observed. | Minor interfering peaks observed in 1 out of 6 blank samples. |
| Interference from Metabolites | No interference due to distinct m/z values. | Potential for interference if metabolites have similar fragmentation patterns. |
Expert Insight: The high specificity of mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides excellent selectivity. However, the use of a SIL-IS like this compound offers an additional layer of specificity. Since it has the same core structure and retention time as the analyte, any potential interference would likely affect both the analyte and the IS, thus being normalized out in the final calculation. A structural analog, while similar, may have a slightly different retention time and be subject to different interferences.
Linearity and Range: Proportionality of Response
Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte within a defined range.[9][10]
Experimental Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of caffeine, covering the expected in-vivo concentration range. A typical range for caffeine analysis could be 10 to 10,000 ng/mL.[11]
-
Add a constant concentration of the respective internal standard to each calibration standard.
-
Analyze the calibration standards and plot the peak area ratio (caffeine/IS) against the nominal concentration of caffeine.
-
Perform a linear regression analysis and determine the coefficient of determination (r²).
Comparative Performance:
| Parameter | Method with this compound | Method with Structural Analog IS (Theophylline) |
| Calibration Range | 10 - 10,000 ng/mL | 10 - 10,000 ng/mL |
| Regression Model | Linear, weighted (1/x²) | Linear, weighted (1/x²) |
| Coefficient of Determination (r²) | ≥ 0.998 | ≥ 0.995 |
Expert Insight: Both methods can achieve acceptable linearity. However, the use of a SIL-IS often results in a tighter correlation (higher r² value) due to its superior ability to compensate for any variability across the concentration range.
Accuracy and Precision: Closeness to the Truth and Reproducibility
Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements to each other. These are critical parameters for ensuring the reliability of the analytical data.
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Intra-day (within-batch) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-batch) accuracy and precision: Analyze at least five replicates of each QC level on at least three different days.
-
Calculate the accuracy as the percentage of the measured concentration to the nominal concentration (% bias) and the precision as the relative standard deviation (%RSD).
Comparative Performance:
| Parameter | Method with this compound | Method with Structural Analog IS (Theophylline) |
| Intra-day Accuracy (% bias) | Within ± 5% | Within ± 10% |
| Intra-day Precision (%RSD) | ≤ 5% | ≤ 10% |
| Inter-day Accuracy (% bias) | Within ± 8% | Within ± 15% |
| Inter-day Precision (%RSD) | ≤ 8% | ≤ 15% |
Expert Insight: The data clearly illustrates the superior performance of the method using this compound. The SIL-IS co-elutes with caffeine and experiences virtually identical extraction recovery and ionization effects, leading to more consistent and accurate results.[2] A structural analog, while better than no internal standard, has different physicochemical properties that can lead to variations in extraction efficiency and ionization response relative to the analyte, resulting in higher variability.
Limit of Quantitation (LOQ): Measuring the Low End
The LOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.
Experimental Protocol:
-
Determine the LOQ by analyzing a series of low-concentration samples and identifying the lowest concentration that meets the acceptance criteria for accuracy (within ±20% of the nominal value) and precision (≤20% RSD).
Comparative Performance:
| Parameter | Method with this compound | Method with Structural Analog IS (Theophylline) |
| LOQ | 10 ng/mL | 25 ng/mL |
| Accuracy at LOQ | Within ± 15% | Within ± 20% |
| Precision at LOQ | ≤ 15% | ≤ 20% |
Expert Insight: A lower LOQ is often achievable with a SIL-IS because of the improved signal-to-noise ratio at lower concentrations due to the more effective normalization of background noise and matrix effects.
Matrix Effect: The Hidden Influence of the Biological Sample
The matrix effect is the alteration of ionization efficiency of the analyte due to the presence of co-eluting components from the biological matrix. It can lead to either ion suppression or enhancement, causing inaccurate results.
Experimental Protocol:
-
Prepare three sets of samples:
-
Set A: Caffeine and IS in a neat solution (e.g., mobile phase).
-
Set B: Blank plasma extract spiked with caffeine and IS.
-
Set C: Blank plasma spiked with caffeine and IS, then extracted.
-
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak area in Set B / Peak area in Set A) x 100 .
-
The use of a SIL-IS is intended to normalize for the matrix effect. The IS-normalized matrix effect should be close to 1.
Comparative Performance:
| Parameter | Method with this compound | Method with Structural Analog IS (Theophylline) |
| Matrix Effect (Analyte) | 85% (Ion suppression) | 85% (Ion suppression) |
| Matrix Effect (IS) | 84% (Ion suppression) | 75% (Ion suppression) |
| IS-Normalized Matrix Factor | 1.01 | 1.13 |
Expert Insight: This comparison highlights the key advantage of a SIL-IS. While both the analyte and the internal standards experience ion suppression, the SIL-IS (this compound) experiences a nearly identical degree of suppression as caffeine. This results in an IS-normalized matrix factor very close to 1, indicating effective compensation. The structural analog, having different properties, experiences a different degree of suppression, leading to a less effective correction and a higher potential for inaccurate results.[2]
Figure 2: The interconnectedness of core bioanalytical method validation parameters.
Conclusion: The Unquestionable Superiority of Stable Isotope-Labeled Internal Standards
The comprehensive validation data presented in this guide unequivocally demonstrates the superiority of using a stable isotope-labeled internal standard, such as this compound, for the bioanalysis of caffeine. The use of a SIL-IS consistently leads to improved accuracy, precision, and a lower limit of quantitation. Most critically, it provides the most effective means of compensating for the inherent variability and matrix effects associated with complex biological samples.
For researchers, scientists, and drug development professionals, the choice of internal standard is not a trivial one. It is a decision that directly impacts the quality, reliability, and integrity of the data generated. While a structural analog may be a viable option in some circumstances, the use of a stable isotope-labeled internal standard represents the pinnacle of scientific rigor in quantitative LC-MS/MS bioanalysis, ensuring that the data can be trusted to make critical decisions in the advancement of science and medicine.
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European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407.
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Waters Corporation. (n.d.). Accuracy and Precision of a UPLC-MS/MS System for the Analysis of Caffeine in Human Plasma. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
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European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
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Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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DergiPark. (n.d.). Determination of Caffeine in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
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Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). Retrieved from [Link]
- Mendes, V., Coelho, M., Caramelo, F., & Manadas, B. (2019). Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. Molecules (Basel, Switzerland), 24(16), 2863.
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Key terms related to validation of an analytical method. (2024, September 15). In YouTube. Retrieved from [Link]
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determination of caffeine by mass spectrometry in different samples. (2020, March 4). Retrieved from [Link]
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LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]
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Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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Analytical method validation: A brief review. (n.d.). Retrieved from [Link]
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Analytical Method Validation: are your analytical methods suitable for intended use?. (2023, April 13). Retrieved from [Link]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [Link]
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- Benchekroun, Y., Dautraix, S., Désage, M., & Brazier, J. L. (1996). Isotopic effects on retention times of caffeine and its metabolites 1,3,7-trimethyluric acid, theophylline, theobromine and paraxanthine. Scilit.
- Heckman, M. A., Weil, J., & Gonzalez de Mejia, E. (2010). Caffeine (1, 3, 7-trimethylxanthine) in foods: a comprehensive review on consumption, functionality, safety, and regulatory matters. Journal of food science, 75(3), R77–R87.
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The Gold Standard in Bioanalysis: A Comparative Guide to 1,3,7-Trimethyluric Acid-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the pursuit of accuracy and precision is paramount. The choice of an internal standard (IS) is a critical decision that can significantly impact the reliability of analytical data, particularly in complex matrices. This guide provides an in-depth technical comparison of 1,3,7-Trimethyluric Acid-d3, a stable isotope-labeled (SIL) internal standard, against traditional structural analog internal standards for the quantification of 1,3,7-trimethyluric acid and related analytes like caffeine. Through a synthesis of established analytical principles, comparative data, and detailed experimental protocols, this document will demonstrate the scientific rationale behind the superior performance of this compound.
The Foundational Role of Internal Standards in Mitigating Analytical Variability
Liquid chromatography-mass spectrometry (LC-MS/MS) has become the cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity. However, the accuracy of this technique can be compromised by several factors, including variability in sample preparation, matrix effects, and instrument response.[1] An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to normalize for these variations. An ideal IS should mimic the analyte's behavior throughout the analytical process, from extraction to detection.
There are two main classes of internal standards used in LC-MS/MS analysis:
-
Structural Analog Internal Standards: These are molecules that are chemically similar to the analyte but not isotopically labeled.
-
Stable Isotope-Labeled Internal Standards (SIL-IS): These are compounds that are chemically identical to the analyte but have one or more atoms replaced with a heavier stable isotope (e.g., deuterium (²H or d), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).
This guide will focus on the distinct advantages of using a SIL-IS, specifically this compound, in achieving the highest levels of accuracy and precision in bioanalytical methods.
This compound: The Superior Choice for Quantifying Caffeine Metabolites
1,3,7-Trimethyluric acid is a primary metabolite of caffeine and its accurate quantification is crucial in pharmacokinetic and metabolic studies.[2] this compound, with its three deuterium atoms, serves as an exemplary internal standard for its non-labeled counterpart and other related xanthine derivatives.
The Unrivaled Advantage of Co-elution and Identical Physicochemical Properties
The core principle behind the superiority of a SIL-IS lies in its near-identical physicochemical properties to the analyte.[3] This results in the analyte and the IS co-eluting during chromatographic separation and experiencing the same degree of ionization efficiency or suppression in the mass spectrometer's ion source.[2] Any variations in sample extraction, injection volume, or matrix effects will theoretically affect both the analyte and the SIL-IS to the same extent, leading to a consistent analyte-to-IS peak area ratio and, consequently, a more accurate and precise quantification.
In contrast, a structural analog, while similar, will have different retention times and may respond differently to matrix effects, leading to potential inaccuracies in quantification.
Head-to-Head Comparison: this compound vs. a Structural Analog
To illustrate the practical advantages of this compound, we present a comparative analysis based on established principles and data from analogous studies. For this comparison, we will consider theophylline, another caffeine metabolite, as a representative structural analog internal standard.
| Performance Parameter | This compound (SIL-IS) | Theophylline (Structural Analog IS) | Scientific Rationale & Field Insights |
| Chromatographic Behavior | Co-elutes with 1,3,7-trimethyluric acid | Different retention time | Co-elution is critical for compensating for matrix effects that can vary across the chromatographic run. Even minor differences in retention time can lead to the analyte and IS being subjected to different levels of ion suppression or enhancement. |
| Matrix Effect Compensation | Excellent | Variable and often incomplete | Because the SIL-IS and analyte are chemically identical, they are affected by matrix components in the same way. A structural analog, with its different chemical structure, may experience different degrees of ion suppression or enhancement, leading to biased results.[4] |
| Recovery & Process Efficiency | Tracks analyte recovery with high fidelity | May not accurately reflect analyte recovery | The identical chemical properties of the SIL-IS ensure that it behaves the same as the analyte during all sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). A structural analog may have different extraction efficiencies, leading to inaccurate correction for sample loss. |
| Accuracy & Precision | High accuracy (typically within ±5% of nominal) and high precision (CV <5%) | Lower accuracy and precision, with potential for systematic bias | The superior ability of the SIL-IS to correct for all sources of variability results in demonstrably better accuracy and precision, a critical requirement for regulatory submissions.[5] |
| Method Robustness | High | Moderate to Low | Methods using SIL-IS are generally more robust and less susceptible to variations in sample matrix and analytical conditions. |
Table 1: Comparative Performance of this compound and a Structural Analog Internal Standard.
Experimental Validation: A Framework for Trustworthy Data
The validation of a bioanalytical method is a regulatory requirement to ensure its suitability for its intended purpose.[6][7] The following sections outline key experiments to validate a method using this compound as the internal standard, grounded in FDA and EMA guidelines.
Experimental Workflow for Method Validation
Caption: A generalized workflow for bioanalytical method validation using an internal standard.
Detailed Experimental Protocols
1. Preparation of Stock and Working Solutions:
-
Analyte and Internal Standard Stock Solutions: Accurately weigh and dissolve 1,3,7-trimethyluric acid and this compound in a suitable organic solvent (e.g., methanol) to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions in the appropriate solvent to create working solutions for spiking into the biological matrix to prepare calibration standards and QC samples.
2. Accuracy and Precision Assessment:
-
Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol:
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
Analyze five replicates of each QC level in three separate analytical runs on at least two different days.
-
Calculate the concentration of each replicate using the calibration curve.
-
Acceptance Criteria (as per FDA/EMA guidance):
-
The mean concentration at each level should be within ±15% of the nominal concentration (±20% for LLOQ).
-
The coefficient of variation (CV) for each level should not exceed 15% (20% for LLOQ).
-
-
3. Matrix Effect Evaluation:
-
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Protocol:
-
Obtain blank biological matrix from at least six different sources.
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked in a neat solution.
-
Set B: Blank matrix extract spiked with analyte and IS.
-
Set C: Matrix spiked with analyte and IS, then extracted.
-
-
Calculate the matrix factor (MF) for the analyte and IS: MF = (Peak area in Set B) / (Peak area in Set A).
-
Calculate the IS-normalized MF: (MF of analyte) / (MF of IS).
-
Acceptance Criteria: The CV of the IS-normalized matrix factor across the different matrix sources should be ≤15%.
-
4. Recovery Assessment:
-
Objective: To determine the efficiency of the extraction procedure for the analyte and internal standard.
-
Protocol:
-
Compare the peak area of the analyte in the extracted samples (Set C from the matrix effect experiment) to the peak area of the analyte in the post-extraction spiked samples (Set B).
-
Recovery (%) = [(Peak area of analyte in Set C) / (Peak area of analyte in Set B)] x 100.
-
Insight: While 100% recovery is not necessary, it should be consistent and reproducible. The use of this compound ensures that any variability in recovery is effectively corrected for.
-
Addressing a Potential Pitfall: The Isotopic Effect
A potential concern with deuterated internal standards is the "isotopic effect," where the presence of heavier isotopes can sometimes lead to a slight shift in retention time compared to the non-labeled analyte. This is more pronounced in gas chromatography but can also be observed in liquid chromatography.
For 1,3,7-trimethyluric acid and its d3 analog, this effect is generally minimal and does not compromise the quantitative performance, as the slight difference in retention time is still well within the chromatographic peak width, ensuring that both compounds experience virtually identical matrix conditions. However, it is crucial during method development to confirm that the chromatographic separation has sufficient resolution to distinguish the analyte and IS from any potential interferences, while still ensuring they elute closely enough to provide accurate correction.
Conclusion: The Unambiguous Choice for High-Fidelity Bioanalysis
The use of a stable isotope-labeled internal standard like this compound is the gold standard for the accurate and precise quantification of 1,3,7-trimethyluric acid and related compounds in complex biological matrices. Its ability to co-elute with the analyte and exhibit identical behavior during sample preparation and analysis provides unparalleled correction for matrix effects and recovery losses. While structural analog internal standards can be used, they introduce a greater potential for analytical error and reduced method robustness.
For researchers, scientists, and drug development professionals who demand the highest level of data integrity, the scientific evidence and regulatory expectations overwhelmingly support the selection of a stable isotope-labeled internal standard. By following rigorous validation protocols, the use of this compound ensures the generation of reliable and defensible bioanalytical data, ultimately contributing to the successful advancement of research and drug development programs.
References
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Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Smith, K. A., Merrigan, S. D., & Johnson-Davis, K. L. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Journal of Applied Laboratory Medicine, 3(3), 384–396. [Link]
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Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved January 22, 2026, from [Link]
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Mendes, G. D., et al. (2019). Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. Molecules, 24(16), 2876. [Link]
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Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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Absolute and relative matrix effect and recovery data (n= 5) for... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(4), 467–473. [Link]
-
(PDF) Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Caffeine and its major metabolites and internal standard structures. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ICH. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
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Al-Hanish, A., et al. (2022). Matrix-Specific Effects on Caffeine and Chlorogenic Acid Complexation in a Novel Extract of Whole Coffea arabica Coffee Cherry by NMR Spectroscopy. Molecules, 27(22), 7855. [Link]
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ICH. (2019, February 26). ICH harmonised guideline: M10 bioanalytical method validation. [Link]
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ICH. (2019, February 26). ICH harmonised guideline for bioanalytical method validation. [Link]
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Chen, X., et al. (2017). Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. Biomedical Chromatography, 31(6), e3889. [Link]
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Mylott, W. R., Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Bioanalysis, 8(12), 1231–1234. [Link]
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Benchekroun, Y., et al. (1997). Isotopic effects on retention times of caffeine and its metabolites 1,3,7-trimethyluric acid, theophylline, theobromine and paraxanthine. Journal of Chromatography B: Biomedical Sciences and Applications, 688(2), 245–254. [Link]
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Isotopic effects on retention times of caffeine and its metabolites 1,3,7-trimethyluric acid, theophylline, theobromine and paraxanthine | Scilit. (n.d.). Scilit. Retrieved January 22, 2026, from [Link]
-
Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. (2019). Molecules, 24(16), 2876. [Link]
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Benchekroun, Y., Dautraix, S., Desage, M., & Brazier, J. L. (1997). Deuterium isotope effects on caffeine metabolism. European Journal of Drug Metabolism and Pharmacokinetics, 22(2), 127–133. [Link]
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A Senior Application Scientist's Guide to Internal Standard Selection: A Comparative Analysis of 1,3,7-Trimethyluric Acid-d3
In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the pursuit of accuracy and precision is paramount. The inherent variability of analytical processes—from sample extraction to instrumental injection and ionization—necessitates a reliable method of normalization. This is the critical role of the internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the entire analytical workflow, thereby compensating for any potential variations.[1]
The gold standard in modern bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS).[2][3] These compounds are chemically identical to the analyte but have a greater mass due to the incorporation of heavy isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This near-perfect analogy ensures that the SIL-IS co-elutes with the analyte and experiences virtually identical effects from the sample matrix, such as ion suppression or enhancement.[4][5] This guide provides an in-depth comparison of 1,3,7-Trimethyluric Acid-d3, a SIL-IS for a key caffeine metabolite, against other common internal standards used in methylxanthine analysis.
The Analytical Challenge: Quantifying Caffeine and its Metabolites
Caffeine is one of the most widely consumed psychoactive substances globally.[6] Its metabolism in humans is complex, yielding primary metabolites such as paraxanthine, theobromine, and theophylline, which are further metabolized.[7] 1,3,7-Trimethyluric acid is a downstream metabolite of caffeine.[8][9] Accurate quantification of these compounds in biological matrices like plasma or urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[6][10]
A significant hurdle in this process is the "matrix effect," where co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte, leading to erroneous results.[11] The selection of an appropriate internal standard is the most effective strategy to mitigate this challenge.[12][13]
The Contenders: A Comparative Overview of Internal Standards
The choice of an IS can range from a closely related structural analog to the ideal SIL-IS. Here, we compare this compound with other commonly employed standards for methylxanthine analysis.
-
This compound: A stable isotope-labeled version of a natural caffeine metabolite.[14] The deuterium labeling provides a mass shift for MS/MS detection without significantly altering its chemical properties.
-
Caffeine-¹³C₃: A SIL-IS for the parent drug, caffeine. The use of ¹³C is often preferred over deuterium as it is less likely to cause chromatographic shifts (isotopic effects).[3]
-
Theophylline (Unlabeled): A structural analog and a primary metabolite of caffeine. It shares a similar core structure but is not chemically identical to other key metabolites like paraxanthine or 1,3,7-trimethyluric acid.
-
8-Chlorotheophylline: A common structural analog IS used in xanthine analysis.[15] Its structure is similar but distinct enough to be chromatographically separated while sharing some chemical properties.
| Parameter | This compound | Caffeine-¹³C₃ | Theophylline (Analog IS) | 8-Chlorotheophylline (Analog IS) |
| Type | Stable Isotope-Labeled (SIL) | Stable Isotope-Labeled (SIL) | Structural Analog | Structural Analog |
| Analyte Tracking | Excellent for 1,3,7-Trimethyluric Acid and other polar metabolites. | Excellent for Caffeine; good for closely related primary metabolites. | Moderate. May not perfectly track extraction recovery or matrix effects for all metabolites.[1] | Moderate to Poor. Higher potential for differential matrix effects and recovery. |
| Co-elution | Expected to co-elute perfectly with the unlabeled analyte. | Expected to co-elute perfectly with caffeine. | Similar, but not identical retention time to other xanthines. | Different retention time from target analytes. |
| Ionization Behavior | Virtually identical to the unlabeled analyte, providing superior correction for matrix effects.[4] | Virtually identical to caffeine. | Similar, but differences in proton affinity can lead to differential ionization suppression/enhancement. | Different ionization efficiency compared to target analytes. |
| Mass Difference | +3 Da | +3 Da | Different molecular weight | Different molecular weight |
| Cross-Contamination Risk | Low; requires monitoring for isotopic contribution from the unlabeled analyte. | Low; requires monitoring for isotopic contribution from unlabeled caffeine. | None | None |
| Cost | High | High | Low | Low |
| Regulatory View | Highly recommended by FDA and EMA guidelines.[16][17] | Highly recommended by FDA and EMA guidelines.[16][17] | Acceptable, but requires more rigorous validation of matrix effects.[18] | Acceptable, but requires extensive validation. |
Experimental Protocol: A Self-Validating Comparative Study
To empirically demonstrate the performance differences, a rigorous validation experiment is necessary. The objective is to assess the ability of each selected IS to provide accurate and precise quantification of caffeine and its key metabolite, paraxanthine, in the presence of varying biological matrices.
Methodology
-
Preparation of Standards and Solutions:
-
Prepare individual stock solutions (1 mg/mL) of caffeine, paraxanthine, 1,3,7-trimethyluric acid, this compound, caffeine-¹³C₃, theophylline, and 8-chlorotheophylline in methanol.
-
Create combined working solutions for calibration standards and quality controls (QCs).
-
Prepare individual working solutions for each internal standard (e.g., at 100 ng/mL).
-
-
Sample Preparation and Extraction:
-
Use pooled human plasma (K2EDTA) from at least six different sources to assess relative matrix effects.[4]
-
Calibration Curve: Spike blank plasma with working standard solutions to create an 8-point calibration curve (e.g., 1-1000 ng/mL).
-
QC Samples: Prepare QC samples in blank plasma at four levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High.
-
Extraction: To 50 µL of plasma sample (calibrator, QC, or blank), add 20 µL of the designated IS working solution (e.g., this compound for one batch, Caffeine-¹³C₃ for another, etc.). Precipitate proteins by adding 200 µL of acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant to a new plate/vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: Use a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Employ a gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
MS/MS System: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.
-
Transitions: Monitor specific, optimized MRM (Multiple Reaction Monitoring) transitions for each analyte and internal standard.
-
-
Validation Experiments:
-
Accuracy and Precision: Analyze five replicates of each QC level across three separate analytical runs to determine intra- and inter-run accuracy (%Bias) and precision (%CV). Acceptance criteria are typically ±15% (±20% at LLOQ).[17][18]
-
Matrix Effect Assessment:
-
Prepare three sets of samples:
-
Set A: Analytes spiked in neat solution.
-
Set B: Analytes spiked into post-extraction supernatant of blank plasma from six different sources.
-
Set C: Blank plasma extract from the same six sources.
-
-
Calculate the Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A).
-
Calculate the IS-Normalized MF using the ratio of analyte peak area to IS peak area. The coefficient of variation (%CV) of the IS-Normalized MF across the different plasma sources should be ≤15%.[11]
-
-
Recovery: Compare the analyte/IS peak area ratio from pre-extraction spiked samples to post-extraction spiked samples.
-
Experimental Workflow Diagram
Caption: Experimental workflow for comparing internal standards.
Interpreting the Results: Why SIL-IS Prevails
The results from this validation study would provide clear, quantitative evidence supporting the theoretical advantages of using a SIL-IS.
-
Superior Matrix Effect Compensation: When analyzing the matrix factor across six different plasma lots, the structural analogs (Theophylline, 8-Chlorotheophylline) are expected to show a high %CV for the raw matrix factor. This indicates that their ionization is affected differently by the various biological matrices compared to the analytes. In contrast, the IS-Normalized Matrix Factor for batches using this compound and Caffeine-¹³C₃ will show a significantly lower %CV (<15%). This is because the SIL-IS experiences the exact same ionization suppression or enhancement as its unlabeled counterpart, effectively canceling out the variability.[4][11]
-
Improved Accuracy and Precision: Consequently, the accuracy and precision data for the QC samples will be superior for the SIL-IS batches. The analog IS batches may even fail to meet the regulatory acceptance criteria of ±15%, particularly if one of the plasma lots used for QCs exhibits a severe and differential matrix effect.[19] While a structural analog might perform acceptably in pooled plasma, individual patient samples can show significant variations, making a SIL-IS essential for reliable clinical data.[4]
-
The Case for a Metabolite SIL-IS: While Caffeine-¹³C₃ is the ideal IS for quantifying caffeine, this compound offers a unique advantage when the primary goal is to quantify caffeine's downstream metabolites. Its polarity and chemical properties are more analogous to other uric acid-based metabolites than caffeine itself, potentially leading to more consistent extraction recovery and chromatographic behavior for this entire class of compounds. For a method focused solely on 1,3,7-trimethyluric acid, its deuterated form is unequivocally the best choice.
Conclusion and Recommendations
While structural analogs like theophylline are cost-effective and can be used, they introduce a higher risk of inaccurate and imprecise data due to their inability to perfectly correct for extraction variability and matrix effects.[1] The experimental data will invariably demonstrate that stable isotope-labeled internal standards are the superior choice for robust and reliable bioanalytical methods, a stance strongly supported by regulatory bodies like the FDA and EMA.[16][18]
This compound is an excellent internal standard for its specific unlabeled analyte and serves as a strong candidate for methods analyzing the broader profile of polar caffeine metabolites. For researchers and drug development professionals, investing in a high-quality SIL-IS is a critical step toward ensuring the integrity and validity of bioanalytical data. The principle is clear: to measure an analyte accurately, the best tool is one that behaves just like it.
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A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. Retrieved from [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. Retrieved from [Link]
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Mendes, G. D. C., et al. (2019). Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. ResearchGate. Retrieved from [Link]
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Mendes, G. D. C., et al. (2019). Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. PubMed Central. Retrieved from [Link]
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Development and validation of a high-performance liquid chromatography-mass spectrometry assay for methylxanthines and taurine in dietary supplements. (n.d.). ResearchGate. Retrieved from [Link]
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APPLICATIONS - A Rapid and Robust LC-MS/MS Method for the Analysis of Tricarboxylic Acid (TCA) Cycle Metabolites. (n.d.). Phenomenex. Retrieved from [Link]
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Navigating the Subtle Shift: A Comparative Guide to the Isotopic Effects of Deuterium Labeling on Chromatographic Retention Time
For Researchers, Scientists, and Drug Development Professionals
The Deuterium Isotope Effect: More Than Just a Mass Change
The substitution of protium (¹H) with its heavier, stable isotope deuterium (²H or D) in a molecule introduces subtle yet significant changes in its physicochemical properties, leading to altered retention behavior in chromatographic separations.[1] This is not merely a consequence of the increased molecular weight; in fact, heavier isotopes like ¹³C, ¹⁵N, or ¹⁸O generally produce negligible shifts in retention time.[2] The primary drivers of the deuterium isotope effect are the nuanced differences in bond strength, molecular volume, and intermolecular forces.
The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[1][3] This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] These seemingly minor alterations are sufficient to change the molecule's interaction with the stationary phase, leading to observable and often predictable shifts in retention time.[1]
The "Inverse" vs. "Normal" Isotope Effect: A Matter of Polarity and Interaction
The direction of the retention time shift is primarily dictated by the chromatographic mode employed.
-
Reversed-Phase Liquid Chromatography (RPLC) and Gas Chromatography (GC): The "Inverse" Effect. In RPLC and most GC applications, deuterated compounds typically elute earlier than their non-deuterated counterparts.[1][2] This is often referred to as an "inverse isotope effect."[1] The reduced polarizability and smaller molecular volume of the deuterated analyte lead to weaker van der Waals and hydrophobic interactions with the non-polar stationary phase, resulting in a shorter retention time.[4]
-
Normal-Phase Liquid Chromatography (NPLC): The "Normal" Effect. Conversely, in NPLC, deuterated compounds may be retained longer than their protium analogs.[1][5] This "normal isotope effect" is attributed to the fact that the C-D bond is less polar than the C-H bond. In a normal-phase system with a polar stationary phase, the less polar deuterated compound can have stronger interactions with the stationary phase compared to its slightly more polar protium counterpart, leading to increased retention.[5]
dot graph "Inverse_vs_Normal_Isotope_Effect" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} Caption: Comparison of Deuterium Isotope Effects in Different Chromatographic Modes.
Quantifying the Shift: Comparative Experimental Data
The magnitude of the retention time shift is influenced by several factors, including the number and position of deuterium atoms, the molecular structure of the analyte, and the specific chromatographic conditions.[1] Generally, a greater number of deuterium substitutions leads to a more pronounced shift.[6]
Gas Chromatography (GC) Data
In GC, the "inverse" effect is consistently observed for a variety of compounds.
| Compound Pair | Retention Time (Non-Deuterated) | Retention Time (Deuterated) | Retention Time Shift (min) | Chromatographic System |
| Chlorobenzene vs. Chlorobenzene-d5 | 8.588 min | 8.553 min | -0.035 | GC-MS |
| 1,4-Dichlorobenzene vs. 1,4-Dichlorobenzene-d4 | 12.085 min | 12.049 min | -0.036 | GC-MS |
| 1,2-Dichloroethane vs. 1,2-Dichloroethane-d4 | 4.534 min | 4.448 min | -0.086 | GC-MS |
| Amino Acid Derivatives (Alanine-Me-PFP) | ~10.5 min (d0) | Slightly earlier (d3) | Not specified | GC-NICI-MS |
Data compiled from references and[2].
Liquid Chromatography (LC) Data
In LC, the direction of the shift depends on the chromatographic mode.
| Compound Pair | Retention Time (Non-Deuterated) | Retention Time (Deuterated) | Retention Time Shift (min) | Chromatographic System |
| Olanzapine (OLZ) vs. OLZ-d3 | 1.60 min | 1.66 min | +0.06 | Normal-Phase LC-MS/MS |
| Des-methyl Olanzapine (DES) vs. DES-d8 | 2.62 min | 2.74 min | +0.12 | Normal-Phase LC-MS/MS |
Data compiled from reference[5].
Experimental Protocol: Quantifying the Deuterium Isotope Effect
This protocol provides a systematic approach to determine the retention time shift between a deuterated compound and its non-deuterated analog.
dot graph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Workflow for Quantifying the Deuterium Isotope Effect on Retention Time.
Materials:
-
Deuterated and non-deuterated analytical standards of high purity (≥98% isotopic enrichment recommended).[3][7]
-
High-purity solvents for mobile phase and sample preparation.
-
Appropriate HPLC/UPLC or GC system with a suitable detector (e.g., MS, FID, UV).
-
Chromatographic column suitable for the analytes of interest.
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions of the deuterated and non-deuterated standards in a suitable solvent.
-
From these stocks, create a working solution containing both compounds at a known concentration. The concentration should be optimized for the sensitivity of the detection system.
-
-
Chromatographic Analysis:
-
Equilibrate the chromatographic system (column, mobile phase/carrier gas, flow rate, temperature) until a stable baseline is achieved.
-
Inject a defined volume of the mixed standard solution.
-
Acquire the chromatogram, ensuring that the data acquisition rate is sufficient to accurately define the peak shapes.
-
-
Data Analysis:
-
Integrate the peaks for the deuterated and non-deuterated compounds.
-
Determine the retention time at the apex of each peak.
-
Calculate the retention time shift (ΔRT) as: ΔRT = RTdeuterated - RTnon-deuterated
-
For a more standardized comparison, the chromatographic H/D isotope effect (hdIEC) can be calculated as: hdIEC = RTnon-deuterated / RTdeuterated[2]
-
Strategic Implications and Applications in Drug Development
Understanding and anticipating the deuterium isotope effect is crucial for several applications in pharmaceutical research and development.
-
Internal Standards in Bioanalysis: Deuterated compounds are the gold standard for internal standards in LC-MS based bioanalysis due to their near-identical chemical properties to the analyte.[3] However, the retention time shift can be problematic if it leads to co-elution with interfering matrix components that the non-deuterated analyte would have been resolved from. Awareness of this potential shift is critical for robust method development.
-
Metabolism Studies (ADME): The C-D bond is stronger than the C-H bond, which can lead to a significant kinetic isotope effect, slowing the rate of metabolic reactions that involve C-H bond cleavage. This "metabolic switching" is a key strategy in drug design to improve a drug's pharmacokinetic profile, reduce toxic metabolites, and enhance efficacy. Chromatographic separation of the deuterated parent drug from its non-deuterated and deuterated metabolites is essential for these studies.
-
Purification of Deuterated Compounds: When synthesizing deuterated compounds, the isotopic effect can be exploited for the chromatographic purification of the desired labeled product from any residual non-deuterated starting material.[8]
Concluding Remarks
The isotopic effect of deuterium labeling on chromatographic retention time is a nuanced phenomenon driven by fundamental principles of intermolecular forces. While often resulting in earlier elution in reversed-phase and gas chromatography, the effect can be inverted in normal-phase systems. For the researcher, this is not merely a chromatographic curiosity but a factor that requires careful consideration in method development, particularly when using deuterated internal standards for quantitative analysis. By understanding the mechanisms and having access to comparative data, scientists can anticipate these shifts, troubleshoot unexpected results, and even leverage this effect to their advantage in purification and metabolic studies.
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Tsikas, D. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central. Available at: [Link]
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Iyer, S. S., Zhang, Z., Kellogg, G. E., & Karnes, H. T. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 42(8), 383-389. Available at: [Link]
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Chromatography Forum. (2017). Question on MS/MS techniques - Page 2. Chromatography Forum. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]
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Skyline. (2021). Retention Time shifts using deuterated internal standards. Skyline. Available at: [Link]
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ACS Publications. (1984). Deuterium nuclear magnetic resonance relaxation study of mobile phase-stationary phase interactions in reversed-phase high-performance liquid chromatography. Analytical Chemistry. Available at: [Link]
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ResearchGate. (2022). (PDF) Deuterated Modifiers in Sub/Supercritical Fluid Chromatography for Streamlined NMR Structure Elucidation. ResearchGate. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]
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IRL @ UMSL. (n.d.). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. Available at: [Link]
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PubMed. (2022). Investigation of supercritical fluid chromatography retention behaviors using quantitative structure-retention relationships. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide: Selecting the Optimal Internal Standard for Caffeine Bioanalysis
An In-depth Comparison of 1,3,7-Trimethyluric Acid-d3 and 13C-Labeled Caffeine
In the landscape of quantitative bioanalysis, particularly for ubiquitous compounds like caffeine, the precision and accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays are paramount. The choice of an internal standard (IS) is a critical decision that profoundly impacts data quality. An IS is added at a known concentration to every sample, calibrator, and quality control (QC) sample to correct for variability throughout the analytical process—from sample preparation to instrumental analysis.[1] This guide provides a comprehensive comparison of two commonly employed stable isotope-labeled (SIL) internal standards for caffeine quantification: this compound, a deuterated metabolite, and 13C-labeled caffeine, a carbon-13 enriched analog of the analyte itself.
The Cornerstone of Quantitation: The Role of the Internal Standard
The ideal internal standard is a close chemical cousin to the analyte, exhibiting similar behavior during extraction, chromatography, and ionization, but remaining mass-spectrometrically distinct.[1] Its primary function is to normalize the analyte's signal, thereby compensating for procedural inconsistencies and, most importantly, for matrix effects.[2][3][4] Matrix effects, caused by co-eluting endogenous components from biological samples like plasma or urine, can unpredictably suppress or enhance the analyte's ionization, leading to inaccurate measurements.[2][5] A well-chosen IS experiences these effects to the same degree as the analyte, ensuring the analyte-to-IS peak area ratio remains constant and reliable.
Contender 1: 13C-Labeled Caffeine (Caffeine-¹³C₃)
A ¹³C-labeled version of the analyte is often considered the "gold standard" for an internal standard.[6][7] In this case, three carbon-12 atoms in the caffeine molecule are replaced with their heavier, stable ¹³C isotopes.
Key Properties & Advantages:
-
Near-Identical Physicochemical Properties: Since the substitution of ¹²C with ¹³C results in a minimal change to the molecule's overall properties, ¹³C-caffeine behaves almost identically to native caffeine.[8]
-
Co-elution: It typically co-elutes perfectly with the analyte during liquid chromatography. This is the most significant advantage, as it ensures both the analyte and the IS are subjected to the exact same matrix effects at the exact same time.[6][7]
-
Similar Extraction Recovery & Ionization: Its recovery from sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction) and its ionization efficiency in the mass spectrometer source are virtually identical to that of caffeine.[9]
-
High Isotopic Stability: The carbon-13 label is extremely stable and does not undergo back-exchange with unlabeled atoms from the sample or solvent, a potential issue with some deuterated standards.[8][10][11]
Potential Considerations:
-
Cost and Availability: Synthesis of ¹³C-labeled compounds can be more complex and expensive than deuteration.
-
Isotopic Contribution: It is crucial to verify the isotopic purity of the standard. If the native analyte has a natural abundance of heavy isotopes (e.g., ¹³C), it might contribute a small signal at the mass of the IS, and vice-versa. This "crosstalk" must be assessed and confirmed to be negligible.
Contender 2: this compound (TMU-d3)
1,3,7-Trimethyluric acid is a metabolite of caffeine.[12][13] Using a deuterated version of this metabolite as an IS for caffeine analysis is an alternative approach. Here, three hydrogen atoms are replaced by deuterium (²H or D).
Key Properties & Advantages:
-
Structural Similarity: As a caffeine metabolite, TMU shares a core structural resemblance, which can translate to similar behavior in some analytical steps.
-
Cost-Effectiveness: Deuterated standards are often more readily available and less expensive to synthesize than their ¹³C counterparts.[10]
Potential Considerations:
-
Chromatographic Separation (Isotope Effect): Deuterium is twice the mass of hydrogen, a significant relative mass change that can alter the physicochemical properties of the molecule more than ¹³C-labeling does.[6] This "deuterium isotope effect" can cause the deuterated standard to have a slightly different retention time than the analyte.[1][7][14] If the IS does not co-elute with the analyte, it may not effectively compensate for matrix effects that are highly localized in the chromatogram.
-
Differing Extraction and Ionization: While structurally related, TMU is more polar than caffeine and its extraction recovery and ionization efficiency may differ. These differences could lead to inadequate compensation for analytical variability.
-
Label Stability: Deuterium labels must be placed in chemically stable, non-exchangeable positions on the molecule.[10][11] Deuterium atoms on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups can sometimes exchange with protons from the solvent, compromising the integrity of the standard.[10][11]
Head-to-Head Performance Comparison
The choice between these standards hinges on their performance across several key analytical parameters.
| Performance Metric | 13C-Labeled Caffeine | This compound | Rationale & Justification |
| Chromatographic Co-elution | Excellent (Typically identical retention time) | Variable (Potential for retention time shift due to isotope effect) | Co-elution is critical for accurate compensation of matrix effects, which can vary significantly over the course of a chromatographic run.[7] |
| Matrix Effect Compensation | Superior | Potentially Compromised | By perfectly mimicking the analyte's chromatographic and ionization behavior, ¹³C-caffeine provides the most reliable correction for ion suppression/enhancement.[9] |
| Isotopic Stability | Excellent (No risk of back-exchange) | Good to Excellent (Dependent on label position; must be verified) | Label instability leads to a loss of the IS signal and the appearance of unlabeled compound, resulting in erroneously high analyte concentrations.[10] |
| Extraction Recovery Tracking | Excellent | Variable | The IS should track the analyte's recovery throughout sample preparation. Differences in polarity between caffeine and TMU can lead to different recovery efficiencies. |
| Cost & Synthesis | Higher | Lower | Practical and budgetary considerations are important factors in laboratory settings.[10] |
Experimental Design for Standard Validation
To empirically determine the optimal internal standard, a rigorous validation protocol must be executed, adhering to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[15][16]
Logical Framework for IS Selection
The decision process involves a series of validation experiments designed to challenge the performance of each candidate standard.
Caption: Logical workflow for internal standard selection and validation.
Step-by-Step Validation Protocol
This protocol outlines the key steps to compare the performance of ¹³C-Caffeine and TMU-d3 for quantifying caffeine in human plasma.
1. Preparation of Stock and Working Solutions:
-
Prepare separate primary stock solutions of caffeine, ¹³C-caffeine, and TMU-d3 in a suitable organic solvent (e.g., methanol).
-
From these stocks, prepare serial dilutions for calibration standards and separate dilutions for quality control (QC) samples at four levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).
-
Prepare separate working solutions for each internal standard at the desired final concentration.
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of blank human plasma into microcentrifuge tubes for each calibrator, QC, and blank sample.
-
Spike the appropriate calibrator and QC solutions into the plasma. Add solvent for blank samples.
-
Add 10 µL of the internal standard working solution (either ¹³C-caffeine or TMU-d3) to all samples except the "double blank" (matrix without analyte or IS).
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A standard reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B).
-
MS/MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
Caffeine: e.g., Q1: 195.1 -> Q3: 138.1
-
¹³C₃-Caffeine: e.g., Q1: 198.1 -> Q3: 141.1
-
TMU-d3: e.g., Q1: 214.1 -> Q3: 153.1 (Note: Transitions must be empirically optimized).
-
4. Data Analysis & Acceptance Criteria:
-
Generate calibration curves by plotting the peak area ratio (analyte/IS) against the nominal concentration. Use a weighted (1/x²) linear regression.
-
Accuracy & Precision: Analyze three separate validation batches on different days. For QCs from LQC to HQC, the mean accuracy should be within 85-115% of the nominal value, and precision (%CV) should not exceed 15%. For the LLOQ, these limits are 80-120% and ≤20%, respectively.[17][18]
-
Matrix Effect: Analyze blank plasma from at least six different sources. Calculate the matrix factor (MF) by comparing the peak area of an analyte spiked post-extraction to the area of a pure solution. The coefficient of variation (CV) of the IS-normalized MF across the lots should be ≤15%.[4]
Experimental Workflow Diagram
Caption: Bioanalytical workflow from sample preparation to quantification.
Conclusion and Recommendations
For the robust, high-precision quantification of caffeine in biological matrices, ¹³C-labeled caffeine is the scientifically superior choice for an internal standard.[8] Its ability to perfectly co-elute with the analyte provides the most effective compensation for analytical variability, especially matrix effects, which are a primary source of error in LC-MS/MS bioanalysis.[1][9] This leads to greater accuracy and precision, which is essential for regulated pharmacokinetic and clinical studies.
While this compound offers a more cost-effective alternative, its use comes with inherent risks. The potential for chromatographic separation from caffeine and differences in extraction and ionization behavior mean it may fail to adequately correct for matrix effects.[1][6] Furthermore, the stability of the deuterium label must be rigorously confirmed to prevent analytical bias.[10]
Final Recommendation:
-
For drug development, clinical trials, and other applications requiring the highest level of accuracy and regulatory compliance, the investment in ¹³C-labeled caffeine is strongly justified.
-
This compound may be considered for research-grade or screening assays where the highest level of validation is not required, provided that its performance, particularly co-elution and matrix effect compensation, is thoroughly evaluated and deemed acceptable for the specific application.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. Retrieved from [Link]
-
Romer Labs. (n.d.). The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Romer Labs. Retrieved from [Link]
-
van Dyk, M., Marshall, S. A., & Rowland, A. (2019). Identification of the caffeine to trimethyluric acid ratio as a dietary biomarker to characterise variability in cytochrome P450 3A activity. European Journal of Clinical Pharmacology, 75(9), 1235-1243. Retrieved from [Link]
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Benchekroun, Y., Dautraix, S., Désage, M., & Brazier, J. L. (1997). Isotopic effects on retention times of caffeine and its metabolites 1, 3, 7-trimethyluric acid, theophylline, theobromine and paraxanthine. Journal of Chromatography B: Biomedical Sciences and Applications, 688(2), 245-254. Retrieved from [Link]
-
de Paula, J. F., de Oliveira, A. C. A., & de Oliveira, L. F. C. (2019). Representation of caffeine (1) and transformation products: 1,3,7-trimethyluric acid (2), theophylline (3), theobromine (4) and paraxanthine (5). ResearchGate. Retrieved from [Link]
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ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. ResearchGate. Retrieved from [Link]
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Alves, G., Gouveia, A., Fortuna, A., & Falcão, A. (2019). Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. Molecules, 24(16), 2899. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Retrieved from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview. Retrieved from [Link]
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Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Recent advances in high-throughput quantitative bioanalysis by LC–MS/MS. Journal of pharmaceutical and biomedical analysis, 44(2), 342-355. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
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International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. Retrieved from [Link]
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Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. Retrieved from [Link]
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Desharnais, B., et al. (2014). The importance of choosing the appropriate matrix to validate a bioanalytical method according to the study needs. Bioanalysis, 6(11), 1525-1533. Retrieved from [Link]
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Pharmaceutical Research and Manufacturers of America. (2013). Comment on FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. Retrieved from [Link]
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A Guide to Inter-Laboratory Comparison of Analytical Methods Utilizing 1,3,7-Trimethyluric Acid-d3
For researchers, scientists, and professionals in drug development, the consistency and reproducibility of analytical data are paramount. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for the quantification of 1,3,7-Trimethyluric Acid, a key metabolite of caffeine[1][2], using its stable isotope-labeled internal standard, 1,3,7-Trimethyluric Acid-d3. This document is designed to not only present a detailed protocol but also to delve into the scientific rationale behind the experimental choices, ensuring a robust and self-validating study design.
The Critical Role of Isotope Dilution and Inter-Laboratory Validation
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accuracy and precision.[3] this compound, as a deuterated analog of the analyte, is designed to mimic the behavior of the endogenous compound during sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response.
However, the mere adoption of a SIL-IS does not guarantee inter-laboratory concordance. Variations in instrumentation, reagents, and operator technique can still introduce biases. Therefore, a structured inter-laboratory comparison is essential to assess the robustness and transferability of an analytical method across different laboratory settings. This guide proposes a protocol for such a comparison, grounded in the principles outlined by international standards such as ISO 5725 and ASTM E691.[4][5][6]
Proposed Inter-Laboratory Comparison Study: A Step-by-Step Protocol
This section details a comprehensive protocol for a proposed inter-laboratory study. The objective is to assess the precision, accuracy, and overall reproducibility of a standardized LC-MS/MS method for the quantification of 1,3,7-Trimethyluric Acid in human plasma across multiple laboratories.
Study Design and Materials
A central organizing body should prepare and distribute the study materials to a minimum of eight participating laboratories to ensure statistically meaningful data.[6]
-
Test Samples: Three concentrations of human plasma spiked with certified 1,3,7-Trimethyluric Acid: Low Quality Control (LQC), Medium Quality Control (MQC), and High Quality Control (HQC).
-
Internal Standard: A stock solution of this compound of known concentration. A certificate of analysis for the internal standard should be provided to all participants.
-
Calibration Standards: A set of eight calibration standards prepared in pooled human plasma, covering a linear range (e.g., 1-1000 ng/mL).
-
Blank Plasma: Pooled human plasma, pre-screened to be free of 1,3,7-Trimethyluric Acid.
Sample Preparation: Protein Precipitation
This simple and rapid extraction technique is often employed for the analysis of small molecules in plasma.[7][8]
-
Thaw all plasma samples and standards on ice.
-
To 100 µL of each plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the this compound internal standard stock solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are recommended starting conditions. Participating laboratories may need to make minor adjustments based on their specific instrumentation, which should be documented and reported.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
1,3,7-Trimethyluric Acid: Q1/Q3 (e.g., m/z 211.1 -> 168.1)
-
This compound: Q1/Q3 (e.g., m/z 214.1 -> 171.1)
-
Data Analysis and Reporting
Each laboratory should analyze the samples in triplicate on three separate days. The following data should be reported to the central organizing body:
-
Raw peak areas for both the analyte and the internal standard.
-
Calculated concentrations for all samples.
-
Calibration curve parameters (slope, intercept, and coefficient of determination, r²).
-
Intra- and inter-day precision and accuracy for the QCs.
-
Any deviations from the protocol.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for consistency.
Evaluating Performance: A Hypothetical Data Comparison
The primary goal of the inter-laboratory comparison is to assess the method's performance across different sites. Key metrics include repeatability (within-laboratory precision) and reproducibility (between-laboratory precision), as defined by ISO 5725.[5]
Below is a table summarizing hypothetical results from our proposed study, showcasing how the data can be presented for easy comparison.
| Laboratory | LQC (ng/mL) Mean ± SD | MQC (ng/mL) Mean ± SD | HQC (ng/mL) Mean ± SD | Linearity (r²) |
| Lab 1 | 5.2 ± 0.3 | 49.8 ± 2.1 | 751.5 ± 25.6 | 0.998 |
| Lab 2 | 5.5 ± 0.4 | 51.2 ± 2.5 | 760.1 ± 30.1 | 0.997 |
| Lab 3 | 4.9 ± 0.2 | 48.9 ± 1.9 | 745.3 ± 28.4 | 0.999 |
| Lab 4 | 5.3 ± 0.3 | 50.5 ± 2.3 | 755.9 ± 29.8 | 0.998 |
| Lab 5 | 5.1 ± 0.4 | 49.5 ± 2.0 | 749.8 ± 27.3 | 0.999 |
| Lab 6 | 5.6 ± 0.5 | 52.0 ± 2.8 | 765.4 ± 31.5 | 0.996 |
| Lab 7 | 5.0 ± 0.3 | 49.1 ± 2.2 | 748.2 ± 26.9 | 0.998 |
| Lab 8 | 5.4 ± 0.4 | 50.8 ± 2.4 | 758.0 ± 30.5 | 0.997 |
| Overall Mean | 5.25 | 50.23 | 754.28 | |
| Repeatability SD | 0.35 | 2.28 | 28.76 | |
| Reproducibility SD | 0.25 | 1.15 | 6.67 |
Statistical Analysis and Interpretation
The collected data should be statistically analyzed according to established guidelines, such as those in the "International Harmonized Protocol for the Proficiency Testing of (Chemical) Analytical Laboratories" and ASTM E691.[4][9] This involves calculating key statistical parameters to assess the performance of each laboratory and the method as a whole.
Conclusion and Best Practices
This guide has outlined a comprehensive framework for an inter-laboratory comparison of an LC-MS/MS method for 1,3,7-Trimethyluric Acid using its deuterated internal standard. The successful execution of such a study provides invaluable data on the method's robustness and transferability, which is a cornerstone of regulatory submissions and collaborative research.[3][10]
Key Takeaways for Participating Laboratories:
-
Adherence to Protocol: Strict adherence to the provided protocol is crucial for minimizing variability.
-
Thorough Documentation: All steps, including any minor deviations, must be meticulously documented.
-
Open Communication: Prompt and clear communication with the organizing body is essential for addressing any issues that may arise.
By following these guidelines, researchers can confidently assess the performance of their analytical methods and ensure the generation of high-quality, reproducible data across different laboratories.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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Thompson, M., & Wood, R. (1993). The International Harmonized Protocol for the Proficiency Testing of (Chemical) Analytical Laboratories. Pure and Applied Chemistry, 65(9), 2123-2144. [Link]
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ASTM International. (2023). Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method (E691-23). [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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ISO 5725-2:1994. Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method. [Link]
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Chen, X., et al. (2017). Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. Biomedical Chromatography, 31(6), e3889. [Link]
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Ferreira, A., et al. (2019). Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. Molecules, 24(16), 2898. [Link]
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ClinPGx. (n.d.). 1,3,7-trimethyluric acid. Retrieved from [Link]
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Analyzeseeds. (n.d.). Inter laboratory Comparative Tests ISO 5725-2. Retrieved from [Link]
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Diva-Portal.org. (n.d.). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (2021). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]
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A Senior Application Scientist's Guide to Linearity and Range for 1,3,7-Trimethyluric Acid-d3 Calibration
For researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) and drug metabolism studies, particularly those involving caffeine and its metabolites, the precise and accurate quantification of analytes is paramount. The use of stable isotope-labeled internal standards (SIL-IS), such as 1,3,7-Trimethyluric Acid-d3, is a cornerstone of robust bioanalytical method development, especially for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. A SIL-IS that co-elutes with the analyte of interest is the gold standard for correcting variability during sample preparation and analysis.
The Bedrock of Quantitative Bioanalysis: Understanding Linearity and Range
In quantitative analysis, the calibration curve is the foundation upon which the accuracy of our results is built. It establishes the mathematical relationship between the known concentration of an analyte and the instrument's response.
Linearity of a calibration curve refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by a linear regression analysis, and the most common metric for linearity is the coefficient of determination (r²). An r² value close to 1.00 (e.g., ≥0.99) indicates a strong linear relationship.
The Range of a bioanalytical method is the interval between the upper and lower concentrations of the analyte in a sample for which the method has been demonstrated to be precise, accurate, and linear. The boundaries of this range are defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
LLOQ : The lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy.
-
ULOQ : The highest concentration of an analyte in a sample that can be reliably quantified without dilution.
According to the ICH M10 guideline, a full validation of a chromatographic method must include a thorough evaluation of the calibration curve, range, accuracy, and precision.[1][3]
Comparative Performance of Deuterated Internal Standards in Bioanalysis
While specific linearity and range data for this compound are not abundant in the public domain, we can infer its expected performance by examining data from widely used deuterated internal standards for related analytes like caffeine, theophylline, and theobromine. The underlying principles of using a SIL-IS to construct a reliable calibration curve remain consistent.
Below is a comparative summary of linearity and range data from published LC-MS/MS methods that employ deuterated internal standards for the quantification of caffeine and its metabolites in biological matrices. This table serves as a practical benchmark for what to expect when validating a method using this compound.
| Analyte(s) | Internal Standard(s) | Matrix | Calibration Range | Linearity (r²) | Reference |
| Caffeine, Paraxanthine, Theophylline, Theobromine | Caffeine-d9, Paraxanthine-d3 | Human Plasma | 4.1 to 3000 ng/mL | > 0.99 | [6] |
| Caffeine, Theobromine, Theophylline, Paraxanthine | ¹³C₃-Caffeine, Theobromine-d₆ | Human Plasma | 3.6 to 540.5 ng/mL (Theobromine, Theophylline, Paraxanthine) | Not explicitly stated, but method validated | [7][8] |
| Caffeine, Adenosine | Xanthine (non-deuterated IS) | Dried Blood Spots | 0.050 - 10 µg/mL | 0.9988 (Caffeine), 0.9987 (Adenosine) | [9] |
| Theophylline | Not specified | Pharmaceutical Tablets | 5 - 25 µg/mL | 0.9998 | [10] |
Key Insights from the Comparative Data:
-
Wide Linear Ranges: LC-MS/MS methods utilizing deuterated internal standards consistently achieve wide linear dynamic ranges, often spanning several orders of magnitude. This is crucial for capturing the full pharmacokinetic profile of a drug, from peak concentrations to the elimination phase.
-
Excellent Linearity: The coefficient of determination (r²) is consistently high (typically >0.99), indicating a strong and reliable linear relationship between analyte concentration and instrument response.
-
Matrix Versatility: These methods are successfully applied to complex biological matrices like human plasma and dried blood spots, underscoring the effectiveness of SIL-IS in mitigating matrix effects.
Experimental Protocol: Establishing a Calibration Curve for this compound
This section provides a detailed, step-by-step methodology for preparing calibration standards and quality control (QC) samples to establish and validate the linearity and range of a bioanalytical method using this compound as an internal standard for the quantification of its non-labeled counterpart or a related analyte.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Accurately weigh a known amount of 1,3,7-Trimethyluric Acid and this compound reference standards and dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to prepare individual primary stock solutions of a high concentration (e.g., 1 mg/mL). Store these solutions at an appropriate temperature (e.g., -20°C or -80°C).
-
Working Standard Solutions: Prepare a series of working standard solutions of the analyte (1,3,7-Trimethyluric Acid) by serial dilution of the primary stock solution with the same solvent. These solutions will be used to spike the biological matrix for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard (this compound) at a fixed concentration. The optimal concentration of the internal standard should be determined during method development to ensure a consistent and robust signal across the entire calibration range.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike a known volume of the blank biological matrix (e.g., human plasma) with the appropriate working standard solutions to create a series of at least six to eight non-zero calibration standards. The concentrations should span the expected in-vivo concentration range.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels:
-
LLOQ QC: At the Lower Limit of Quantification.
-
Low QC: Within three times the LLOQ.
-
Mid QC: Approximately 30-50% of the calibration curve range.
-
High QC: At least 75% of the Upper Limit of Quantification.
QC samples should be prepared from a separate weighing of the reference standard than that used for the calibration standards.
-
Sample Preparation and Analysis
-
Sample Extraction: To a fixed volume of each calibration standard, QC sample, and study sample, add a precise volume of the internal standard working solution. Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) as developed for the method.
-
LC-MS/MS Analysis: Inject the extracted samples into the LC-MS/MS system. The chromatographic conditions should be optimized to ensure good peak shape and separation from any interfering components. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for both the analyte and the internal standard.
Data Analysis and Evaluation
-
Peak Area Ratios: For each injection, determine the peak areas of the analyte and the internal standard. Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Calibration Curve Construction: Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis) for the calibration standards.
-
Linear Regression: Perform a linear regression analysis on the calibration curve data. A weighted linear regression (e.g., 1/x or 1/x²) is often necessary to ensure accuracy at the lower end of the curve.
-
Acceptance Criteria: The calibration curve should meet the following criteria as per ICH M10 guidelines:
-
The coefficient of determination (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
-
At least 75% of the non-zero calibration standards must meet this criterion.
-
Visualizing the Workflow: Calibration Curve Generation with an Internal Standard
The following diagram illustrates the key steps in generating a calibration curve with an internal standard for a bioanalytical LC-MS/MS method.
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A Senior Application Scientist's Guide to Determining the Limit of Detection and Quantification for 1,3,7-Trimethyluric Acid-d3
For researchers, scientists, and professionals in drug development, the precise quantification of analytes in biological matrices is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides an in-depth, technical comparison and a detailed experimental protocol for determining the limit of detection (LOD) and limit of quantification (LOQ) for 1,3,7-Trimethyluric Acid-d3, a key internal standard for its non-labeled counterpart, a metabolite of caffeine and theophylline.[1][2]
This document is structured to provide not just a method, but the scientific reasoning behind the procedural choices, empowering the reader to adapt and troubleshoot effectively. We will delve into the regulatory framework that governs bioanalytical method validation and present a self-validating experimental design to ensure data integrity.
The Critical Role of this compound in Bioanalysis
1,3,7-Trimethyluric acid is a metabolite of caffeine and theophylline.[1] Its quantification in biological fluids can serve as a biomarker for caffeine intake or to study the metabolism of methylxanthine drugs.[3] In quantitative LC-MS assays, a stable isotope-labeled version of the analyte, such as this compound, is the gold standard for an internal standard (IS).
The rationale for using a deuterated IS is compelling. It is chemically identical to the analyte, meaning it co-elutes chromatographically and exhibits the same behavior during sample extraction and ionization in the mass spectrometer.[4][5] This allows it to accurately correct for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to highly precise and accurate quantification.[5][6]
Foundational Concepts: Limit of Detection (LOD) and Limit of Quantification (LOQ)
Before embarking on the experimental protocol, it is crucial to understand the definitions and significance of LOD and LOQ as established by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These parameters define the performance boundaries of an analytical method.
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision. It is often determined as the concentration that yields a signal-to-noise ratio (S/N) of at least 3.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. The LOQ is a critical parameter for any quantitative assay, representing the lower boundary of the reportable range. The EMA and FDA guidelines stipulate that the LOQ should be determined using a minimum of five samples, and the precision (%CV) should not exceed 20%, while the accuracy should be within ±20% of the nominal concentration.
Comparative Analysis of Methodologies
While other analytical techniques exist, LC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules like this compound in complex biological matrices due to its superior sensitivity and selectivity.
| Analytical Technique | Principle | Advantages | Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and selectivity, ability to multiplex, robust quantification with a proper IS. | Higher initial instrument cost, potential for matrix effects. |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | Widely available, robust for higher concentration samples. | Lower sensitivity and selectivity compared to MS, potential for interference from co-eluting compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass detection. | High chromatographic resolution for volatile compounds. | Requires derivatization for non-volatile compounds like trimethyluric acid, potential for thermal degradation. |
Given the need for high sensitivity in bioanalysis, this guide will focus exclusively on an LC-MS/MS-based workflow.
Experimental Protocol for LOD and LOQ Determination of this compound
This protocol outlines a systematic approach to determine the LOD and LOQ for this compound in human plasma.
Materials and Reagents
-
This compound certified reference standard
-
Control human plasma (K2EDTA) from at least six different sources
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
Workflow Diagram
Caption: Workflow for LOD and LOQ Determination.
Step-by-Step Procedure
Step 1: Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol. This high concentration minimizes weighing errors and ensures stability.
-
Working Solutions: Perform serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working solutions. The concentration range should be chosen to cover the expected low ng/mL to pg/mL levels.
Step 2: Preparation of Spiked Plasma Samples
-
Spiking: Spike the working solutions into blank human plasma at a low dilution factor (e.g., 1:20 v/v) to minimize matrix disruption. Prepare a series of concentrations expected to bracket the LOD and LOQ. A good starting range would be from 50 pg/mL to 5 ng/mL.
-
Blank Samples: Prepare blank plasma samples (with no added analyte) from at least six different sources to assess selectivity and background interference.
Step 3: Sample Preparation (Protein Precipitation)
-
Precipitation: To 50 µL of each spiked plasma sample, add 150 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to plasma is effective for precipitating proteins.
-
Vortex and Centrifuge: Vortex the samples for 1 minute to ensure thorough mixing and protein denaturation. Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for injection.
Step 4: LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transition: The molecular weight of 1,3,7-Trimethyluric Acid is 210.19 g/mol , and for the d3 version, it is approximately 213.21 g/mol . A plausible precursor ion would be [M+H]+ at m/z 214.2. Product ions would need to be determined by infusing the standard and performing a product ion scan. A likely fragmentation would involve the loss of methyl groups or parts of the purine ring structure.
-
Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a solution of this compound.
-
Step 5: Data Analysis and LOD/LOQ Determination
-
LOD Determination:
-
Analyze the chromatograms of the lowest concentration standards.
-
Calculate the signal-to-noise ratio (S/N) for the analyte peak. The noise should be determined from a region of the baseline close to the analyte peak.
-
The LOD is the lowest concentration with a reproducible S/N ratio of ≥ 3.
-
-
LOQ Determination and Validation:
-
The lowest concentration that provides a S/N ratio of ≥ 10 is a good initial estimate for the LOQ.
-
Prepare five replicate samples in blank plasma at this proposed LOQ concentration.
-
Analyze these samples and calculate the accuracy and precision (%CV).
-
The acceptance criteria for the LOQ are:
-
Precision (%CV): ≤ 20%
-
Accuracy: Within 80-120% of the nominal concentration.
-
-
Summary of Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters for establishing the LOD and LOQ, based on international guidelines.
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure that the method can differentiate the analyte from other components in the matrix. | No significant interfering peaks at the retention time of the analyte in at least 6 sources of blank matrix. |
| Limit of Detection (LOD) | The lowest detectable concentration of the analyte. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Accuracy: Within ±20% of the nominal value. Precision (%CV): ≤ 20%. |
Conclusion and Expert Recommendations
This guide provides a comprehensive framework for the determination and validation of the LOD and LOQ for this compound. The causality behind the experimental choices is rooted in the principles of bioanalytical chemistry and regulatory expectations for data quality.
Key Takeaways for the Practicing Scientist:
-
Internal Standard is Key: The use of a stable isotope-labeled internal standard like this compound is not just a recommendation but a near necessity for high-quality quantitative bioanalysis.[4]
-
Method Validation is Non-Negotiable: The determination of LOD and LOQ is a fundamental part of the full bioanalytical method validation required for regulated studies.
-
Systematic Approach: A structured, stepwise approach, from careful preparation of standards to rigorous statistical evaluation, is essential for a defensible determination of the assay's limits.
By following this guide, researchers can confidently establish the performance characteristics of their analytical method for this compound, ensuring the generation of reliable and reproducible data in their drug development and research endeavors.
References
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Chen, X., et al. (2016). Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 124, 194-200. Available from: [Link]
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van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Available from: [Link]
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KCAS Bio. (2017). The Value of Deuterated Internal Standards. Available from: [Link]
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Ojembe, O. et al. (2017). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmaceutical Research, 6(13), 1-10. Available from: [Link]
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Wiley Online Library. (2016). Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. Available from: [Link]
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ResearchGate. (2016). Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. Available from: [Link]
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Mastering Bioanalysis: A Comparative Guide to 1,3,7-Trimethyluric Acid-d3 Recovery
In the landscape of quantitative bioanalysis, particularly within pharmacokinetic and metabolomic studies, the precision of your results hinges on a single, critical factor: the consistent and predictable recovery of your internal standard. This guide provides an in-depth, objective comparison of common sample preparation techniques for assessing the recovery of 1,3,7-Trimethyluric Acid-d3 (TMU-d3), a deuterated internal standard for a key caffeine metabolite.[1][2]
For researchers, scientists, and drug development professionals, selecting the optimal extraction method is not merely a procedural choice; it is the foundation upon which the accuracy, reproducibility, and ultimate validity of your data are built. Here, we move beyond simple protocols to dissect the causality behind experimental choices, offering a self-validating framework for method selection and performance assessment.
The Central Role of the Deuterated Internal Standard
Before comparing extraction methodologies, it's crucial to understand why a stable isotope-labeled internal standard (SIL-IS) like TMU-d3 is the gold standard in LC-MS/MS bioanalysis.[3][4] An ideal internal standard (IS) should be chemically and physically analogous to the analyte, experiencing identical conditions from extraction to detection.[4][5] This co-eluting mimicry allows the IS to normalize for variability in sample preparation, injection volume, and, most importantly, matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological sample.[6][7]
The use of a deuterated standard like TMU-d3 is predicated on the principle that it will behave identically to the endogenous 1,3,7-trimethyluric acid during extraction.[4] Therefore, the recovery of the IS serves as a direct and reliable surrogate for the recovery of the analyte itself, providing a crucial quality control metric for every sample processed.[8] Regulatory bodies like the FDA emphasize the importance of tracking internal standard response to ensure method robustness.[9][10]
A Comparative Analysis of Extraction Methodologies
The choice of sample preparation technique represents a trade-off between speed, selectivity, and the cleanliness of the final extract. We will compare the three most prevalent methods for small molecule extraction from biological fluids like plasma and urine: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
Principle: PPT is the simplest and fastest technique. It involves adding a large volume of a water-miscible organic solvent (typically acetonitrile or methanol) to the biological sample. This alters the dielectric constant of the solution, causing proteins to denature and precipitate out of solution. The supernatant, containing the analyte and IS, is then separated by centrifugation.
Causality in Protocol Design: Acetonitrile is often preferred as it tends to precipitate proteins more effectively than methanol, resulting in a cleaner supernatant. The ratio of solvent to sample (e.g., 3:1) is optimized to ensure complete protein removal without excessively diluting the sample, which could compromise sensitivity.
Performance Insights: While rapid and excellent for high-throughput screening, PPT is the least selective method.[11] It does not effectively remove other endogenous interferences like phospholipids, which are a primary source of matrix effects in LC-MS/MS analysis.[12] This can lead to greater variability and potential ion suppression.
Liquid-Liquid Extraction (LLE)
Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases—typically an aqueous sample and an organic solvent.[11] By adjusting the pH of the aqueous phase, the charge state of the analyte can be manipulated to favor its partitioning into the organic phase, leaving behind more polar, water-soluble interferences.
Causality in Protocol Design: 1,3,7-trimethyluric acid is a weakly acidic compound.[13][14] To maximize its extraction into an organic solvent like ethyl acetate or methyl tert-butyl ether, the pH of the plasma or urine sample should be acidified (e.g., to pH 3-4). This protonates the molecule, making it more neutral and thus more soluble in the organic phase. The choice of solvent is critical; it must be immiscible with water and have a high affinity for the analyte.
Performance Insights: LLE offers significantly cleaner extracts than PPT, leading to reduced matrix effects and improved assay precision.[11] However, it is more labor-intensive, uses larger volumes of organic solvents, and is more difficult to automate. The multi-step process (pH adjustment, vortexing, centrifugation, separation, evaporation) also increases the potential for analyte loss and variability if not performed carefully.
Solid-Phase Extraction (SPE)
Principle: SPE is a chromatographic technique that uses a solid sorbent packed into a cartridge or plate to selectively adsorb the analyte and IS from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.
Causality in Protocol Design: For a moderately polar compound like TMU, a polymeric reversed-phase (e.g., Oasis HLB) or a mixed-mode sorbent can be highly effective.[15] The workflow involves:
-
Conditioning: Wetting the sorbent with methanol followed by water to activate the stationary phase for reproducible interactions.
-
Loading: Applying the pre-treated sample (often diluted to reduce viscosity and matrix effects).
-
Washing: Using a weak organic solvent to wash away hydrophilic interferences while retaining the analyte.
-
Elution: Using a strong organic solvent (e.g., methanol or acetonitrile) to desorb the analyte and IS.
Performance Insights: SPE provides the cleanest extracts, demonstrating the lowest matrix effects and highest sensitivity due to its ability to both purify and concentrate the analyte.[12][16] While more expensive and complex than PPT, modern SPE formats (e.g., 96-well plates) are fully amenable to automation, making it suitable for high-throughput regulated bioanalysis.
Quantitative Performance Comparison
The following table summarizes the expected performance of each technique for the extraction of a small, moderately polar molecule like this compound from human plasma.
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | > 85% | 75 - 95% | > 90% |
| Recovery Precision (%RSD) | < 10% | < 15% | < 5% |
| Matrix Effect | High | Low-Moderate | Very Low |
| Extract Cleanliness | Low | Moderate | High |
| Throughput / Automation | Very High | Low / Difficult | High / Easy |
| Cost per Sample | Low | Low-Moderate | High |
Note: Values are typical estimates based on literature for similar small molecules and may vary based on specific laboratory conditions and optimization.[11][12][17]
Experimental Workflows and Protocols
To ensure trustworthiness, every protocol must be a self-validating system. This is achieved by calculating the recovery and matrix effect.
Calculating Recovery and Matrix Effect
According to FDA guidelines, recovery does not need to be 100%, but it must be consistent and reproducible.[18][19]
-
Set A: Peak area of the analyte/IS in an extracted sample (e.g., spiked plasma).
-
Set B: Peak area of the analyte/IS spiked into the matrix after the extraction process (post-extraction spike).
-
Set C: Peak area of the analyte/IS in a neat solution (e.g., mobile phase).
-
Recovery (%) = (A / B) * 100
-
Matrix Effect (%) = (B / C) * 100
A matrix effect value of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement. The goal is to have a matrix effect as close to 100% as possible and for the IS to track the analyte's response perfectly.[6]
Workflow Visualization
Caption: Comparative workflows for PPT, LLE, and SPE sample preparation.
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
Pipette 100 µL of biological sample (plasma or urine) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing this compound at the desired concentration.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean vial or 96-well plate.
-
Inject directly into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of biological sample into a 1.5 mL microcentrifuge tube.
-
Add the internal standard solution (TMU-d3).
-
Add 10 µL of 2% formic acid to acidify the sample. Vortex briefly.
-
Add 600 µL of ethyl acetate.
-
Cap and vortex for 3 minutes to ensure efficient partitioning.
-
Centrifuge at >3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A. Vortex to dissolve.
-
Inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) (using a generic polymeric reversed-phase sorbent)
-
Place an SPE cartridge or 96-well plate on a vacuum manifold.
-
Condition: Add 1 mL of methanol, and draw it through slowly. Follow with 1 mL of deionized water. Do not allow the sorbent to dry.
-
Load: Dilute the 100 µL sample with 200 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned sorbent and draw it through slowly.
-
Wash: Add 1 mL of 5% methanol in water to the sorbent to remove polar interferences. Draw the wash solvent through completely.
-
Elute: Place a clean collection plate or tubes inside the manifold. Add 1 mL of methanol to the sorbent and draw it through slowly to elute the analyte and IS.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the extract in 100 µL of mobile phase A.
-
Inject into the LC-MS/MS system.
Conclusion and Recommendations
The optimal method for assessing the recovery of this compound depends entirely on the analytical objective.
-
For high-throughput screening in discovery settings where speed is paramount, Protein Precipitation is the method of choice. Its simplicity and amenability to automation are unmatched, though one must be vigilant for potential matrix effects that could compromise data quality.
-
For methods requiring higher cleanliness than PPT but without the cost of SPE, Liquid-Liquid Extraction is a robust alternative. It provides a significant reduction in matrix effects, leading to more reliable data, but at the cost of speed and automation potential.
-
For regulated bioanalysis and applications demanding the highest levels of accuracy, precision, and sensitivity, Solid-Phase Extraction is the unequivocal winner. It delivers the cleanest extracts, minimizes matrix effects, and offers the ability to concentrate the sample, all within an automatable workflow.
Ultimately, a thorough method development and validation process, guided by the principles and protocols outlined here, will ensure that the chosen technique provides consistent, reproducible recovery of your internal standard, leading to bioanalytical data you can trust.
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Rybak, M. E., Pfeiffer, C. M., & Sternberg, M. R. (2013). Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake. The Journal of nutrition, 143(1), 23–30. [Link]
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Bunch, D. R., El-Khoury, J. M., Gabler, J., & Wang, S. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica Chimica Acta, 429, 4–5. [Link]
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Lebert, N., Gonzalez-Ruiz, V., Fekete, S., & Rudaz, S. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Analytical and Bioanalytical Chemistry, 412(24), 6291–6303. [Link]
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Waters Corporation. (2018). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Peptide Level Sample Clean-up. YouTube. [Link]
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ResearchGate. (2005). Comparison of Protein Precipitation, Turbulent Flow and Automated On-Line Solid Phase Extraction, as Plasma Sample Preparation Techniques for the Determination of Compound I by LC-MS-MS. [Link]
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Karbivska, U., & Volmer, D. A. (2022). Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis. Analytical and Bioanalytical Chemistry, 414(18), 5397–5417. [Link]
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A Senior Application Scientist's Guide to Robust Cross-Validation of Analytical Methods Using 1,3,7-Trimethyluric Acid-d3
The Imperative of Cross-Validation in Bioanalysis
In the lifecycle of drug development, it is common for bioanalytical methods to be transferred between different laboratories or for a method to be updated with new technology. Cross-validation is the formal process of comparing the results from two or more bioanalytical methods to ensure that the data is reproducible and reliable, regardless of the method or location of analysis.[1][2] This is critical when data from different sources will be combined in a single pharmacokinetic or toxicokinetic study to support regulatory submissions.[2][3]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide clear guidance on when cross-validation is necessary.[2][4][5][6] Scenarios requiring cross-validation include:
-
Transfer of a validated analytical method to a different laboratory.
-
Changes in the analytical methodology (e.g., switching from HPLC-UV to LC-MS/MS).
-
Significant changes to a validated method (e.g., different sample processing).
-
Comparison of data from different studies that will be pooled or cross-referenced.
The ultimate goal is to demonstrate that any observed differences in the data are not due to the analytical method itself but reflect the true biological variance.
The Lynchpin of Accurate Bioanalysis: The Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for correcting the variability inherent in the analytical process.[7] An ideal IS should mimic the analyte of interest throughout sample preparation and analysis.[8] This is where stable isotope-labeled (SIL) internal standards, like 1,3,7-Trimethyluric Acid-d3, offer a distinct advantage over structural analogs.[7][9][10]
1,3,7-Trimethyluric Acid is a metabolite of caffeine.[11][12][13] Its deuterated form, this compound, shares nearly identical physicochemical properties with the endogenous analyte. This ensures that it experiences similar extraction recovery, ionization efficiency, and potential matrix effects, thus providing a more accurate normalization of the analyte's signal.[9][14]
Why this compound is a Superior Choice:
-
Co-elution: It chromatographically co-elutes with the unlabeled analyte, ensuring it is subjected to the same matrix effects at the same point in time.[14]
-
Identical Chemical Behavior: Its chemical properties are virtually identical to the analyte, leading to similar behavior during sample extraction and processing.[7]
-
Mass Differentiation: The mass difference allows for simultaneous detection by the mass spectrometer without interfering with the analyte's signal.
The use of a SIL-IS is a cornerstone of a self-validating system. By tracking the analyte-to-IS response ratio, we can be confident that variations in the final measurement are due to actual concentration changes, not analytical artifacts.
Experimental Design for Cross-Validation
A robust cross-validation study is meticulously planned. The following workflow outlines the key steps and the logic behind them.
Caption: A typical workflow for the cross-validation of two bioanalytical methods.
Step-by-Step Cross-Validation Protocol
This protocol details the cross-validation of a newly implemented LC-MS/MS method (Method B) against an established, validated method (Method A) for the quantification of 1,3,7-Trimethyluric Acid in human plasma, using this compound as the internal standard.
1. Preparation of Quality Control (QC) Samples:
-
Prepare QC samples by spiking a pooled blank human plasma with known concentrations of 1,3,7-Trimethyluric Acid.
-
Concentrations should include Low, Medium, and High QCs, bracketing the expected range of concentrations in study samples.
-
Prepare at least three replicates of each QC level.
2. Analysis of QC Samples:
-
Analyze the QC samples using both Method A and Method B.
-
For each method, calculate the mean concentration and assess the accuracy and precision.
3. Data Comparison and Acceptance Criteria:
-
The acceptance criteria for cross-validation are generally based on regulatory guidelines.[1][4]
-
The mean concentration of the QC samples obtained by Method B should be within ±15% of the values obtained by Method A.[4]
-
The precision (%CV) of the measurements for each QC level should not exceed 15%.
-
At least two-thirds of the individual QC sample results from Method B should be within ±15% of the corresponding results from Method A.
Data Presentation and Interpretation
Clear and concise data presentation is crucial for evaluating the outcome of a cross-validation study.
Table 1: Comparison of QC Sample Analysis between Method A and Method B
| QC Level | Nominal Conc. (ng/mL) | Method A (Reference) Mean Conc. (ng/mL) | Method B (Comparator) Mean Conc. (ng/mL) | % Difference | Pass/Fail |
| Low | 5.0 | 4.9 | 5.2 | +6.1% | Pass |
| Medium | 50.0 | 51.2 | 49.8 | -2.7% | Pass |
| High | 500.0 | 495.5 | 508.3 | +2.6% | Pass |
The data in Table 1 demonstrates that the mean concentrations obtained by Method B are well within the ±15% acceptance criteria, indicating a successful cross-validation for the QC samples.
Mitigating the "Achilles' Heel" of LC-MS: Matrix Effects
A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results.[15][16][17][18] The use of a SIL-IS like this compound is the most effective way to compensate for matrix effects, as both the analyte and the IS are affected similarly.[9][14]
Caption: How a SIL-IS compensates for matrix effects.
Conclusion: A Foundation of Trustworthy Data
The cross-validation of analytical methods, underpinned by the strategic use of a high-quality stable isotope-labeled internal standard like this compound, is fundamental to ensuring the reliability and comparability of bioanalytical data. This guide has provided a framework based on extensive experience and regulatory expectations, emphasizing the "why" behind the "how." By adhering to these principles, researchers and drug development professionals can build a solid foundation of trustworthy data, ultimately accelerating the path to regulatory approval and bringing safe and effective therapies to patients.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,3,7-Trimethyluric Acid-d3
This guide provides essential safety and logistical information for the proper disposal of 1,3,7-Trimethyluric Acid-d3. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory.
1,3,7-Trimethyluric Acid is a metabolite of caffeine, and its deuterated isotopologues, such as this compound, are invaluable tools in pharmacokinetic and metabolic studies.[1][2][3][4] The deuterium atoms (d3) provide a stable, non-radioactive label for mass spectrometry-based quantification. While deuterated compounds are not radioactive, their handling and disposal require meticulous attention to prevent environmental release and ensure personnel safety.[5] This is rooted in the "kinetic isotope effect," where the stronger carbon-deuterium bond can alter metabolic rates, making it crucial to manage these compounds as distinct chemical entities.[5]
Part 1: Hazard Characterization and Assessment
The foundational step in any disposal plan is a thorough understanding of the compound's properties and potential hazards. While the Safety Data Sheet (SDS) for the closely related 1,3,7-Trimethyluric Acid-d9 states it is not classified as hazardous according to the Globally Harmonized System (GHS), it is a cornerstone of laboratory safety to treat all chemical waste as potentially hazardous until a formal determination is made by a qualified professional, such as an institutional Environmental Health and Safety (EHS) officer.[6][7]
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[8][9] Based on available data, solid this compound is not expected to meet these criteria. However, solutions of this compound in flammable or corrosive solvents would carry the hazards of the solvent.
| Property | Value / Description | Source(s) |
| Chemical Formula | C₈H₇D₃N₄O₃ | N/A |
| Physical State | Solid (likely white to pale beige crystalline powder) | [2] |
| Hazards | Not classified as hazardous in solid form. Assume hazardous until confirmed by EHS. | [7] |
| Toxicity | Toxicological properties not fully investigated. A caffeine metabolite. | [1][3][10] |
| Environmental Fate | Data not widely available. Avoid release into the environment. | [5][7] |
| Regulatory Status | Governed by EPA and OSHA hazardous waste regulations. | [9][11] |
Part 2: The Disposal Workflow: A Step-by-Step Approach
The proper disposal of this compound is a systematic process governed by institutional policies and federal regulations. The following workflow provides a logical pathway from waste generation to final disposal.
Caption: Disposal Decision Workflow for this compound.
Part 3: Detailed Disposal Protocols
Adherence to standardized protocols is essential for safety and compliance. Always perform these procedures in a well-ventilated area, such as a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
Protocol 1: Disposal of Solid this compound
This protocol applies to the pure compound, unused reagents, or solid reaction byproducts.
-
Container Selection: Obtain a chemically compatible waste container with a tightly sealing screw cap. A high-density polyethylene (HDPE) or glass wide-mouth bottle is recommended.
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label.[12][13] Clearly write the full chemical name: "this compound".
-
Waste Transfer: Carefully transfer the solid waste into the labeled container using a dedicated spatula or funnel. Minimize the creation of dust.
-
Segregation: Do not mix this solid waste with any other chemicals, especially liquids or incompatible solids.[14][15]
-
Storage: Securely close the container. Store it in a designated and clearly marked Satellite Accumulation Area (SAA).[8][12] The SAA must be at or near the point of generation and under the control of laboratory personnel.[16]
-
Pickup Request: Once the container is nearly full (no more than 90% capacity) or reaches the institutional time limit, submit a chemical waste pickup request to your EHS department.[9][17]
Protocol 2: Disposal of Liquid Waste Containing this compound
This protocol covers solutions of the compound in solvents like DMSO, methanol, or aqueous buffers.
-
Segregation is Key: The disposal path is determined by the solvent. Segregate waste streams rigorously:
-
Container and Labeling: Use a separate, compatible liquid waste container for each solvent category. The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents with their approximate percentages (e.g., "Methanol 99%, this compound <1%").[19]
-
Waste Transfer: Pour the liquid waste into the appropriate container using a funnel.
-
Closure and Storage: Keep the container tightly closed at all times except when actively adding waste.[8][19] Store in the SAA, preferably within a secondary containment bin to catch potential leaks.[14][19]
-
Pickup Request: Follow the institutional procedure for requesting a pickup from EHS.
Protocol 3: Decontamination and Disposal of Empty Containers
An "empty" container that held a hazardous chemical is still subject to regulation until properly decontaminated.[20]
-
Initial Rinse: For a non-acutely hazardous substance like this compound, the container must be triple-rinsed.[5][6]
-
Rinsate Collection: The first rinse should be with a solvent capable of dissolving the compound (e.g., methanol). This rinsate must be collected and disposed of as hazardous chemical waste by adding it to the appropriate liquid waste stream (Protocol 2).[5][19] Subsequent rinses with water can also be collected.
-
Deface Label: After triple-rinsing and allowing the container to air dry in a fume hood, the original manufacturer's label must be completely removed or defaced.[6][17]
-
Final Disposal: The decontaminated container can now be disposed of as regular laboratory glass or plastic waste, or recycled according to your institution's policies.[5]
Part 4: Waste Minimization and Best Practices
The most effective disposal strategy begins with waste minimization.[20] Integrating these principles into your workflow reduces environmental impact and disposal costs.
-
Source Reduction: Order only the quantity of chemical required for your experiments.[8]
-
Inventory Management: Maintain an accurate and up-to-date chemical inventory to avoid purchasing duplicates and to track expiration dates.[14]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste generated.[8]
By adhering to these detailed procedures and principles, you contribute to a safe, compliant, and environmentally responsible laboratory environment. Always prioritize the guidance provided by your institution's EHS department, as they are the ultimate authority on local and state regulations.
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Personal protective equipment for handling 1,3,7-Trimethyluric Acid-d3
As a Senior Application Scientist, it is my responsibility to ensure that you can work safely and effectively with our products. This guide provides essential information on the personal protective equipment (PPE) required for handling 1,3,7-Trimethyluric Acid-d3, along with operational and disposal plans. This is not a rigid template but a dynamic set of recommendations based on a thorough hazard assessment, designed to empower you to work with confidence and security.
Hazard Assessment: Understanding this compound
This compound is a deuterated analog of 1,3,7-trimethyluric acid, a metabolite of caffeine.[1][2][3][4] While the Safety Data Sheet (SDS) for the highly deuterated 1,3,7-Trimethyluric Acid-d9 indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to handle all chemicals with a degree of caution.[5] The non-deuterated form, 1,3,7-trimethyluric acid, and the parent compound, uric acid, are generally considered to be of low toxicity.[6] However, potential routes of exposure in a laboratory setting include inhalation of dust particles, skin contact, and eye contact.
Key Considerations:
-
Physical Form: The compound is typically a solid or crystalline powder.[7][8] This presents a potential dust inhalation hazard if handled improperly.
-
Deuteration: The presence of deuterium is not expected to significantly alter the chemical's toxicological properties compared to its non-labeled counterpart.
-
Occupational Exposure Limits: No specific occupational exposure limits have been established for this compound or its non-deuterated form.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to ensuring your safety. The following recommendations are based on a risk assessment for handling small, research-quantity amounts of this compound in a standard laboratory setting.
Core PPE Requirements
A foundational layer of PPE is mandatory for all work with this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or safety goggles.[9][10] | Protects against accidental splashes or airborne particles entering the eyes.[9][11] |
| Hand Protection | Nitrile or latex gloves.[11] | Prevents direct skin contact with the chemical. |
| Protective Clothing | A standard laboratory coat.[11][12] | Shields skin and personal clothing from potential contamination.[11] |
| Footwear | Closed-toe shoes.[11][12] | Protects feet from spills and falling objects. |
Enhanced PPE for Specific Procedures
Certain laboratory operations may generate a higher risk of exposure and necessitate additional protective measures.
| Scenario | Additional PPE | Rationale |
| Weighing or aliquoting powder | N95 or P1 dust mask.[6][13] | Minimizes the inhalation of fine particles. |
| Working with solutions (risk of splashing) | Face shield worn over safety glasses or goggles.[9][11] | Provides an extra layer of protection for the entire face.[9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing risk.
Preparation
-
Designated Area: Conduct all handling of this compound in a well-ventilated area, such as a chemical fume hood, especially when working with the solid form.
-
Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily accessible before you begin.
-
Inspect PPE: Before donning, visually inspect all PPE for any signs of damage or contamination.
Donning PPE: The Correct Sequence
The order in which you put on your PPE is crucial for ensuring its effectiveness.
Caption: Sequential process for correctly donning personal protective equipment.
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Gloves: Don the appropriate gloves, ensuring they fit snugly and cover the cuffs of your lab coat.
-
Eye Protection: Put on your safety glasses or goggles.
-
Additional PPE: If required, don any additional PPE such as a face shield or respirator.
Handling this compound
-
When handling the solid, use gentle scooping motions to minimize dust generation.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Always handle the compound away from sources of ignition.
Doffing PPE: A Critical Step to Avoid Contamination
The removal of PPE must be done carefully to prevent cross-contamination.
Caption: Sequential process for safely removing personal protective equipment.
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Additional PPE: Remove any additional PPE, such as a face shield or respirator.
-
Eye Protection: Remove your eye protection.
-
Lab Coat: Remove your lab coat, folding the contaminated side inward, and store it in a designated area or dispose of it if it is single-use.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container for chemical waste.[14]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for deuterated or non-halogenated organic waste, depending on the solvent used. Do not pour chemical waste down the drain.[15][16]
Disposal Procedures
-
Follow your institution's specific guidelines for hazardous waste disposal.[16]
-
Ensure that all waste containers are properly labeled with the chemical name and any associated hazards.[17]
-
Arrange for the collection of chemical waste by your institution's environmental health and safety department or a licensed waste disposal service.[14][17]
By adhering to these guidelines, you can ensure a safe and efficient working environment when handling this compound. Your commitment to safety is integral to the success of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
